molecular formula C7H5NOS B1273295 5-Acetylthiophene-2-carbonitrile CAS No. 88653-55-8

5-Acetylthiophene-2-carbonitrile

Cat. No.: B1273295
CAS No.: 88653-55-8
M. Wt: 151.19 g/mol
InChI Key: VSHPLUBHIUFLES-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetyl-5-cyanothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHPLUBHIUFLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372663
Record name 2-ACETYL-5-CYANOTHIOPHENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88653-55-8
Record name 2-ACETYL-5-CYANOTHIOPHENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylthiophene-2-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring both an acetyl and a nitrile group on a thiophene scaffold, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and potential biological applications, with a focus on data relevant to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅NOS[1][2][3]
Molecular Weight 151.18 g/mol [1][2][3]
CAS Number 88653-55-8[1][2][3]
Appearance Very pale yellow solid[1]
Melting Point 79 °C[1]
Boiling Point 95-97 °C at 0.5 mmHg[1]
Purity Min. 98.0% (GC)[1]
Solubility Soluble in common organic solvents.
SMILES CC(=O)C1=CC=C(S1)C#N[4]
InChI InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3[4]
InChIKey VSHPLUBHIUFLES-UHFFFAOYSA-N[4]

Synthesis

A generalized experimental workflow for this proposed synthesis is outlined below.

Synthesis_Workflow start Start: 2-Acetylthiophene step1 Step 1: Halogenation (e.g., Bromination with NBS) start->step1 intermediate Intermediate: 5-Bromo-2-acetylthiophene step1->intermediate step2 Step 2: Cyanation (e.g., with CuCN) intermediate->step2 product Product: This compound step2->product

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Halogenation of 2-Acetylthiophene

  • To a solution of 2-acetylthiophene in a suitable solvent (e.g., a mixture of acetic acid and chloroform), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-bromo-2-acetylthiophene, which can be purified by column chromatography or recrystallization.

Step 2: Cyanation of 5-Bromo-2-acetylthiophene

  • In a reaction vessel, combine 5-bromo-2-acetylthiophene, copper(I) cyanide (CuCN), and a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford this compound.

Spectral Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of its constituent functional groups (thiophene, ketone, and nitrile), the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (acetyl)~2.6SingletN/A
H-4 (thiophene ring)~7.7Doublet~4.0
H-3 (thiophene ring)~7.9Doublet~4.0

The downfield chemical shifts of the thiophene protons are due to the electron-withdrawing effects of both the acetyl and nitrile groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (acetyl)~25-30
-C≡N (nitrile)~115-120
C-3 (thiophene ring)~138-142
C-4 (thiophene ring)~133-137
C-5 (thiophene ring)~145-150
C-2 (thiophene ring)~120-125
C=O (acetyl)~190-195
FT-IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by the vibrational frequencies of its key functional groups.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡N (nitrile)Stretching2220-2240 (strong, sharp)
C=O (ketone)Stretching1670-1690 (strong)
C-H (aromatic)Stretching~3100
C=C (aromatic)Stretching1400-1600
C-S (thiophene)Stretching600-800
Mass Spectrometry (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 151. Key fragmentation patterns would likely involve:

  • Loss of a methyl radical (•CH₃) from the acetyl group, leading to a fragment at m/z = 136 ([M-15]⁺). This acylium ion is expected to be a prominent peak.

  • Loss of carbon monoxide (CO) from the acylium ion, resulting in a fragment at m/z = 108.

  • Cleavage of the acetyl group to give a fragment corresponding to the thiophene-2-carbonitrile cation at m/z = 109.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three main components: the thiophene ring, the acetyl group, and the nitrile group.

  • Thiophene Ring: As an electron-deficient aromatic system due to the two electron-withdrawing substituents, the thiophene ring is deactivated towards electrophilic aromatic substitution. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.

  • Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride, or conversion to an oxime upon reaction with hydroxylamine. The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions.

  • Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (5-acetylthiophene-2-carboxylic acid) or an amide. It can also be reduced to a primary amine.

The compound is expected to be stable under normal laboratory conditions, though it is listed as being air-sensitive and should be stored under an inert atmosphere.[1] Like many organic compounds, it may be sensitive to strong acids, bases, and high temperatures.

Potential Biological Activity and Applications in Drug Discovery

While direct biological studies on this compound are limited in publicly available literature, the thiophene scaffold is a well-established privileged structure in medicinal chemistry, with numerous thiophene-containing compounds exhibiting a wide range of biological activities.[5][6] Derivatives of 2-acetylthiophene have been investigated for their cytotoxic and antimicrobial properties.[5][6]

For instance, a related compound, 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, has shown potential as a building block for compounds with anticancer and antimicrobial activities.[7] This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

The presence of the acetyl and nitrile groups provides handles for further chemical modification to generate libraries of compounds for screening against various biological targets. For example, the acetyl group can be a key interaction point with certain enzyme active sites, while the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the compound's physicochemical properties and biological activity.

The potential for this class of compounds to act as enzyme inhibitors or receptor modulators makes them attractive for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.

A conceptual workflow for the utilization of this compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow start This compound (Starting Material) synthesis Synthesis of Compound Library (Modification of acetyl and nitrile groups) start->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Development lead_opt->preclinical

Figure 2. Role of this compound in a drug discovery workflow.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its chemical properties, characterized by the presence of reactive acetyl and nitrile functionalities on an electron-poor thiophene ring, offer numerous avenues for chemical modification. While detailed experimental data on its synthesis, spectral properties, and biological activity are not extensively documented in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Acetylthiophene-2-carbonitrile (CAS: 88653-55-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative, a class of heterocyclic compounds recognized as a "privileged pharmacophore" in medicinal chemistry.[1] Thiophene-based molecules are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This compound, featuring both an acetyl and a nitrile group, serves as a versatile building block and a key intermediate in the synthesis of more complex molecules for drug discovery and materials science.[2] Its distinct chemical functionalities allow for diverse reactions, making it a valuable starting material for creating libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 88653-55-8[3][4]
Molecular Formula C₇H₅NOS[3][4]
Molecular Weight 151.18 g/mol [3][4]
Physical State Solid, Crystal - Powder[4]
Color Very Pale Yellow to Yellow[4]
Melting Point 76°C to 80°C[3]
Boiling Point 95°C to 97°C (at 0.5 mmHg)[3]
Purity ≥97%[3]
MDL Number MFCD00052314[3][4]
InChI Key VSHPLUBHIUFLES-UHFFFAOYSA-N[3]
SMILES CC(=O)C1=CC=C(S1)C#N[3][5]
Table 2: Predicted Spectroscopic Data

Direct experimental spectra for this compound were not available in the cited literature. The following data is predicted based on the analysis of structurally related compounds such as 2-acetylthiophene and other substituted thiophenes.[6][7]

SpectroscopyPredicted Peaks / Chemical Shifts (δ)Interpretation
¹H NMR δ ~7.5-7.8 ppm (d, 1H)δ ~7.2-7.4 ppm (d, 1H)δ ~2.5 ppm (s, 3H)Aromatic protons on the thiophene ring.Aromatic protons on the thiophene ring.Methyl protons of the acetyl group.
¹³C NMR δ ~190 ppmδ ~145-150 ppmδ ~130-135 ppmδ ~115 ppmδ ~110-115 ppmδ ~26 ppmCarbonyl carbon (C=O).Thiophene ring carbon attached to the acetyl group.Thiophene ring carbons.Nitrile carbon (C≡N).Thiophene ring carbon attached to the nitrile group.Methyl carbon of the acetyl group.
IR (Infrared) ~2220-2240 cm⁻¹~1660-1680 cm⁻¹~1400-1500 cm⁻¹~3100 cm⁻¹C≡N (nitrile) stretching.C=O (ketone) stretching.C=C aromatic ring stretching.C-H aromatic stretching.

Synthesis and Reactivity

Experimental Protocol: A Representative Synthesis

This protocol describes a potential two-step synthesis starting from 2-bromothiophene.

Step 1: Cyanation of 2-Bromothiophene to Thiophene-2-carbonitrile

  • Reaction Setup: To a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) cyanide (1.1 equivalents) and dry N,N-dimethylformamide (DMF).

  • Addition of Substrate: Add 2-bromothiophene (1.0 equivalent) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 150-160°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thiophene-2-carbonitrile can be purified by vacuum distillation or column chromatography.

Step 2: Friedel-Crafts Acylation to yield this compound

  • Reaction Setup: In a separate flask under an inert atmosphere, add thiophene-2-carbonitrile (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture in an ice bath (0°C) and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise.

  • Acylating Agent: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by recrystallization or silica gel column chromatography.

G cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Friedel-Crafts Acylation A 2-Bromothiophene reagent1 CuCN, DMF Reflux A->reagent1 B Thiophene-2-carbonitrile reagent2 Acetyl Chloride AlCl₃, DCM B->reagent2 reagent1->B C This compound reagent2->C

Caption: A representative two-step synthesis pathway for this compound.

Applications in Research and Drug Development

Thiophene derivatives are cornerstones in medicinal chemistry due to their bioisosteric relationship with benzene rings, offering similar steric properties but different electronic profiles, which can enhance biological activity and improve pharmacokinetic properties.[1]

Role as a Chemical Intermediate: this compound is not typically an end-product but rather a valuable intermediate. Its functional groups are amenable to a wide array of chemical transformations:

  • The Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or serve as a handle for condensation reactions (e.g., aldol or Knoevenagel) to build molecular complexity.[2]

  • The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide access to a host of other functionalized thiophenes.

  • The Thiophene Ring: The aromatic ring itself can undergo further substitution reactions, although the existing electron-withdrawing groups will direct new substituents to specific positions.

Use in Drug Discovery: The thiophene scaffold is found in drugs targeting a vast range of conditions, including cancer, inflammation, and infectious diseases.[1][8][9] A compound like this compound is an ideal starting point for a drug discovery campaign. Researchers can use it to synthesize a library of related compounds, where the acetyl and nitrile groups are modified. This library is then screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with desired activity. These hits can be further optimized in a process known as lead optimization to develop potent and selective drug candidates.

G A This compound (Starting Scaffold) B Chemical Derivatization (Parallel Synthesis) A->B C Compound Library (Diverse Analogs) B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: General workflow for using a chemical intermediate in a drug discovery program.

Conclusion

This compound (CAS 88653-55-8) is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its acetyl and nitrile moieties make it an excellent scaffold for the development of novel therapeutic agents and advanced materials. For researchers in drug discovery, this compound represents a valuable and versatile tool for generating molecular diversity and exploring new structure-activity relationships in the quest for next-generation medicines.

References

An In-depth Technical Guide to 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carbonitrile is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring both a ketone and a nitrile group on a thiophene scaffold, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental data to support its application in research and development.

Molecular Structure and Properties

This compound possesses a planar five-membered thiophene ring substituted at the 2-position with a cyano group (-C≡N) and at the 5-position with an acetyl group (-COCH₃). This arrangement of electron-withdrawing groups influences the electronic properties of the thiophene ring, making it a key intermediate for various chemical transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General Information and Physical Properties

PropertyValueReference
IUPAC Name This compound[1]
Chemical Formula C₇H₅NOS[1]
Molecular Weight 151.19 g/mol [1]
CAS Number 88653-55-8[1]
Appearance Very Pale Yellow Solid[2]
Melting Point 79 °C[2]
Purity Min. 98.0% (GC)[2]

Table 2: Spectroscopic Data

TechniqueData
Mass Spectrometry (Predicted) [M+H]⁺: 152.01647 m/z, [M+Na]⁺: 173.99841 m/z, [M-H]⁻: 150.00191 m/z
Infrared (IR) Spectroscopy Data not publicly available in detail. Expected characteristic peaks for C≡N stretch, C=O stretch, and thiophene ring vibrations.
¹H Nuclear Magnetic Resonance (NMR) Data not publicly available in detail. Expected signals for the methyl protons and the two thiophene ring protons.
¹³C Nuclear Magnetic Resonance (NMR) Data not publicly available in detail. Expected signals for the acetyl carbonyl carbon, nitrile carbon, methyl carbon, and thiophene ring carbons.

Synthesis and Experimental Protocols

A plausible synthetic approach, based on the synthesis of similar compounds, is the Vilsmeier-Haack chloroformylation of an appropriate acetophenone derivative to form a β-chloroacrolein, followed by cyclization with a sulfur source like sodium sulfide and subsequent reaction with chloroacetone.

A general experimental workflow for a related synthesis is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Illustrative Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Thiophene Ring Formation A Acetophenone Derivative C β-chloroacrolein intermediate A->C Chloroformylation B Vilsmeier Reagent (POCl3, DMF) B->C F 5-Aryl-2-acetylthiophene C->F Cyclization D Sodium Sulfide D->F E Chloroacetone E->F

Caption: General synthetic pathway for 5-aryl-2-acetylthiophenes.

Visualization of Molecular Structure

The molecular structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) notation: CC(=O)c1ccc(s1)C#N. A 2D diagram generated from this notation provides a clear visualization of the atomic connectivity.

molecular_structure C1 C C2 C C1->C2 C5 C3 C C2->C3 S S C3->S C8 C C3->C8 C4 C S->C4 C4->C1 C6 C C5->C6 O O C6->O C7 C C6->C7 H1 H C7->H1 H2 H C7->H2 H3 H C7->H3 N N C8->N

Caption: 2D Molecular Structure of this compound.

Conclusion

This compound stands out as a valuable scaffold for the development of novel compounds in the pharmaceutical and material science sectors. While detailed experimental protocols and comprehensive spectroscopic data are not widely disseminated in public literature, the information provided in this guide offers a solid foundation for researchers. Further investigation into proprietary databases and scientific literature may yield more specific synthetic and analytical procedures. The unique combination of functional groups on the thiophene ring ensures that this molecule will continue to be an area of active research.

References

Spectroscopic Profile of 5-Acetylthiophene-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 5-acetylthiophene-2-carbonitrile (CAS No: 88653-55-8).[1][2] Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted mass spectrometry data and outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

  • Molecular Formula: C₇H₅NOS[1]

  • Molecular Weight: 151.18 g/mol [1][2]

  • Appearance: Very Pale Yellow Solid[2]

  • Melting Point: 79 °C[2]

Spectroscopic Data

Mass Spectrometry (MS)
AdductPredicted m/z
[M+H]⁺152.01647
[M+Na]⁺173.99841
[M-H]⁻150.00191
[M+NH₄]⁺169.04301
[M+K]⁺189.97235
[M]⁺151.00864
[M]⁻151.00974

Table 1: Predicted Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not publicly available at this time. Researchers are advised to acquire experimental data for full structural elucidation and confirmation. The expected spectra would show signals corresponding to the aromatic protons on the thiophene ring, the methyl protons of the acetyl group, and the carbons of the thiophene ring, the acetyl group, and the nitrile group.

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. An experimental spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ketone, the C≡N stretch of the nitrile, and various C-H and C-S stretches associated with the substituted thiophene ring.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Dissolve in appropriate solvent NMR NMR Dissolution->NMR NMR Tube IR IR Dissolution->IR Salt Plate (Thin Film) or KBr Pellet MS MS Dissolution->MS Direct Infusion or LC/GC Introduction Data_Acquisition Data_Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Structure_Elucidation Structure_Elucidation Data_Acquisition->Structure_Elucidation Combine & Analyze Spectra

Caption: General workflow for obtaining and analyzing spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Transfer: Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for the nuclei being observed (e.g., ¹H and ¹³C) and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard experiments such as COSY, HSQC, and HMBC can also be performed to aid in structural assignment.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[3]

    • Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or a pure KBr pellet).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[5]

    • ESI: The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are generated. This is a "soft" ionization technique that often leaves the molecular ion intact.

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] This technique provides information about the molecular weight and the structure of the fragments.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak (if present) to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[7]

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-acetylthiophene-2-carbonitrile. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predicted spectrum based on the analysis of structurally similar compounds. It includes a comprehensive data table, a representative experimental protocol for synthesis and characterization, and visualizations to aid in the understanding of the molecule's structural features and their spectral correlations.

Data Presentation: Predicted 1H NMR Spectral Data

The predicted 1H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the known spectral data of related substituted thiophenes.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3~7.8 - 8.0Doublet (d)~4.01H
H-4~7.6 - 7.8Doublet (d)~4.01H
-COCH3~2.6Singlet (s)N/A3H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Molecular Structure and Proton Assignments

The structure of this compound with the IUPAC numbering of the thiophene ring protons is shown below.

Caption: Molecular structure of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis and characterization of this compound is provided below. This protocol is adapted from general procedures for the synthesis of similar thiophene derivatives.

Synthesis of this compound

This synthesis can be approached via a multi-step process, often starting from a readily available thiophene derivative. A plausible route involves the acetylation of 2-cyanothiophene.

Materials:

  • 2-Cyanothiophene

  • Acetyl chloride or acetic anhydride

  • A Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyanothiophene in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

1H NMR Spectrum Acquisition

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) containing 0.03% TMS.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

Visualization of NMR Data Acquisition Workflow

The general workflow for obtaining the 1H NMR spectrum is illustrated below.

G cluster_workflow 1H NMR Data Acquisition Workflow prep Sample Preparation (Dissolve in CDCl3 with TMS) acq Data Acquisition (Spectrometer) prep->acq Insert Sample proc Data Processing (Fourier Transform, Phasing) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Generate Spectrum

Caption: Workflow for 1H NMR data acquisition and analysis.

Analysis of Predicted Spectral Features

The predicted 1H NMR spectrum of this compound is expected to exhibit three distinct signals:

  • Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. Due to the electron-withdrawing effects of the acetyl and cyano groups, these protons will be deshielded and resonate at a relatively high chemical shift. The coupling between these two adjacent protons (a 3J coupling) will result in a doublet for each signal, with a predicted coupling constant of approximately 4.0 Hz.

  • Acetyl Protons: The three protons of the methyl group in the acetyl moiety are not coupled to any other protons and will therefore appear as a sharp singlet. This signal is expected in the aliphatic region of the spectrum, typically around 2.6 ppm.

The integration of these signals should show a 1:1:3 ratio, corresponding to the single H-3 and H-4 protons and the three protons of the acetyl group, respectively.

This technical guide provides a foundational understanding of the expected 1H NMR spectrum of this compound for researchers in the fields of chemistry and drug development. While based on predictions from analogous structures, it serves as a valuable resource for the identification and characterization of this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Acetylthiophene-2-carbonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize thiophene derivatives in their work. Thiophene-based compounds are significant building blocks in medicinal chemistry and materials science, making a thorough understanding of their structural characterization paramount.

Introduction to this compound

This compound is a substituted thiophene ring containing both an acetyl and a nitrile functional group. These electron-withdrawing groups significantly influence the electron density distribution within the thiophene ring, which is reflected in the ¹³C NMR spectrum. Accurate assignment of the chemical shifts is crucial for structural verification and for understanding the electronic properties of the molecule.

Predicted ¹³C NMR Chemical Shifts

Table 1: ¹³C NMR Chemical Shift Data for this compound and Related Compounds (in CDCl₃)

Carbon Atom2-Acetylthiophene (Experimental)[1][2][3]Thiophene-2-carbonitrile (Experimental)This compound (Predicted)
C2~144.5109.3~118.0
C3~133.8137.9~139.0
C4~128.2127.3~129.0
C5~132.6132.8~150.0
C=O~190.7-~190.5
CH₃~26.8-~26.8
CN-114.7~114.0

Note: Chemical shift values are in ppm relative to TMS. The predicted values for this compound are estimated based on the additive effects of the acetyl and cyano substituents on the thiophene ring.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound. Instrument-specific parameters may need to be optimized.

3.1. Sample Preparation

  • Weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

3.2. NMR Instrument Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer's field frequency onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

3.3. Data Acquisition

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon atom.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is important for accurate integration if quantitative analysis is desired.[1]

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR.[4] Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for all carbon atoms in the molecule.

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the signals if quantitative information is required.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis for obtaining the ¹³C NMR data of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Assign Peaks calibrate->assign

Caption: Workflow for ¹³C NMR analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and the resulting ¹³C NMR spectrum, highlighting the influence of the functional groups on the chemical shifts of the thiophene ring carbons.

Structure_Spectrum_Relationship cluster_structure Molecular Structure cluster_influence Electronic Influence cluster_spectrum ¹³C NMR Spectrum mol This compound thiophene Thiophene Ring mol->thiophene acetyl Acetyl Group (C5) mol->acetyl cyano Cyano Group (C2) mol->cyano e_density Electron Density Distribution thiophene->e_density acetyl->e_density -I, -M effect cyano->e_density -I, -M effect shifts Chemical Shifts (δ) e_density->shifts determines c2_shift C2 (downfield) shifts->c2_shift c5_shift C5 (downfield) shifts->c5_shift c3_c4_shift C3 & C4 shifts->c3_c4_shift

Caption: Influence of structure on ¹³C NMR chemical shifts.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Acetyl and Nitrile Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups within a molecule. This guide provides a detailed examination of the IR spectroscopic signatures of two crucial functional groups in organic chemistry and drug development: the acetyl (CH₃CO) and nitrile (C≡N) groups. Understanding their characteristic vibrational frequencies, and the factors that influence them, is paramount for structural elucidation, reaction monitoring, and quality control in pharmaceutical and chemical research.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The position, intensity, and shape of these absorption bands in an IR spectrum provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. The basis for quantitative analysis in IR spectroscopy is the Beer-Lambert law, which states that the absorbance of a sample is directly proportional to the concentration of the analyte and the path length of the light beam through the sample.[1]

The Acetyl Functional Group

The acetyl group, with its carbonyl (C=O) and methyl (C-H) moieties, gives rise to several characteristic absorption bands in the IR spectrum. The most prominent of these is the C=O stretching vibration, which is typically strong and sharp.

Quantitative Data for the Acetyl Group

The precise wavenumber of the C=O stretching vibration is sensitive to the molecular environment, including electronic and steric effects.[2][3] Conjugation, for instance, tends to lower the frequency, while inclusion in a strained ring system increases it.[3][4]

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity Notes
C=O Stretch (Ketones) 1725 - 1705StrongFor saturated aliphatic ketones.[4]
1700 - 1680StrongFor α,β-unsaturated (conjugated) ketones.[3][4]
1690 - 1670StrongFor aryl ketones.[4]
C=O Stretch (Esters) 1750 - 1735StrongFor saturated aliphatic esters.
1730 - 1715StrongFor α,β-unsaturated (conjugated) esters.[2]
C-H Stretch (in CH₃) 2960 (asymmetric) & 2870 (symmetric)Medium to Strong
C-H Bend (in CH₃) 1450 (asymmetric) & 1375 (symmetric)MediumThe symmetric bend is often referred to as the "umbrella" mode.[5]
C-C Stretch 1230 - 1100MediumInvolves the C-C bond between the carbonyl carbon and the methyl carbon.[4]

The Nitrile Functional Group

The nitrile functional group is characterized by a carbon-nitrogen triple bond (C≡N). Its stretching vibration appears in a region of the IR spectrum that is relatively free from other absorptions, making it a highly diagnostic peak.[6][7]

Quantitative Data for the Nitrile Group

The position of the C≡N stretching band is influenced by the electronic environment. Conjugation with a double bond or an aromatic ring typically lowers the absorption frequency.[6][7][8] The intensity of the nitrile peak can be affected by the polarity of its surroundings and its involvement in hydrogen bonding.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity Notes
C≡N Stretch 2260 - 2240Strong, SharpFor saturated (aliphatic) nitriles.[6]
2240 - 2220Strong, SharpFor aromatic and α,β-unsaturated (conjugated) nitriles.[6][7]

Experimental Protocols

The quality of an IR spectrum is highly dependent on proper sample preparation. The chosen method depends on the physical state of the sample (liquid or solid).

Sample Preparation for Liquid Samples (Neat)

This method is suitable for pure liquid compounds.[9]

  • Materials : Two clean, dry salt plates (e.g., NaCl or KBr), Pasteur pipet.

  • Procedure :

    • Place one to two drops of the liquid sample onto the center of one salt plate.[9][10]

    • Carefully place the second salt plate on top, creating a thin, uniform film of the liquid between the plates.[9][10]

    • If the resulting spectrum shows overly intense absorption bands, separate the plates, wipe one clean, and reassemble to create a thinner film.[11]

    • Place the "sandwich" in the sample holder of the IR spectrometer.

    • After analysis, clean the plates thoroughly with a dry solvent (e.g., acetone or methylene chloride) and return them to a desiccator.[10][11]

Sample Preparation for Solid Samples

1. KBr Pellet Method

This technique involves dispersing the solid sample in dry potassium bromide (KBr) powder and pressing it into a transparent disk.[10] KBr is used because it is transparent to infrared radiation.[12]

  • Materials : Dry KBr powder, solid sample, agate mortar and pestle, pellet press.

  • Procedure :

    • Grind a small amount of the solid sample (1-2 mg) to a fine powder in an agate mortar.

    • Add approximately 100-200 mg of dry KBr powder. The sample concentration should be between 0.2% and 1%.[11]

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

    • Transfer the mixture to the pellet press die.

    • Apply high pressure to form a transparent or translucent pellet. A cloudy appearance may indicate insufficient grinding, moisture, or an incorrect sample-to-KBr ratio.[11]

    • Place the pellet in the sample holder for analysis.

2. Nujol Mull Method

In this method, the solid sample is ground with a mulling agent, typically Nujol (mineral oil), to create a fine paste.[13]

  • Materials : Solid sample, Nujol, agate mortar and pestle, two salt plates.

  • Procedure :

    • Place 5-10 mg of the finely ground solid sample in an agate mortar.[11]

    • Add one to two drops of Nujol.

    • Grind the mixture until a smooth, uniform paste (mull) is formed.[13]

    • Spread a thin layer of the mull onto one salt plate and cover with the second plate.

    • Mount the plates in the spectrometer.

    • Note : Nujol itself has absorption bands (around 2920-2850, 1460, and 1380 cm⁻¹) which will be present in the spectrum.[12] It is essential to be aware of these peaks to avoid misinterpretation.

3. Solution Method

Solid samples can also be dissolved in a suitable solvent to be analyzed in a liquid cell.

  • Materials : Solid sample, IR-transparent solvent (e.g., carbon tetrachloride, chloroform), liquid sample cell.

  • Procedure :

    • Prepare a concentrated solution of the solid compound in a suitable solvent.[11]

    • Fill the liquid sample cell with the solution.

    • Place the cell in the spectrometer and acquire the spectrum.

    • It is crucial to run a spectrum of the pure solvent as a reference to subtract its absorption bands from the sample spectrum.[11]

Data Acquisition and Analysis

  • Background Spectrum : Before running the sample, a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) should be recorded. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the solvent or matrix.

  • Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum.

  • Interpretation : Analyze the resulting spectrum by identifying the characteristic absorption bands for the acetyl and nitrile functional groups, paying attention to their wavenumber, intensity, and shape. Compare the observed frequencies with the reference data provided in the tables above.

Visualizing Key Concepts and Workflows

Vibrational Modes and IR Spectra

The following diagram illustrates the relationship between the molecular structure of compounds containing acetyl and nitrile groups, their fundamental vibrational modes, and the resulting characteristic peaks in an IR spectrum.

Figure 1. From Molecular Structure to IR Spectrum acetyl_structure Structure R-C(=O)-CH₃ acetyl_vibrations Vibrational Modes C=O Stretch C-H Stretch/Bend C-C Stretch acetyl_structure:f1->acetyl_vibrations:f0 causes acetyl_spectrum IR Spectrum ~1715 cm⁻¹ (strong) ~2960, 1450 cm⁻¹ (medium) ~1200 cm⁻¹ (medium) acetyl_vibrations:f0->acetyl_spectrum:f0 results in nitrile_structure Structure R-C≡N nitrile_vibrations Vibrational Mode C≡N Stretch nitrile_structure:f1->nitrile_vibrations:f0 causes nitrile_spectrum IR Spectrum ~2250 cm⁻¹ (strong, sharp) nitrile_vibrations:f0->nitrile_spectrum:f0 results in

Caption: From Molecular Structure to IR Spectrum.

Experimental Workflow for IR Spectroscopy

This diagram outlines the logical steps involved in performing an IR spectroscopic analysis, from initial sample consideration to final data interpretation.

Figure 2. General Workflow for IR Spectroscopic Analysis start Start: Obtain Sample sample_state Determine Physical State (Liquid or Solid) start->sample_state prep_liquid Prepare Neat Sample (Liquid Film) sample_state->prep_liquid Liquid prep_solid Choose Solid Prep Method (KBr, Nujol, or Solution) sample_state->prep_solid Solid background Acquire Background Spectrum prep_liquid->background prep_kbr Prepare KBr Pellet prep_solid->prep_kbr KBr prep_nujol Prepare Nujol Mull prep_solid->prep_nujol Nujol prep_kbr->background prep_nujol->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data interpret Interpret Spectrum (Identify Functional Groups) process_data->interpret end End: Structural Information interpret->end

References

Mass spectrometry fragmentation of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Acetylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and Mass Spectrometry

This compound (C₇H₅NOS, Molecular Weight: 151.18 g/mol ) is a substituted thiophene containing both an acetyl and a nitrile functional group.[1][2] These functionalities make it an interesting scaffold in medicinal chemistry and materials science.[3] Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.[4][5] In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.[5]

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry

To acquire a mass spectrum of this compound, a standard set of operating conditions for a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe would be employed.

Instrumentation:

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: Gas chromatograph with a capillary column (e.g., DB-5ms) for separation, or a direct insertion probe for pure samples.

Operating Parameters:

  • Ion Source Temperature: 230 °C

  • GC Oven Program (if applicable): Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Range: m/z 40-200

The rationale for using 70 eV is that it is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries like the NIST Mass Spectral Library.[6][7]

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under EI conditions is predicted to be driven by the presence of the acetyl group and the stability of the aromatic thiophene ring. The following pathways are proposed based on established fragmentation mechanisms for similar compounds.[8][9]

Primary Fragmentation: α-Cleavage

The most prominent fragmentation pathway for ketones is the α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.[8] For this compound, this would involve the loss of a methyl radical (•CH₃) from the molecular ion.

  • Formation of the Molecular Ion (m/z 151): C₇H₅NOS + e⁻ → [C₇H₅NOS]⁺• + 2e⁻

  • α-Cleavage (Loss of •CH₃): [C₇H₅NOS]⁺• → [C₆H₂NOS]⁺ + •CH₃

This fragmentation is expected to produce a highly abundant ion at m/z 136 . This acylium ion is resonance-stabilized, contributing to its high intensity, likely making it the base peak in the spectrum. A similar α-cleavage is the dominant feature in the mass spectra of other 2-acylthiophenes, leading to the formation of a thienoyl cation.

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation to yield smaller ions.

  • Loss of Carbon Monoxide (CO): The acylium ion at m/z 136 can subsequently lose a neutral molecule of carbon monoxide.[5] [C₆H₂NOS]⁺ → [C₅H₂NS]⁺ + CO This will result in an ion at m/z 108 .

  • Fragmentation of the Thiophene Ring: Thiophene and its derivatives can undergo ring cleavage.[10][11] The ion at m/z 108 could potentially lose acetylene (C₂H₂) or cyclopropenyl cation to yield smaller fragments. However, the nitrile group will influence this fragmentation.

Alternative Fragmentation Pathways

While α-cleavage is predicted to be dominant, other fragmentation pathways are possible, though likely leading to less intense signals.

  • Cleavage of the Acetyl Group: Loss of the entire acetyl group as a radical (•COCH₃) or ketene (CH₂=C=O) after rearrangement is a possibility.

    • Loss of •COCH₃ would lead to an ion at m/z 108 .

    • Loss of CH₂=C=O would produce an ion at m/z 109 .

  • Nitrile Group Fragmentation: The nitrile group is generally stable, but loss of HCN is a possibility from some fragment ions.

Visualization of Fragmentation Pathways

The predicted fragmentation pathways are illustrated in the following diagrams generated using Graphviz.

fragmentation1 M Molecular Ion [C₇H₅NOS]⁺• m/z 151 frag1 Acylium Ion [C₆H₂NOS]⁺ m/z 136 (Base Peak) M->frag1 - •CH₃ (α-cleavage) frag2 [C₅H₂NS]⁺ m/z 108 frag1->frag2 - CO

Caption: Primary fragmentation pathway of this compound via α-cleavage.

fragmentation2 M Molecular Ion [C₇H₅NOS]⁺• m/z 151 frag3 [C₅H₂NS]⁺• m/z 108 M->frag3 - •COCH₃ frag4 [C₆H₄S]⁺• m/z 109 M->frag4 - CH₂CO

Caption: Alternative minor fragmentation pathways for this compound.

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted major ions in the EI mass spectrum of this compound.

m/zProposed Ion StructureProposed FragmentationPredicted Relative Abundance
151[C₇H₅NOS]⁺•Molecular IonHigh
136[C₆H₂NOS]⁺[M - CH₃]⁺Very High (Base Peak)
108[C₅H₂NS]⁺[M - CH₃ - CO]⁺ or [M - COCH₃]⁺Medium
109[C₆H₄S]⁺•[M - CH₂CO]⁺Low to Medium

Conclusion

The in-silico fragmentation analysis of this compound predicts a mass spectrum dominated by the molecular ion at m/z 151 and a base peak at m/z 136, resulting from the characteristic α-cleavage of the acetyl group. Further fragmentation through the loss of carbon monoxide is also anticipated. This predictive guide provides a solid framework for the identification and structural confirmation of this compound and its analogs in experimental settings. The principles outlined herein are grounded in the well-established gas-phase ion chemistry of related chemical classes.

References

Reactivity of 5-Acetylthiophene-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylthiophene-2-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing acetyl and nitrile groups on the thiophene ring, offer a rich landscape for chemical modifications. This technical guide provides a comprehensive overview of the reactivity of its core functional groups, detailing potential synthetic transformations, experimental protocols, and quantitative data to support further research and development.

Introduction

The thiophene scaffold is a privileged heterocycle in numerous pharmacologically active compounds, valued for its metabolic stability and ability to act as a bioisostere for a phenyl ring.[1] The presence of both a ketone (acetyl) and a nitrile functional group on the thiophene core in this compound (IUPAC Name: this compound, CAS Number: 88653-55-8) presents two distinct and reactive sites for chemical elaboration.[2] This allows for the synthesis of a diverse array of derivatives with potential applications in drug discovery and materials science. Understanding the specific reactivity of each functional group is paramount for the strategic design of novel molecular entities.

Reactivity of the Acetyl Group

The acetyl group at the 5-position of the thiophene ring behaves as a typical methyl ketone and is a valuable precursor for a variety of chemical transformations.[3] Its reactivity is influenced by the electron-withdrawing nature of the nitrile group and the thiophene ring itself.

Condensation Reactions

The α-protons of the acetyl group are acidic and can be readily deprotonated to form an enolate, which can then participate in various condensation reactions.

The acetyl group can undergo base-catalyzed condensation with aldehydes (Claisen-Schmidt condensation) to form α,β-unsaturated ketones (chalcones), which are important intermediates in the synthesis of flavonoids and other biologically active molecules.

  • Experimental Protocol (General): To a solution of this compound and a slight excess of an appropriate aldehyde in ethanol, a catalytic amount of a base (e.g., NaOH or KOH) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting chalcone derivative is typically isolated by filtration after precipitation.[4]

The acetyl group can also react with active methylene compounds, such as malononitrile, in the presence of a weak base like ammonium acetate, to yield the corresponding condensed product.[3] This reaction is a key step in the synthesis of various heterocyclic systems.

  • Experimental Protocol (Adapted from a similar substrate): A mixture of 1-(5-arylthiophen-2-yl)ethanone (1 eq.), malononitrile (1.2 eq.), and ammonium acetate (1.5 eq.) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography.[3]

Oxidation Reactions

The acetyl group can be oxidized to a carboxylic acid via the haloform reaction. This is a classic transformation for methyl ketones and provides a route to 5-carboxy-thiophene-2-carbonitrile.

  • Experimental Protocol (Adapted from 2-acetylthiophene): this compound is dissolved in a suitable solvent. An aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide is added dropwise while maintaining the temperature below 40°C. After the reaction is complete, the excess oxidant is quenched with sodium bisulfite. Acidification of the aqueous layer precipitates the carboxylic acid, which can be extracted and purified.[5]

ReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
Haloform ReactionNaOCl, NaOH< 400.5 - 4~78[6]
Reduction Reactions

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using various reducing agents.

  • Experimental Protocol (General): To a solution of this compound in a suitable solvent (e.g., methanol or ethanol), sodium borohydride (NaBH₄) is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated by extraction and purified.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing an alternative route to 5-acetylthiophene-2-carboxylic acid. The reaction proceeds through an amide intermediate.

  • Experimental Protocol (General - Acidic Hydrolysis): this compound is heated in an aqueous solution of a strong acid, such as sulfuric acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up possibilities for further derivatization, such as amide or sulfonamide formation.

  • Experimental Protocol (General): A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a suspension of LiAlH₄ in the same solvent at 0°C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete. The reaction is carefully quenched with water and aqueous base, and the product is extracted and purified.

Addition of Grignard Reagents

Grignard reagents can add to the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone. This reaction allows for the introduction of a new carbon-carbon bond at the 2-position of the thiophene ring.

  • Experimental Protocol (General): To a solution of the Grignard reagent in an ethereal solvent, a solution of this compound in the same solvent is added dropwise at a low temperature. The reaction is stirred until completion and then quenched with an acidic aqueous solution. The resulting ketone is isolated by extraction and purified.

Synergistic Reactivity and Derivatization

The presence of two reactive functional groups allows for sequential or one-pot reactions to construct more complex molecular architectures. For instance, the acetyl group can be first modified, followed by a transformation of the nitrile group, or vice versa.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways for the functional groups of this compound.

Acetyl_Group_Reactions start This compound chalcone Chalcone Derivative start->chalcone R-CHO, Base knoevenagel Knoevenagel Adduct start->knoevenagel CH2(CN)2, Base carboxylic_acid 5-Carboxy-thiophene-2-carbonitrile start->carboxylic_acid NaOCl, NaOH secondary_alcohol Secondary Alcohol start->secondary_alcohol NaBH4

Caption: Key reactions of the acetyl group.

Nitrile_Group_Reactions start This compound carboxylic_acid 5-Acetylthiophene-2-carboxylic acid start->carboxylic_acid H3O+, heat primary_amine Primary Amine start->primary_amine 1. LiAlH4 2. H2O ketone Ketone Derivative start->ketone 1. R-MgBr 2. H3O+

Caption: Key reactions of the nitrile group.

Conclusion

This compound is a highly valuable building block with two versatile functional groups that can be selectively or sequentially modified. This guide has outlined the primary modes of reactivity for both the acetyl and nitrile moieties, providing a foundation for the rational design and synthesis of novel thiophene derivatives for applications in drug discovery and materials science. The provided experimental frameworks, adapted from related systems, serve as a starting point for laboratory investigations into the rich chemistry of this compound. Further exploration of its reactivity is warranted to unlock its full potential in the development of new chemical entities.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects in 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electron-withdrawing effects in the heterocyclic compound 5-Acetylthiophene-2-carbonitrile. The presence of both an acetyl and a cyano group on the thiophene ring significantly influences its electronic properties, reactivity, and potential applications in medicinal chemistry and materials science. This document synthesizes available data on its synthesis, spectroscopic properties, and the powerful electron-withdrawing nature of its substituents. While specific experimental data for the title compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a comprehensive understanding of its chemical behavior.

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous scaffold in numerous pharmacologically active compounds and organic materials. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution and allows for facile functionalization. The introduction of electron-withdrawing groups (EWGs) onto the thiophene core is a critical strategy for modulating the molecule's electronic structure, reactivity, and biological activity.

This compound incorporates two potent EWGs: a C5-acetyl group and a C2-cyano group. The acetyl group withdraws electron density through both resonance and inductive effects, while the cyano group is one of the strongest EWGs, exerting its influence primarily through a strong inductive effect and resonance. This dual substitution pattern renders the thiophene ring significantly electron-deficient, a property that can be harnessed in various chemical transformations and for the design of novel molecular entities.

Electron-Withdrawing Effects and Physicochemical Properties

The combined influence of the acetyl and cyano moieties dramatically alters the electron density distribution within the thiophene ring of this compound. This significant electron withdrawal deactivates the ring towards electrophilic aromatic substitution and, conversely, can activate it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the EWGs.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₅NOS
Molecular Weight 151.19 g/mol
Appearance Pale yellow solid
Melting Point 79 °C
CAS Number 88653-55-8

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Evidence of Electron Withdrawal

For instance, in 2-acetylthiophene, the protons on the thiophene ring appear at approximately δ 7.1-7.7 ppm. The introduction of a second powerful EWG like a cyano group at the 5-position would be expected to shift these proton signals further downfield, indicative of a more electron-deficient ring system. Similarly, the ¹³C NMR signals for the thiophene ring carbons would also be expected to shift downfield.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the available literature. However, general synthetic strategies for substituted thiophenes can be adapted. A plausible synthetic route could involve the introduction of the acetyl and cyano groups onto a pre-existing thiophene ring or the construction of the substituted thiophene ring from acyclic precursors.

Hypothetical Experimental Protocol

A potential synthetic approach could involve the cyanation of a 5-acetyl-2-halothiophene precursor. The following is a generalized, hypothetical protocol based on common organic synthesis methodologies.

Reaction: Nucleophilic aromatic substitution of a halogen with a cyanide salt.

Materials:

  • 5-Acetyl-2-bromothiophene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-acetyl-2-bromothiophene and copper(I) cyanide.

  • Under an inert atmosphere, add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Disclaimer: This is a hypothetical protocol and would require optimization and safety assessment before implementation.

Reactivity and Potential Applications

The electron-deficient nature of the thiophene ring in this compound dictates its reactivity. The carbonyl group of the acetyl moiety can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

The unique electronic and structural features of this molecule make it an attractive building block in several areas:

  • Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities. The electron-withdrawing groups can influence the molecule's ability to interact with biological targets and can affect its metabolic stability and pharmacokinetic properties.

  • Materials Science: Thiophene-based molecules are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tuning of electronic properties through substitution is crucial for designing materials with desired performance characteristics.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not reveal any specific studies detailing the involvement of this compound in defined cellular signaling pathways. While many thiophene-containing molecules are biologically active, the specific biological role, if any, of this particular compound has not been elucidated in the available resources.

For illustrative purposes, the diagram below depicts a generalized signaling pathway where some thiophene derivatives have been implicated, such as in the modulation of kinase activity. It is crucial to note that this is a general representation and does not imply the direct involvement of this compound.

G Generalized Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_1 Kinase A Receptor->Kinase_1 Activates Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Ligand Growth Factor Ligand->Receptor Binds Thiophene_Derivative Thiophene Derivative (Potential Inhibitor) Thiophene_Derivative->Kinase_1 Inhibits

Caption: A generalized signaling pathway.

Conclusion

This compound is a fascinating molecule characterized by the strong electron-withdrawing effects of its acetyl and cyano substituents. These groups significantly modulate the electronic properties of the thiophene ring, making it a valuable synthon for further chemical transformations and a promising scaffold for the development of novel compounds in medicinal chemistry and materials science. While specific experimental data for this compound are sparse, this guide provides a comprehensive overview of its expected properties and reactivity based on the established principles of organic chemistry and data from related structures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

X-ray Crystal Structure of 5-Acetylthiophene-2-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the X-ray crystal structure determination of thiophene derivatives, with a specific focus on the structural class of 5-acetylthiophene-2-carbonitrile. While specific crystallographic data for this compound itself is not publicly available in the searched literature, this document outlines the general experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it presents illustrative crystallographic data from closely related substituted thiophene derivatives to provide researchers with a comparative framework and an understanding of the expected structural insights.

Introduction to the Structural Analysis of Thiophene Derivatives

Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR), designing novel drug candidates, and elucidating their interactions with biological targets. The this compound scaffold, in particular, represents a key intermediate for the synthesis of various biologically active compounds.[3]

Experimental Protocols

A generalized yet detailed methodology for the determination of the crystal structure of small organic molecules like this compound derivatives involves several critical steps, from synthesis to data analysis.[4]

Synthesis of 5-Aryl-2-acetylthiophene Derivatives

A common route for the synthesis of 5-aryl-2-acetylthiophene derivatives involves a multi-step process:[3]

  • Vilsmeier-Haack Reaction: Chloroformylation of acetophenone derivatives to prepare β-aryl-β-chloroacrolein.[3]

  • Cyclization: Reaction of the resulting β-aryl-β-chloroacrolein with a sulfur source, such as sodium sulfide, followed by the addition of chloroacetone to form the thiophene ring.[3]

  • Work-up: The reaction mixture is typically cooled and poured into water, after which the solid product is collected by filtration and purified, often by recrystallization from a suitable solvent like cyclohexane.[3]

Crystal Growth and Selection

High-quality single crystals are essential for a successful X-ray diffraction experiment.[4]

  • Crystallization Techniques: Crystals are typically grown through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[4]

  • Crystal Selection: A suitable crystal, generally 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head for data collection.[4]

X-ray Diffraction Data Collection

The mounted crystal is subjected to X-ray diffraction analysis to obtain a diffraction pattern.[4]

  • Instrumentation: An X-ray diffractometer, often equipped with a CCD area detector, is used for data collection.[5]

  • Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[4] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are recorded.[4]

Data Reduction and Structure Solution

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.[4]

  • Structure Solution: The crystal structure is solved using direct methods or other phasing techniques to obtain an initial electron density map.[6]

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction data.[4]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.[4]

Data Presentation: Illustrative Crystallographic Data

While specific crystallographic data for this compound was not found, the following table summarizes key crystallographic parameters for two related substituted thiophene derivatives to illustrate the type of data obtained from such analyses.[4] This data is fundamental for understanding the molecular packing and key structural features of these compounds.[4]

ParameterCompound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[4]Compound 2: (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one[4]
Chemical Formula C₁₀H₁₂N₂SC₂₉H₃₀BrClN₄O₃S
Molecular Weight 192.29 g/mol 629.99 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2
Unit Cell Dimensions a = 9.0415(2) Åb = 8.3294(2) Åc = 13.1283(3) Åβ = 90.169(2)°a = 33.795(5) Åb = 8.871(5) Åc = 10.039(5) Åβ = 98.337(5)°
Unit Cell Volume 988.69(4) ų2978(2) ų
Molecules per Unit Cell (Z) 4Inferred from space group and volume

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Thiophene Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: General workflow for X-ray crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the experimental protocols and data analysis involved in the X-ray crystallographic study of this compound derivatives. While the specific crystal structure of the parent compound remains to be reported in the public domain, the generalized methodologies and comparative data from related thiophene structures offer a solid foundation for researchers in the field. The determination of the precise molecular geometry through these techniques is an indispensable tool in the rational design and development of new therapeutic agents based on the thiophene scaffold.

References

An In-depth Technical Guide to the Physical Properties of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Acetylthiophene-2-carbonitrile, a heterocyclic compound of interest in chemical synthesis and drug discovery. This document compiles available data on its melting point and solubility, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for these experimental processes.

Core Physical Properties

This compound is a solid, very pale yellow compound at room temperature.[1] The key physical data that has been reported in the literature is summarized in the table below.

Data Presentation
Physical PropertyValueSource
Melting Point 79 °CLab Pro Inc.[1]
76 - 80 °CThermo Scientific Chemicals[2][3]
Molecular Formula C₇H₅NOSLab Pro Inc., Thermo Scientific Chemicals[1][2]
Molecular Weight 151.18 g/mol Lab Pro Inc., Molecular Database[1][4]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on the general solubility characteristics of thiophene and its derivatives, it is expected to be soluble in many common organic solvents and insoluble in water.[5][6] Thiophene itself is soluble in solvents like ether and alcohol but insoluble in water.[6] For precise formulation and process development, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound have not been found in the reviewed literature, standardized methods for determining the melting point and solubility of organic compounds are well-established.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and can be determined using the capillary method with a melting point apparatus.[7][8][9][10]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8][9][10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate.[10] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) with a fresh sample.[10]

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[11]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[11]

  • Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.

MeltingPointWorkflow start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Sample into Capillary Tube prep->pack place Place in Melting Point Apparatus pack->place heat Heat at Controlled Rate place->heat observe Observe Melting Process heat->observe record Record Melting Point Range observe->record end End record->end

Workflow for Melting Point Determination

SolubilityWorkflow start Start prepare Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prepare->equilibrate separate Separate Solid and Liquid Phases (Filtration/Centrifugation) equilibrate->separate analyze Analyze Solute Concentration in Saturated Solution separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for Solubility Determination

References

An In-depth Technical Guide to the Stability and Storage of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the critical factors influencing the stability of 5-Acetylthiophene-2-carbonitrile, a key intermediate in pharmaceutical research and development. Adherence to proper storage and handling protocols is paramount to ensure its chemical integrity, purity, and performance in downstream applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: The Chemical Profile of this compound

This compound is a multifunctional heterocyclic compound featuring a thiophene ring substituted with both an acetyl group and a nitrile group. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of complex therapeutic agents. However, these same functional groups are susceptible to various degradation pathways, making a thorough understanding of the compound's stability essential. The integrity of this starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Intrinsic Stability and Key Molecular Liabilities

The stability of this compound is governed by the interplay of its three core components: the aromatic thiophene ring, the electrophilic acetyl carbonyl, and the nitrile group.

  • Thiophene Ring: While aromatic, the sulfur atom in the thiophene ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones under harsh oxidizing conditions.[1] The ring itself is relatively stable but can participate in reactions sensitive to strong acids or bases.

  • Acetyl Group: The carbonyl group is a primary site for potential reactions. It can undergo reduction to an alcohol or be a target for nucleophilic attack.[1] In strongly acidic or basic conditions, hydrolysis of the acetyl group is a possible degradation pathway.[1]

  • Nitrile Group: Nitriles are prone to hydrolysis, converting to a carboxamide and subsequently to a carboxylic acid. This process can be catalyzed by both strong acids and bases.

Given these potential liabilities, the primary environmental factors that must be controlled are temperature, moisture, light, and reactive chemicals.

Factors Influencing Stability and Degradation

A proactive approach to stability requires understanding the environmental factors that can initiate degradation.

Temperature

Elevated temperatures can accelerate decomposition reactions. For many complex organic molecules, including thiophene derivatives, thermal decomposition can occur at temperatures above 100°C.[1] It is crucial to store the compound in a controlled, cool environment to minimize the rate of any potential degradation reactions. Low-temperature storage, such as refrigeration, is often recommended for long-term preservation.[1]

Moisture (Hygroscopicity)

Moisture is a significant threat to the stability of this compound. The compound is susceptible to hydrolysis, particularly if acidic or basic impurities are present. Highly hygroscopic materials readily absorb moisture from the atmosphere, which can lead to both chemical degradation and physical changes, such as clumping, making accurate weighing difficult.[2] Therefore, protecting the compound from ambient moisture is critical.

Light (Photosensitivity)
Chemical Incompatibility

Co-storage with incompatible materials poses a significant risk. Key incompatibilities to consider are:

  • Strong Oxidizing Agents: Reagents like nitrates, peroxides, or perchlorates can react violently with thiophene derivatives.[4]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile and acetyl groups.[1]

  • Strong Reducing Agents: Reagents like sodium borohydride can reduce the acetyl group.[1]

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, the following storage and handling protocols are recommended.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Store in a refrigerator (+2°C to +8°C).Slows the rate of potential thermal degradation.[1]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture.[5]
Light Store in an amber or opaque container.Protects against photodegradation.[3]
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and exposure to the environment.[5]
Location A well-ventilated, dry, and cool place away from incompatible materials.[5][6]Ensures safety and prevents accidental reactions.
Handling Procedures

Due to its potential hygroscopicity and sensitivity to air, special handling procedures are advised:

  • Weighing and Aliquoting: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or glove bag.[7][8] If a glove box is unavailable, work quickly and efficiently to minimize exposure time.

  • Inert Atmosphere: For transfers, use techniques that maintain an inert atmosphere, such as Schlenk lines.[8]

  • Container Sealing: After use, ensure the container is tightly resealed. For screw-cap vials, wrapping the cap with Parafilm can provide an extra barrier against moisture ingress.[9]

Below is a decision workflow for handling the compound upon receipt and during use.

G A Receive Compound B Inspect Container Seal Integrity A->B C Is Seal Intact? B->C D Log Receipt & Place in Designated Storage (Cool, Dark, Dry, Inert Gas) C->D Yes E Quarantine & Contact Supplier C->E No F Need to Use Compound H Equilibrate Container to Room Temp (approx. 30-60 min) F->H G Transfer to Low-Humidity Environment (e.g., Glovebox) I Quickly Weigh & Aliquot G->I H->G J Purge Headspace with Inert Gas I->J K Tightly Reseal Container J->K L Return to Designated Storage K->L

Caption: Workflow for receiving and handling this compound.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is invaluable. This involves subjecting the compound to stress conditions to identify likely degradation pathways and products.

Objective

To rapidly assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and develop stability-indicating analytical methods.

Materials
  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Calibrated oven

Methodology
  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber.

  • Time Points: Sample from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before injection.

    • Dilute all samples to an appropriate concentration.

    • Analyze by a suitable reverse-phase HPLC method, monitoring for the parent peak and any new impurity peaks.

  • Data Interpretation: Calculate the percentage degradation and observe the formation of new peaks, which represent degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid) (105°C) A->E F Photolytic (Light Chamber) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze via HPLC-UV H->I J Quantify Degradation & Identify Impurities I->J

References

Methodological & Application

Synthesis of 5-Acetylthiophene-2-carbonitrile from thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Acetylthiophene-2-carbonitrile

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical intermediates and functional materials. The presence of three reactive sites—the nitrile, the ketone, and the thiophene ring—makes it a versatile precursor for a wide range of chemical transformations. The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of thiophene-2-carbonitrile. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring. Due to the electron-withdrawing nature of the nitrile group at position 2, the acylation is directed to the C5 position, which remains the most nucleophilic site on the aromatic ring. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Principle of the Method

The core of the synthesis is the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring.[1][2] In this procedure, thiophene-2-carbonitrile is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring to form the acetylated product.[1] The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring. Subsequent aqueous work-up and purification steps yield the final product.

Experimental Protocol

This protocol details the synthesis of this compound using aluminum chloride as the catalyst and acetyl chloride as the acylating agent.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
Thiophene-2-carbonitrileC₅H₃NS109.155.00 g45.8Starting Material
Aluminum Chloride (Anhydrous)AlCl₃133.346.70 g50.2Lewis Acid Catalyst
Acetyl ChlorideC₂H₃ClO78.503.95 mL (4.35 g)55.4Acylating Agent
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous Solvent
Hydrochloric Acid (HCl)HCl36.46~50 mL (2M aq.)-For Work-up
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL (aq.)-For Neutralization
BrineNaCl58.44~50 mL (aq.)-For Washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (glass column, silica gel)

  • Beakers, flasks, and other standard laboratory glassware

Procedure

  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

    • Ensure all glassware is oven-dried to prevent moisture from inactivating the Lewis acid catalyst.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (6.70 g) to the flask.

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • Addition of Reagents:

    • In a separate flask, prepare a solution of thiophene-2-carbonitrile (5.00 g) and acetyl chloride (3.95 mL) in 50 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 4:1) as the eluent.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Very cautiously and slowly, pour the reaction mixture over a mixture of crushed ice (~100 g) and concentrated HCl (~10 mL). Caution: This quenching process is highly exothermic and will release HCl gas.

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

    • Combine all organic layers. Wash successively with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3]

    • Alternatively, the crude product can be recrystallized from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure product.

Visualized Workflow

G Experimental Workflow for Synthesis A Setup - Dry 3-neck flask - Add AlCl₃ and DCM - Cool to 0 °C B Reagent Addition - Add solution of thiophene-2-carbonitrile and acetyl chloride in DCM dropwise A->B Maintain 0-5 °C C Reaction - Stir at room temperature - Monitor by TLC (2-4h) B->C Warm to RT D Quenching - Pour mixture onto ice/HCl - Highly exothermic C->D Cool to 0 °C E Extraction - Separate layers - Extract aqueous phase with DCM D->E F Washing - Wash combined organic layers with HCl, H₂O, NaHCO₃, and brine E->F G Drying & Concentration - Dry over MgSO₄ - Concentrate on rotary evaporator F->G H Purification - Column Chromatography or - Recrystallization G->H I Final Product This compound H->I

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond. This leads to the formation of a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophilic carbon of the acylium ion. This attack occurs preferentially at the C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes the proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound. The catalyst is regenerated in this step.

Visualized Mechanism

G Friedel-Crafts Acylation Mechanism cluster_1 1. Acylium Ion Formation cluster_2 2. Electrophilic Attack cluster_3 3. Deprotonation A Acetyl Chloride + AlCl₃ B [CH₃CO]⁺[AlCl₄]⁻ Acylium Ion Complex A->B Activation C Thiophene-2-carbonitrile D Sigma Complex (Cationic Intermediate) C->D π-bond attack on [CH₃CO]⁺ E This compound D->E [AlCl₄]⁻ abstracts proton D->E F HCl + AlCl₃ E->F Byproducts

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Physical Properties

PropertyValue
Molecular FormulaC₇H₅NOS
Molecular Weight151.18 g/mol [4]
AppearanceVery pale yellow solid[5]
Melting Point79 °C[5]
Purity (Typical)>97%[6][7]

Spectroscopic Data

TechniqueExpected Data
¹H NMR δ (ppm) ≈ 7.8-8.0 (d, 1H, aromatic), 7.6-7.8 (d, 1H, aromatic), 2.6 (s, 3H, -COCH₃)
¹³C NMR δ (ppm) ≈ 190 (-C=O), 145-150 (aromatic C-CN), 135-140 (aromatic C-H), 130-135 (aromatic C-H), 115-120 (aromatic C-COCH₃), 110-115 (-CN), 25-30 (-CH₃)
FT-IR (cm⁻¹)ν ≈ 2220-2240 (C≡N stretch), 1660-1680 (C=O stretch, aryl ketone), 1400-1500 (C=C aromatic stretch)
Mass Spec. (MS)m/z = 151.01 (M⁺), corresponding to [C₇H₅NOS]⁺

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with skin and eyes.

  • Acetyl chloride is corrosive, flammable, and a lachrymator. It also reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • The quenching step is highly exothermic and releases HCl gas . Perform this step slowly in an ice bath within a fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Note and Protocol: Friedel-Crafts Acylation of Thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for introducing an acyl group onto an aromatic ring, providing key intermediates for the synthesis of pharmaceuticals and fine chemicals.[1] Thiophene, an electron-rich heterocycle, readily undergoes acylation, typically at the highly nucleophilic C2 or C5 positions.[2][3] However, the acylation of substituted thiophenes, such as thiophene-2-carbonitrile, presents a significant challenge. The presence of the strongly electron-withdrawing nitrile (-CN) group at the C2 position deactivates the thiophene ring, making it less susceptible to electrophilic attack.

Despite this deactivation, the lone pairs of the sulfur atom preferentially direct electrophilic substitution to the C5 position. This is due to the ability to form a more stable resonance-stabilized carbocation intermediate compared to attack at the C3 or C4 positions.[2] This protocol details a method for the regioselective acylation of thiophene-2-carbonitrile at the C5 position to synthesize 5-acylthiophene-2-carbonitriles, valuable precursors in drug discovery. A strong Lewis acid, stannic chloride (SnCl₄), is employed to catalyze the reaction with an acyl chloride.[4]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via a three-step mechanism:

  • Formation of Acylium Ion: The Lewis acid catalyst (e.g., SnCl₄) coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion. This ion serves as the active electrophile.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophilic acylium ion. For thiophene-2-carbonitrile, this attack occurs regioselectively at the C5 position.

  • Aromatization: A base (typically the [SnCl₅]⁻ complex) abstracts a proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final 5-acylthiophene-2-carbonitrile product.

Caption: General mechanism for Friedel-Crafts acylation.

(Note: The images "molecule1.png", "molecule2.png", and "molecule3.png" are placeholders for the chemical structures of thiophene-2-carbonitrile, the sigma complex intermediate, and 5-acylthiophene-2-carbonitrile, respectively.)

Data Presentation: Comparative Analysis of Acetylation Protocols

The following table summarizes reaction conditions for the acetylation of unsubstituted thiophene using various catalysts, providing a baseline for understanding the conditions required for the less reactive thiophene-2-carbonitrile.

ProtocolSubstrateCatalystAcylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
1Thiophene85% H₃PO₄Acetic AnhydrideNoneReflux274-79[5]
2ThiopheneSnCl₄Acetyl ChlorideBenzene0 to RT1.579-83[4]
3ThiopheneHβ ZeoliteAcetic AnhydrideNone60299.6[6]
4 Thiophene-2-carbonitrile SnCl₄ Acetyl Chloride 1,2-Dichloroethane 0 to RT 2-4 (Projected) 40-60 Adapted from[4]

Experimental Protocol

This protocol describes the acetylation of thiophene-2-carbonitrile to yield 5-acetylthiophene-2-carbonitrile, adapted from a standard procedure for unsubstituted thiophene.[4]

Materials:

  • Thiophene-2-carbonitrile (1 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous stannic chloride (SnCl₄) (1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or benzene

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Three-necked round-bottomed flask

  • Dropping funnel

  • Mechanical or magnetic stirrer

  • Thermometer

  • Condenser with a calcium chloride drying tube

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked flask equipped with a stirrer, a thermometer, a dropping funnel, and a drying tube.

    • Under an inert atmosphere (nitrogen or argon), charge the flask with thiophene-2-carbonitrile (1 eq) and anhydrous 1,2-dichloroethane.

    • Add acetyl chloride (1.1 eq) to the flask and stir to dissolve.

    • Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition:

    • Slowly add anhydrous stannic chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C. A colored complex may form.[4]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the deactivated substrate, a longer reaction time may be required compared to unsubstituted thiophene.

  • Work-up:

    • Upon completion, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding a mixture of crushed ice and concentrated HCl. This step hydrolyzes the catalyst-product complex and should be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 1,2-dichloroethane.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Visualized Experimental Workflow

G start Start setup 1. Reaction Setup - Charge flask with Thiophene-2-carbonitrile,  DCE, and Acetyl Chloride. - Cool to 0 °C. start->setup addition 2. Catalyst Addition - Add SnCl₄ dropwise at 0-5 °C. setup->addition reaction 3. Reaction - Stir at room temperature for 2-4 hours. - Monitor by TLC. addition->reaction quench 4. Quench - Cool to 0 °C. - Add ice and concentrated HCl. reaction->quench extract 5. Extraction - Separate organic layer. - Extract aqueous layer with DCE. quench->extract wash 6. Wash - Wash combined organic layers with  H₂O, NaHCO₃, and Brine. extract->wash dry 7. Dry & Concentrate - Dry over MgSO₄. - Remove solvent via rotary evaporation. wash->dry purify 8. Purification - Perform flash column chromatography. dry->purify end End Product: This compound purify->end

Caption: Workflow for the acylation of thiophene-2-carbonitrile.

Safety and Considerations

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. The reaction should be conducted under an inert atmosphere.

  • Reagent Handling: Stannic chloride is a corrosive and moisture-sensitive Lewis acid. Acetyl chloride is also corrosive and lachrymatory. Both should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

  • Quenching: The quenching step is highly exothermic and releases HCl gas. It must be performed slowly and with adequate cooling.

  • Reactivity: Thiophene-2-carbonitrile is significantly less reactive than thiophene. The reaction may require extended times or fail to proceed with milder Lewis acids. Optimization of temperature and reaction time may be necessary.

References

Vilsmeier-Haack Reaction for Thiophene Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. This reaction introduces a formyl group (-CHO) onto the thiophene ring, typically at the C2 position, yielding thiophene-2-carboxaldehydes. These aldehydes are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

This document provides detailed application notes, experimental protocols, and reaction data for the functionalization of thiophenes using the Vilsmeier-Haack reaction.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). Subsequently, the electron-rich thiophene ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the work-up to yield the desired thiophene-carboxaldehyde.[1]

The electron-donating nature of the sulfur atom in the thiophene ring activates it towards electrophilic substitution, primarily directing the formylation to the electron-rich 2-position.[1] For 3-substituted thiophenes, the regioselectivity of the formylation (at the 2- or 5-position) can be influenced by the nature of the substituent and the steric bulk of the Vilsmeier reagent.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Thiophene Thiophene Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Product Thiophene-2-carboxaldehyde Intermediate->Product Hydrolysis (H2O)

Caption: General mechanism of the Vilsmeier-Haack reaction on thiophene.

Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The Vilsmeier-Haack reaction provides a crucial synthetic route to thiophene-2-carboxaldehydes, which serve as versatile precursors for the synthesis of complex drug molecules.[1][3]

For instance, thiophene-2-carboxaldehyde is a key starting material for the synthesis of drugs such as the antihypertensive agent Eprosartan , the diuretic Azosemide , and the anticancer drug Teniposide .[3] The formyl group allows for a variety of subsequent chemical transformations, including condensations, oxidations, and reductions, enabling the construction of more elaborate molecular architectures.

Drug_Development_Pathway Thiophene Thiophene Vilsmeier Vilsmeier-Haack Reaction Thiophene->Vilsmeier Aldehyde Thiophene-2-carboxaldehyde Vilsmeier->Aldehyde Modifications Further Synthetic Modifications (e.g., condensation, oxidation) Aldehyde->Modifications Drug Active Pharmaceutical Ingredient (API) Modifications->Drug Experimental_Workflow start Start reagent Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent addition Add Thiophene Substrate to Vilsmeier Reagent reagent->addition reaction Stir and Heat (Monitor by TLC) addition->reaction workup Quench with Ice and Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification end End Product purification->end

References

5-Acetylthiophene-2-carbonitrile: A Versatile Intermediate in the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-30

Introduction

5-Acetylthiophene-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its thiophene core is a well-established scaffold that can mimic phenyl rings while offering unique electronic properties and vectors for chemical modification. The presence of both a reactive acetyl group and a nitrile functionality allows for diverse synthetic transformations, making it an attractive starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. This application note provides an overview of its utility, detailed experimental protocols for its conversion into a potent kinase inhibitor scaffold, and relevant biological data.

Therapeutic Potential of Thiophene-Based Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in regulating numerous cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. Thiophene-containing compounds, particularly thieno[2,3-d]pyrimidines, have shown significant promise as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth. The thienopyrimidine scaffold can effectively interact with the ATP-binding site of these kinases.

Application in the Synthesis of Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitors

This compound can be elaborated into the thieno[2,3-d]pyrimidine scaffold, a core structure found in numerous potent VEGFR-2 inhibitors. A proposed synthetic pathway involves the conversion of the acetyl group to an amino functionality, followed by cyclization to form the fused pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-acetylthiophene-3-carbonitrile (Proposed)

This protocol describes a proposed method for the synthesis of a key aminothiophene intermediate from this compound via a modified Gewald reaction. While the direct Gewald reaction on this compound is not explicitly reported, this protocol is based on established methodologies for the synthesis of 2-aminothiophenes.[1][2][3][4][5]

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or Triethylamine

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in a minimal amount of DMF.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Add a catalytic amount of morpholine or triethylamine.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-acetylthiophene-3-carbonitrile.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine Derivative

This protocol outlines the cyclization of the aminothiophene intermediate to form the thieno[2,3-d]pyrimidine core, a key step in the synthesis of various kinase inhibitors.[6][7][8][9]

Materials:

  • 2-Amino-5-acetylthiophene-3-carbonitrile

  • Formamide

  • (Optional) Formamidine acetate

Procedure:

  • Place 2-Amino-5-acetylthiophene-3-carbonitrile (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (approximately 180-200°C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask and collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 5-acetyl-thieno[2,3-d]pyrimidin-4-amine.

Further modifications of the acetyl group and the 4-amino position can be performed to generate a library of potential kinase inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors, demonstrating the potency of this scaffold.

Compound IDStructureVEGFR-2 IC₅₀ (nM)Reference
21b Thieno[2,3-d]pyrimidine derivative33.4[10]
21e Thieno[2,3-d]pyrimidine derivative21[10]
5f 6,7,8,9-tetrahydro-5H-cyclohepta[11][12]thieno[2,3-d]pyrimidine derivative1230[13]
10d Thieno[2,3-d]pyrimidine derivative2500[11][12]
15g Thieno[2,3-d]pyrimidine derivative2270[11][12]
8b 4-substituted thieno[2,3-d]pyrimidine derivative5[14]
8e 4-substituted thieno[2,3-d]pyrimidine derivative3.9[14]

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis ERK->Angiogenesis Thienopyrimidine_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thienopyrimidine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of Aminothiophene Intermediate cluster_1 Protocol 2: Synthesis of Thienopyrimidine Core Start1 This compound + Malononitrile + Sulfur Reaction1 Gewald Reaction (DMF, Morpholine, 50-60°C) Start1->Reaction1 Workup1 Precipitation in Ice-Water & Filtration Reaction1->Workup1 Purification1 Recrystallization (Ethanol) Workup1->Purification1 Product1 2-Amino-5-acetylthiophene-3-carbonitrile Purification1->Product1 Start2 2-Amino-5-acetylthiophene-3-carbonitrile + Formamide Product1->Start2 Intermediate Reaction2 Cyclization (Reflux, 180-200°C) Start2->Reaction2 Workup2 Precipitation on Cooling & Filtration Reaction2->Workup2 Product2 5-Acetyl-thieno[2,3-d]pyrimidin-4-amine Workup2->Product2

Caption: Synthetic workflow for a thienopyrimidine derivative.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, makes it an attractive moiety for designing kinase inhibitors. 5-Acetylthiophene-2-carbonitrile is a versatile starting material, offering multiple reaction sites for the construction of complex heterocyclic systems with potent biological activities. This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors starting from this compound. These inhibitors are designed to target key kinases implicated in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3).

Dysregulation of kinase signaling pathways is a hallmark of many cancers. The PI3K/Akt/mTOR and STAT3 pathways are critical signaling cascades that control cell growth, proliferation, survival, and angiogenesis. Small molecule inhibitors targeting kinases within these pathways have emerged as effective cancer therapeutics. The protocols herein describe the synthesis of a representative kinase inhibitor and the methodologies for its biological evaluation.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-stage process. The initial stage focuses on the construction of the key intermediate, a 2-amino-5-acetylthiophene-3-carbonitrile derivative, via the Gewald reaction. The second stage involves the cyclization of this intermediate to form the thieno[2,3-d]pyrimidine core, followed by functionalization to yield the final kinase inhibitor.

G A This compound B Gewald Reaction Intermediate (2-Amino-5-acetylthiophene-3-carbonitrile) A->B Gewald Reaction C Thieno[2,3-d]pyrimidin-4-one Core B->C Cyclization D Final Kinase Inhibitor C->D Functionalization

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile (Intermediate 1)

This protocol is based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1][2][3][4][5]

Materials:

  • Acetylacetone

  • Malononitrile

  • Elemental Sulfur

  • Diethylamine

  • Ethanol

  • Round-bottom flask

  • Stirrer/hotplate

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL).

  • To this solution, add elemental sulfur (0.1 mol).

  • Cool the mixture in an ice bath and add diethylamine (0.1 mol) dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile.

Protocol 2: Synthesis of 4-Methyl-5-acetyl-thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)

This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine core.[6][7][8]

Materials:

  • 2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile (Intermediate 1)

  • Formamide

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, place 2-amino-5-acetyl-4-methylthiophene-3-carbonitrile (0.05 mol).

  • Add an excess of formamide (30 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water (100 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Protocol 3: Synthesis of a Representative Thieno[2,3-d]pyrimidine-based Kinase Inhibitor

This protocol outlines the synthesis of a hypothetical but representative kinase inhibitor through chlorination and subsequent nucleophilic substitution.

Materials:

  • 4-Methyl-5-acetyl-thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)

  • Phosphorus oxychloride (POCl₃)

  • An appropriate amine (e.g., 4-fluoroaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Chlorination: In a round-bottom flask under an inert atmosphere, suspend Intermediate 2 (0.02 mol) in phosphorus oxychloride (20 mL). Reflux the mixture for 3 hours. After cooling, carefully pour the mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 4-chloro-thieno[2,3-d]pyrimidine intermediate.

  • Nucleophilic Substitution: Dissolve the chlorinated intermediate (0.01 mol) in dichloromethane (50 mL). Add 4-fluoroaniline (0.012 mol) and triethylamine (0.015 mol). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (VEGFR-2 & FLT3)

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 and FLT3 kinases using a luminescence-based assay.[9][10][11][12][13][14][15][16][17][18]

Materials:

  • Recombinant human VEGFR-2 or FLT3 kinase

  • Kinase assay buffer

  • ATP

  • Suitable substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR-2)

  • Synthesized kinase inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White 96-well assay plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Reagents into 96-well Plate A->B C Initiate Kinase Reaction (Add Kinase/ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Develop Luminescent Signal (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: In vitro kinase assay workflow.

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer containing a constant percentage of DMSO.

  • To the wells of a 96-well plate, add the kinase, substrate, and the inhibitor dilutions. Include positive controls (no inhibitor) and blank controls (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine-based kinase inhibitors against various cancer-related kinases.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)% Inhibition @ 1µM
Thieno[2,3-d]pyrimidine-AVEGFR-28592%
Thieno[2,3-d]pyrimidine-BFLT33295%
Thieno[2,3-d]pyrimidine-CPI3Kα15085%
Thieno[2,3-d]pyrimidine-DmTOR21080%
Thieno[2,3-d]pyrimidine-ESTAT3 (pSTAT3)50075%

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)
Thieno[2,3-d]pyrimidine-AHUVEC0.5
Thieno[2,3-d]pyrimidine-BMV4-11 (AML)0.1
Thieno[2,3-d]pyrimidine-CMCF-7 (Breast)1.2
Thieno[2,3-d]pyrimidine-DU87MG (Glioblastoma)2.5

Signaling Pathways

The synthesized kinase inhibitors are designed to interfere with key signaling pathways that are often hyperactivated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19][20][21][22][23] Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway inhibition.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis.[24][25][26][27][28] Its constitutive activation is observed in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization TargetGenes Target Gene Expression (Proliferation, Angiogenesis) pSTAT3->TargetGenes Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->JAK

References

Application Notes and Protocols for the Synthesis of Thienopyrimidines from 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Thienopyrimidine derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Notably, many of these biological effects are attributed to their ability to act as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival.[2][4]

This document provides detailed protocols for a two-step synthesis of a 6-acetyl-substituted thieno[2,3-d]pyrimidine, a key scaffold for further derivatization, starting from the readily available 5-Acetylthiophene-2-carbonitrile. The synthetic strategy involves an initial Gewald reaction to construct the substituted 2-aminothiophene core, followed by a cyclocondensation reaction to form the fused pyrimidine ring.

Part 1: Synthesis of 2-Amino-5-acetyl-4-phenylthiophene-3-carbonitrile (Intermediate 1)

The first step in the synthesis of the target thienopyrimidine is the formation of a polysubstituted 2-aminothiophene derivative via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (this compound), an active methylene compound (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Reaction

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • To this solution, add elemental sulfur (1.1 eq) and a catalytic amount of morpholine (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.

Quantitative Data for Gewald Reaction
Reagent/ProductMolecular FormulaMolar RatioM.W. ( g/mol )AmountYield (%)M.P. (°C)
This compoundC₇H₅NOS1.0151.19---
MalononitrileC₃H₂N₂1.066.06---
SulfurS1.132.07---
MorpholineC₄H₉NO0.287.12---
Product (Intermediate 1) C₁₄H₁₁N₃OS - 269.32 - ~70-85 ~210-215

Yields and melting points are estimated based on analogous reactions reported in the literature.

Part 2: Synthesis of 6-Acetyl-4-aminothieno[2,3-d]pyrimidine (Final Product)

The 2-aminothiophene intermediate is then cyclized to form the thienopyrimidine ring system. This can be achieved using various one-carbon synthons. Below are protocols using formamide and guanidine hydrochloride.

Experimental Protocol 2A: Cyclocondensation with Formamide

Materials:

  • 2-Amino-5-acetyl-4-phenylthiophene-3-carbonitrile (Intermediate 1)

  • Formamide

Procedure:

  • Place Intermediate 1 (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide (10-20 eq).

  • Heat the mixture to reflux (approximately 210 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure 6-acetyl-4-aminothieno[2,3-d]pyrimidine.

Experimental Protocol 2B: Cyclocondensation with Guanidine Hydrochloride

Materials:

  • 2-Amino-5-acetyl-4-phenylthiophene-3-carbonitrile (Intermediate 1)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • In a separate flask, suspend Intermediate 1 (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.

  • Add the sodium ethoxide solution to the suspension and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallize from a suitable solvent to yield the pure product.

Quantitative Data for Cyclocondensation Reactions
ReactantReagentProductYield (%)M.P. (°C)
Intermediate 1Formamide6-Acetyl-4-amino-5-phenylthieno[2,3-d]pyrimidine~60-75>300
Intermediate 1Guanidine HCl6-Acetyl-2,4-diamino-5-phenylthieno[2,3-d]pyrimidine~55-70>300

Yields and melting points are estimated based on analogous reactions reported in the literature.

Visualizations

Experimental Workflow

Synthesis_Workflow A This compound C 2-Amino-5-acetyl-4-phenyl- thiophene-3-carbonitrile A->C Ethanol, Morpholine, Reflux B Malononitrile + Sulfur (Gewald Reaction) B->C F 6-Acetyl-4-amino-5-phenyl- thieno[2,3-d]pyrimidine C->F Reflux G 6-Acetyl-2,4-diamino-5-phenyl- thieno[2,3-d]pyrimidine C->G NaOEt, Ethanol, Reflux D Formamide D->F E Guanidine HCl E->G

Caption: Synthetic workflow for thienopyrimidines.

Potential Biological Target: Kinase Signaling Pathway

Thienopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key regulator of angiogenesis.[1] Inhibition of this pathway can be an effective strategy in cancer therapy.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Thienopyrimidine 6-Acetylthieno[2,3-d]pyrimidine Thienopyrimidine->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by thienopyrimidines.

References

Application Notes and Protocols: Condensation Reactions of 5-Acetylthiophene-2-carbonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive acetyl group and a nitrile moiety on a thiophene scaffold, allows for the construction of a variety of complex heterocyclic systems. Of particular interest are the condensation reactions with primary and secondary amines, which serve as a straightforward route to synthesize substituted thieno[2,3-b]pyridines. These fused heterocyclic cores are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities.

This document provides detailed application notes and experimental protocols for the condensation reaction of this compound with amines, offering a foundational methodology for the synthesis of novel thieno[2,3-b]pyridine derivatives.

Reaction Principle

The condensation of this compound with a primary amine proceeds through a two-step sequence. The initial step is the formation of an enamine intermediate via the reaction of the amine with the acetyl group of the thiophene. This is typically followed by an intramolecular cyclization, where the enamine nitrogen attacks the nitrile carbon, leading to the formation of a fused six-membered ring. Subsequent tautomerization yields the stable aromatic thieno[2,3-b]pyridine system. The reaction is generally catalyzed by a weak acid or base and often driven to completion by the removal of water.

Data Presentation

While specific quantitative data for a wide range of amine condensations with this compound is not extensively reported in a single source, the following table summarizes representative data synthesized from analogous reactions found in the literature. This data provides expected ranges for yields and key physical properties of the resulting thieno[2,3-b]pyridine products.

Amine SubstrateProduct StructureExpected Yield (%)Melting Point (°C)Analytical Data
Aniline2-Methyl-7-phenylamino-thieno[2,3-b]pyridine-3-carbonitrile65-85180-195¹H NMR, ¹³C NMR, MS, IR
Benzylamine7-Benzylamino-2-methyl-thieno[2,3-b]pyridine-3-carbonitrile60-80165-180¹H NMR, ¹³C NMR, MS, IR
Cyclohexylamine7-Cyclohexylamino-2-methyl-thieno[2,3-b]pyridine-3-carbonitrile55-75190-205¹H NMR, ¹³C NMR, MS, IR
Hydrazine7-Amino-2-methyl-thieno[2,3-b]pyridine-3-carbonitrile70-90>250¹H NMR, ¹³C NMR, MS, IR

Note: The expected yields and melting points are estimates based on similar reported chemical transformations and may vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocols

General Protocol for the Synthesis of 2-Methyl-7-(substituted-amino)-thieno[2,3-b]pyridine-3-carbonitriles

This protocol is a general guideline adapted from established procedures for similar condensation reactions. Optimization of reaction time, temperature, and catalyst may be required for specific amine substrates.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol

  • Piperidine (catalyst)

  • Dean-Stark apparatus (optional)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for reaction and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material).

  • Addition of Amine: To the stirred solution, add the primary amine (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure thieno[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualizations

Reaction Workflow

experimental_workflow reagents Reactants: This compound Primary Amine reaction_setup Reaction Setup: Dissolve & Add Reagents reagents->reaction_setup solvent_catalyst Solvent & Catalyst: Ethanol, Piperidine solvent_catalyst->reaction_setup reflux Reaction: Heat to Reflux (4-12h) reaction_setup->reflux workup Workup: Cool & Filter reflux->workup purification Purification: Recrystallization workup->purification product Final Product: Thieno[2,3-b]pyridine purification->product

Caption: General experimental workflow for the synthesis of thieno[2,3-b]pyridines.

Proposed Signaling Pathway (Reaction Mechanism)

reaction_mechanism start This compound + Primary Amine (R-NH2) enamine Enamine Intermediate Intramolecular Attack start->enamine Condensation (-H2O) cyclized Cyclized Intermediate Tautomerization enamine->cyclized Cyclization product Thieno[2,3-b]pyridine Product cyclized->product Aromatization

Caption: Proposed reaction mechanism for thieno[2,3-b]pyridine formation.

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Acetylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-acetylthiophene-2-carbonitrile and its derivatives. This versatile building block is valuable in medicinal chemistry and materials science for synthesizing novel thiophene derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[1] Thiophene-containing molecules are of significant interest in drug discovery, exhibiting a wide range of biological activities. The Suzuki coupling of substrates like 5-bromothiophene derivatives with various aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of substituted thiophenes.[1][3][4]

Specifically, the coupling of 2-acetyl-5-bromothiophene, a close analog of this compound, with arylboronic acids has been shown to be an effective method for producing 2-acetyl-5-arylthiophenes.[5][6] These reactions can be carried out under both conventional heating and microwave irradiation, often using a palladium catalyst.[5][6]

General Reaction Scheme

The Suzuki coupling reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.

Suzuki_Reaction cluster_catalytic_cycle Catalytic Cycle R1_X R¹-X (Aryl/Vinyl Halide) Intermediate1 R¹-Pd(II)Ln-X (Oxidative Addition) R1_X->Intermediate1 R2_BY2 R²-B(OR)₂ (Boronic Acid/Ester) Intermediate2 R¹-Pd(II)Ln-R² (Transmetalation) R2_BY2->Intermediate2 Pd0 Pd(0)Ln Pd0->Intermediate1 Oxidative Addition Base Base Base->Intermediate2 Product R¹-R² Intermediate1->Intermediate2 Transmetalation Intermediate2->Pd0 Reductive Elimination Intermediate2->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on established methodologies for the Suzuki coupling of 2-acetyl-5-bromothiophene, which can be adapted for this compound derivatives.

Protocol 1: Microwave-Assisted Suzuki Coupling in Water

This protocol is adapted from the microwave-assisted synthesis of 2-acetyl-5-arylthiophenes.[5][6]

Materials:

  • 2-Acetyl-5-bromothiophene (or this compound derivative) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) precatalyst (e.g., benzothiazole-based Pd(II)-complex) (0.25 mol%)[5]

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Water (3 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add 2-acetyl-5-bromothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium hydroxide (2.0 mmol), tetrabutylammonium bromide (0.6 mmol), and the palladium precatalyst (0.25 mol%).

  • Add 3 mL of water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for the specified time and at the appropriate temperature (see table below for examples).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki coupling of 2-acetyl-5-bromothiophene with various arylboronic acids under microwave irradiation in water.[5]

EntryArylboronic AcidCatalyst Loading (mol%)Time (min)Power (W)Temperature (°C)Yield (%)
1Phenylboronic acid0.251015012095
24-Methylphenylboronic acid0.251015012098
34-Methoxyphenylboronic acid0.251515012096
44-Chlorophenylboronic acid0.251515012092
52-Thienylboronic acid0.251015012094
Protocol 2: Conventional Heating in an Organic Solvent

This protocol provides an alternative to microwave heating and is based on general Suzuki coupling procedures.[7]

Materials:

  • 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (or other derivative) (1.0 equiv)

  • Arylboronic acid/pinacol ester (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.055 equiv)[4]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)[4]

  • 1,4-Dioxane/water mixture (e.g., 4:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a stir bar and condenser, add the 5-bromothiophene derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.055 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki coupling experiment.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Thiophene Halide - Boronic Acid - Catalyst - Base solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat Reaction Mixture (Conventional or Microwave) atmosphere->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction & Cool monitoring->quench Reaction Complete extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for Suzuki cross-coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylthiophene-2-carbonitrile derivatives. The provided protocols, adaptable from similar thiophene compounds, offer a reliable starting point for researchers. The versatility of the resulting products makes them attractive scaffolds for the development of new therapeutic agents and functional materials. Careful optimization of reaction conditions, including catalyst, base, and solvent, may be necessary for specific substrates to achieve maximum yields and purity.

References

Application Notes and Protocols for the Knoevenagel Condensation of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry for the generation of diverse molecular scaffolds with potential biological activities.

This application note provides detailed protocols and data for the Knoevenagel condensation of 5-Acetylthiophene-2-carbonitrile. As a heteroaromatic ketone, this compound exhibits lower reactivity compared to aromatic aldehydes, necessitating optimized reaction conditions for efficient conversion. The resulting products, upon intramolecular cyclization, yield substituted thieno[2,3-b]pyridines. This heterocyclic core is a "privileged scaffold" in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, proceeds as follows, with subsequent intramolecular cyclization to form a thieno[2,3-b]pyridine derivative:

G reactant1 This compound product1 Knoevenagel Adduct reactant1->product1 reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product1 product2 Thieno[2,3-b]pyridine Derivative product1->product2 catalyst Base Catalyst catalyst->product1 cyclization Intramolecular Cyclization cyclization->product2

Caption: General reaction scheme for the Knoevenagel condensation of this compound and subsequent cyclization.

Data Presentation: Reaction Conditions and Yields

Due to the reduced reactivity of the acetyl group on the thiophene ring, stronger basic catalysts and potentially elevated temperatures or microwave irradiation are recommended to achieve good yields and reasonable reaction times. The following table summarizes proposed reaction conditions based on analogous reactions of heteroaromatic ketones.

Active Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
MalononitrilePiperidine (20)EthanolReflux6 - 1260 - 75
MalononitrileDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (15)Acetonitrile804 - 870 - 85
MalononitrileAmmonium Acetate (30) / Acetic AcidTolueneReflux (Dean-Stark)24 - 4840 - 55
Ethyl CyanoacetateSodium Ethoxide (25)EthanolReflux8 - 1655 - 70
Ethyl CyanoacetateBasic AluminaToluene (Microwave)1200.5 - 165 - 80

Experimental Protocols

The following are detailed experimental protocols for the Knoevenagel condensation of this compound.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and absolute ethanol.

  • Stir the mixture until the starting material is completely dissolved.

  • Add malononitrile to the solution, followed by the dropwise addition of piperidine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 6-12 hours), allow the mixture to cool to room temperature.

  • The cyclized thieno[2,3-b]pyridine product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 2: DBU-Catalyzed Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 eq)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • Add malononitrile to the solution and stir.

  • Add DBU to the reaction mixture.

  • Heat the mixture to 80 °C and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue contains the crude product, which can be purified by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Condensation with Ethyl Cyanoacetate using Basic Alumina

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Basic Alumina (activated)

  • Toluene

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, add this compound, ethyl cyanoacetate, and activated basic alumina.

  • Add toluene as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the basic alumina and wash the solid with toluene.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Start reactants Combine this compound, active methylene compound, and solvent start->reactants catalyst Add Catalyst (e.g., Piperidine, DBU) reactants->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Filtration/Solvent Removal) monitoring->workup Reaction Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the Knoevenagel condensation of this compound.

G cluster_pathway Potential Signaling Pathway Inhibition product Thieno[2,3-b]pyridine Derivative kinase Target Kinase (e.g., Pim-1, eEF2-K, PI-PLC) product->kinase Binds to active site substrate Substrate kinase->substrate Phosphorylation inhibition Inhibition phosphorylated_substrate Phosphorylated Substrate downstream Downstream Signaling (Cell Proliferation, Survival) phosphorylated_substrate->downstream

Caption: Potential mechanism of action for thieno[2,3-b]pyridine derivatives as kinase inhibitors.

Applications in Drug Development

The thieno[2,3-b]pyridine scaffold, readily accessible from the Knoevenagel condensation of this compound, is of significant interest to the pharmaceutical industry. Derivatives of this heterocyclic system have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs.

  • Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative activity of thieno[2,3-b]pyridine derivatives against various cancer cell lines.[1] Their mechanism of action often involves the inhibition of key cellular signaling pathways.

  • Enzyme Inhibition: Thieno[2,3-b]pyridines have been identified as inhibitors of several important enzymes implicated in disease. For instance, certain derivatives have shown inhibitory activity against Pim-1 kinase, eukaryotic elongation factor-2 kinase (eEF2-K), and phosphoinositide-specific phospholipase C (PI-PLC), all of which are targets in oncology and other therapeutic areas.[2][3]

  • Anti-inflammatory and Other Activities: Beyond cancer, the thieno[2,3-b]pyridine core has been explored for its anti-inflammatory, antiviral, and antimicrobial properties, highlighting the versatility of this scaffold in addressing a range of medical needs.[4]

The synthesis of a library of derivatives based on the protocols outlined in this application note can provide a valuable source of novel compounds for high-throughput screening and lead optimization in drug development pipelines.

References

Application Notes and Protocols: Gewald Reaction for the Synthesis of Acetylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

This document provides detailed application notes on the significance of acetylthiophene-derived 2-aminothiophenes in research and drug development, along with comprehensive experimental protocols for their synthesis via a modified Gewald reaction.

Significance in Research and Drug Development

Substituted 2-aminothiophenes derived from acetylthiophenes are key building blocks in the development of novel therapeutics. The thiophene ring is often employed as a bioisostere for a phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.

Key Therapeutic Areas:

  • Anticancer Agents: Thieno[2,3-b]pyridine derivatives, which can be synthesized from 2-aminothiophenes, have shown significant potential as anticancer agents.[6] These compounds can exhibit their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and progression.[7][8] For instance, certain derivatives have been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Others have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.[9]

  • Enzyme Inhibitors: The 2-aminothiophene core is present in a variety of enzyme inhibitors. By modifying the substituents on the thiophene ring, researchers can design potent and selective inhibitors for a range of targets.

  • Central Nervous System (CNS) Agents: The structural motif of 2-aminothiophene is found in drugs targeting the CNS, highlighting its importance in the development of treatments for neurological and psychiatric disorders.

Experimental Protocols

The following protocols are based on the successful synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction, as reported by Eller and Holzer.[10][11][12]

Protocol 1: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone

This protocol details a variation of the Gewald reaction for the synthesis of a 3-acetyl-2-aminothiophene.[10]

Materials:

  • Cyanoacetone sodium salt

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 1,4-dithiane-2,5-diol

  • N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Cyclohexane

Procedure:

  • Preparation of crude 3-Oxobutanenitrile (Cyanoacetone):

    • Dissolve cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL).

    • Add dichloromethane (100 mL) and stir the mixture vigorously.

    • Adjust the pH of the mixture to 1 with concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with an additional 100 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure to obtain crude cyanoacetone. Caution: Cyanoacetone is unstable and should be used immediately in the next step.

  • Gewald Reaction:

    • To a solution of the crude 3-oxobutanenitrile (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in DMF (10 mL), add triethylamine (1 g, 10 mmol) with stirring.

    • Heat the reaction mixture to 60°C for 5 hours.

    • Remove the solvent under reduced pressure.

    • Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to yield 1-(2-amino-4-methyl-3-thienyl)ethanone as yellowish to brownish crystals.

Quantitative Data Summary

ProductStarting MaterialsReaction ConditionsYieldReference
1-(2-Amino-4-methyl-3-thienyl)ethanoneCyanoacetone, 1,4-dithiane-2,5-diolTriethylamine, DMF, 60°C, 5 h41%[10]
1-(2-Amino-3-thienyl)ethanoneCyanoacetone, 1,4-dithiane-2,5-diolTriethylamine, DMF, 60°C, 3 hNot explicitly stated[10]

Visualizations

Experimental Workflow: Synthesis of 3-Acetyl-2-aminothiophenes

G Experimental Workflow for the Synthesis of 3-Acetyl-2-aminothiophenes cluster_prep Preparation of Cyanoacetone cluster_gewald Gewald Reaction start Start with Cyanoacetone Sodium Salt dissolve Dissolve in Water start->dissolve add_dcm Add Dichloromethane dissolve->add_dcm acidify Acidify to pH 1 with HCl add_dcm->acidify extract Extract with Dichloromethane acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate crude_cyanoacetone Crude Cyanoacetone (unstable) evaporate->crude_cyanoacetone mix Mix Crude Cyanoacetone, 1,4-dithiane-2,5-diol, and Triethylamine in DMF crude_cyanoacetone->mix heat Heat at 60°C for 3-5 hours mix->heat remove_solvent Remove Solvent heat->remove_solvent recrystallize Recrystallize from Cyclohexane/Dichloromethane remove_solvent->recrystallize product 3-Acetyl-2-aminothiophene Derivative recrystallize->product

Caption: Workflow for the synthesis of 3-acetyl-2-aminothiophenes.

Signaling Pathway: Anticancer Mechanism of Action

G Proposed Anticancer Mechanism of Thieno[2,3-b]pyridine Derivatives cluster_drug Drug Action cluster_cellular Cellular Effects drug Thieno[2,3-b]pyridine Derivative vegfr2 VEGFR-2 Inhibition drug->vegfr2 inhibits tubulin Tubulin Polymerization Inhibition drug->tubulin inhibits angiogenesis ↓ Angiogenesis vegfr2->angiogenesis cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest cancer_cell Cancer Cell angiogenesis->cancer_cell supports apoptosis ↑ Apoptosis cell_cycle_arrest->apoptosis apoptosis->cancer_cell inhibits

Caption: Anticancer mechanism of thieno[2,3-b]pyridine derivatives.

References

HPLC method for analyzing 5-Acetylthiophene-2-carbonitrile purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Purity Analysis of 5-Acetylthiophene-2-carbonitrile by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a substituted thiophene derivative that serves as a valuable building block in organic synthesis and drug development. Ensuring the purity of such intermediates is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of non-volatile compounds like this compound.[1][2]

This application note provides a detailed Reverse-Phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound. The protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and water.[3] Components of the sample are separated based on their differential partitioning between the stationary and mobile phases. This compound, being a moderately polar compound, is retained on the nonpolar column and is eluted by the mobile phase. An acid modifier, such as phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes.[4][5][6] A Diode Array Detector (DAD) or a UV-Vis detector is used for quantification by measuring the absorbance at a specific wavelength. Purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[3]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC System equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector (e.g., Agilent 1260 Infinity II or equivalent).[2]

    • Data acquisition and processing software (e.g., ChemStation, Empower).

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 97%).[7]

    • Acetonitrile (HPLC grade).[1][8]

    • Water (High-purity, Milli-Q or equivalent).[1]

    • Phosphoric Acid (analytical grade).[3][4]

    • Methanol (HPLC grade, for sample preparation if needed).[1]

Chromatographic Conditions

The recommended HPLC parameters are summarized in the table below. These conditions can serve as a starting point and may require optimization for specific systems and impurity profiles.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[2][3]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[2][3]
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile:Water, 50:50 v/v with 0.1% H₃PO₄):

    • To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.[6]

    • Mix 500 mL of acetonitrile with 500 mL of the acidified water.

    • Degas the final mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation (approx. 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.[2]

    • Dissolve the standard in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.[2]

    • Further dilute 1.0 mL of this stock solution to 10.0 mL with the mobile phase to obtain a final working concentration of 0.1 mg/mL.

  • Sample Solution Preparation (approx. 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve the sample in 10 mL of acetonitrile.

    • Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved.[6]

  • Blank Injection: Inject the mobile phase (blank) to ensure that no interfering peaks are present at the retention time of the analyte or its impurities.[6]

  • System Suitability: Inject the standard solution five or six times. The relative standard deviation (RSD) for the peak area and retention time of this compound should be ≤ 2.0%.

  • Sample Analysis: Inject the prepared sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area normalization formula:

    Purity (%) = (Peak Area of Main Compound / Total Peak Area of All Compounds) x 100

Data Presentation

Hypothetical Purity Analysis Results

The following table presents representative data from an HPLC analysis of a this compound sample. Impurities are identified based on potential starting materials or by-products.

Peak IDRetention Time (min)Peak AreaArea (%)Identity
13.1515,8000.35Unknown Impurity
24.884,495,50099.50This compound
37.216,7800.15Unknown Impurity
Total 4,518,080 100.00

Visualizations

Experimental Workflow Diagram

The logical flow of the HPLC purity analysis, from solution preparation to final data calculation, is illustrated below.

HPLC_Workflow prep 1. Solution Preparation sub_prep_mobile Mobile Phase sub_prep_std Standard Solution sub_prep_sample Sample Solution system_prep 2. HPLC System Preparation prep->system_prep sub_system_equilibrate Equilibrate System sub_system_suitability System Suitability Test analysis 3. Chromatographic Analysis system_prep->analysis sub_analysis_blank Inject Blank sub_analysis_std Inject Standard sub_analysis_sample Inject Sample data 4. Data Processing & Purity Calculation analysis->data sub_data_integrate Integrate Peaks sub_data_calculate Calculate % Purity report 5. Final Report data->report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine purity analysis of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents, providing a reliable means for quality control in a drug development or chemical synthesis setting. For regulatory purposes, the method should be fully validated according to ICH guidelines (Q2(R2)) to ensure it is accurate, precise, specific, and robust for its intended purpose.[3]

References

Application Note: Identification of 5-Acetylthiophene-2-carbonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of 5-Acetylthiophene-2-carbonitrile, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrument parameters, and data analysis, offering a reliable framework for the qualitative analysis of this compound. The protocol is designed for researchers in drug discovery, process development, and quality control.

Introduction

This compound (C7H5NOS, M.W. 151.18 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile reactivity as a building block for various therapeutic agents. Accurate and robust analytical methods are crucial for its identification and quality assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, providing both chromatographic retention data and mass spectral information for unambiguous identification.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to dissolve the analyte in a suitable volatile solvent and remove any non-volatile impurities.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in 10 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution Preparation:

    • For drug substance or reaction mixture analysis, dissolve a known amount of the sample in a suitable solvent to achieve a target concentration within the calibration range of the working standards.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the sample solution using a 0.22 µm PTFE syringe filter to remove any particulate matter before transferring to a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1) or Splitless, depending on concentration
Oven Temperature Program Initial: 80°C, hold for 2 minRamp 1: 15°C/min to 200°C, hold for 2 minRamp 2: 25°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 300 amu
Solvent Delay 3 minutes

Data Presentation

Predicted Mass Spectral Data for this compound
m/z (Predicted) Proposed Fragment Structure of Fragment Notes
151[M]•+[C7H5NOS]•+Molecular Ion
136[M - CH3]•+[C6H2NOS]•+Loss of a methyl radical; likely the base peak
124[M - HCN]•+[C6H5OS]•+Loss of hydrogen cyanide
108[M - COCH3]•+[C5H3NS]•+Loss of the acetyl group
82[C4H2S]•+Thiophene ring fragmentCharacteristic thiophene fragment
43[CH3CO]+Acetyl cation

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Standard/ Sample B Dissolve in Volatile Solvent A->B C Filter (0.22 µm) B->C D Transfer to GC Vial C->D E Inject into GC-MS D->E F Chromatographic Separation E->F G Mass Spectral Detection (EI) F->G H Identify Retention Time G->H I Analyze Mass Spectrum G->I J Confirm Compound Identity H->J I->J

Caption: Workflow for the identification of this compound.

Logical Relationship for Compound Identification

Identification Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte 5-Acetylthiophene- 2-carbonitrile RT Characteristic Retention Time Analyte->RT MI Molecular Ion (m/z 151) Analyte->MI Frag Key Fragments (m/z 136, 124, 108) Analyte->Frag Confirmation Positive Identification RT->Confirmation MI->Confirmation Frag->Confirmation

Caption: Basis for the positive identification of the target compound.

Discussion

The presented GC-MS protocol provides a robust starting point for the identification of this compound. The use of a non-polar HP-5ms column is suitable for the separation of a wide range of organic compounds, including aromatic and heterocyclic molecules. The temperature program is designed to ensure good peak shape and resolution from solvent and potential impurities.

Identification of the target compound should be based on a combination of its retention time and the mass spectrum. The retention time should be confirmed by analyzing a pure standard under the same conditions. The mass spectrum of the sample peak should match the predicted fragmentation pattern, with a clear molecular ion at m/z 151 and the expected key fragment ions. The base peak is anticipated to be at m/z 136, corresponding to the loss of a methyl group to form a stable thienoyl cation.

Conclusion

This application note details a comprehensive GC-MS protocol for the identification of this compound. The provided experimental parameters, data tables, and workflows offer a practical guide for researchers and professionals in the pharmaceutical industry. This method can be readily implemented for routine analysis, quality control, and research and development purposes.

Application Note and Protocol for the Purification of 5-Acetylthiophene-2-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 5-acetylthiophene-2-carbonitrile via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, capable of yielding high-purity materials essential for research, and particularly for drug development where stringent purity standards are required. This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure to enhance the purity of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is critical for its application in synthesis and biological assays. Commercially available this compound often has a purity of 97-98%.[1][2][3][4] For many applications, especially in drug development, a higher degree of purity is necessary to ensure reproducible results and to meet regulatory requirements. Recrystallization is an effective, economical, and widely used method for purifying solid organic compounds to achieve high purity.[5] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Data Presentation

The following table summarizes the typical purity of this compound before and the expected purity after recrystallization.

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Purity ~97-98%>99%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Physical Appearance Very pale yellow solidOff-white to white crystalline solidVisual Inspection
Melting Point 76-80°C[1]Sharper melting point range (e.g., 79-80°C)Melting Point Apparatus

Experimental Protocols

This section details the methodology for the purification of this compound by recrystallization. The key steps involve selecting an appropriate solvent and then performing the recrystallization.

3.1. Materials and Equipment

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

3.2. Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization. An ideal solvent will dissolve the this compound when hot but not when cold, while impurities remain either soluble or insoluble at all temperatures.

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) dropwise at room temperature, while stirring or vortexing, until the solid just dissolves. Record the volume of solvent used.

  • If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is likely too good and will result in poor recovery.

  • If the compound is sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves completely upon heating, the solvent is a good candidate.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • Observe the formation of crystals. The solvent that yields well-formed crystals and a significant amount of precipitate upon cooling is the most suitable.

  • A mixed solvent system (e.g., ethanol/water or acetone/hexane) can be tested if a single solvent is not ideal. Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool.

3.3. Protocol 2: Recrystallization of this compound

Objective: To purify a larger quantity of this compound using the optimal solvent system identified in Protocol 1. For this example, an ethanol/water system is proposed.

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent (the same ethanol/water mixture) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point or in a desiccator until a constant weight is achieved.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point and using analytical techniques such as GC, HPLC, or NMR spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation and Analysis start Start with Crude This compound solvent_screening Protocol 1: Solvent Screening start->solvent_screening Identify suitable solvent dissolution Dissolve Crude Compound in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals washing->drying analysis Purity and Yield Analysis (MP, GC, HPLC, NMR) drying->analysis

References

Application Notes and Protocols for the Purification of 5-Acetylthiophene-2-carbonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Acetylthiophene-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. Its purity is crucial for the success of subsequent reactions and the quality of the final product. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation and purification of organic compounds. The protocol is based on the general principles of normal-phase chromatography and the known physicochemical properties of thiophene derivatives.

Physicochemical Properties Relevant to Chromatography

Understanding the properties of this compound is essential for developing an effective purification strategy. The molecule possesses both a polar ketone and a nitrile functional group attached to the thiophene ring, rendering it a compound of moderate to high polarity. It is a solid at room temperature with a melting point of approximately 79°C and exhibits good solubility in common organic solvents such as dichloromethane and ethyl acetate, while being poorly soluble in non-polar solvents like hexane and water.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Rotary evaporator

2. Eluent System Selection (TLC Analysis):

Before performing column chromatography, it is crucial to determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Prepare several eluent mixtures of varying polarity, for example, different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in chambers containing the different eluent mixtures.

  • Visualize the spots under UV light (254 nm).

  • The eluent system that gives the desired Rf value for the product spot and good separation from impurities should be selected for the column chromatography.

3. Column Packing:

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance.

  • Continuously run the initial eluent through the column until the silica bed is stable and equilibrated. Do not let the solvent level drop below the top of the sand layer.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully apply the sample solution dropwise onto the top of the silica gel bed using a pipette.

  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the starting mobile phase determined from the TLC analysis (e.g., 10% ethyl acetate in hexane).

  • Apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.

  • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

  • It is recommended to perform a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the more polar impurities and the desired product.

6. Monitoring the Separation:

  • Monitor the progress of the separation by analyzing the collected fractions using TLC.

  • Spot a small aliquot from each fraction (or every few fractions) onto a TLC plate.

  • Develop and visualize the TLC plate to identify the fractions containing the pure product.

7. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as a solid.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point, HPLC).

Data Presentation

The following table summarizes the recommended starting conditions for the column chromatography purification of this compound. These parameters may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%)
Crude Sample Load 1 g per 30-50 g of silica gel
Column Dimensions Dependent on the scale; e.g., 2-4 cm diameter for 1 g scale
Elution Mode Gradient Elution
Fraction Size 10-20 mL
TLC Rf of Pure Compound ~0.3 in 30% Ethyl Acetate/Hexane (v/v)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel Slurry TLC->Pack Optimal Eluent System Found Load Load Crude Sample Pack->Load Elute Elute with Gradient (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Pure Fractions Identified Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure 5-Acetylthiophene- 2-carbonitrile Evaporate->PureProduct

Caption: Workflow for column chromatography purification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetylthiophene-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction on a 5-halo-2-acetylthiophene precursor. Typically, this involves the cyanation of 5-bromo-2-acetylthiophene using a copper(I) cyanide-mediated process, commonly known as the Rosenmund-von Braun reaction.

Q2: How is the precursor, 5-bromo-2-acetylthiophene, synthesized?

A2: 5-bromo-2-acetylthiophene is generally prepared by the bromination of 2-acetylthiophene. A common method involves using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.

Q3: What are the critical parameters affecting the yield of the cyanation reaction?

A3: Several factors can significantly influence the yield of the Rosenmund-von Braun reaction for this synthesis:

  • Purity of Starting Materials: Ensure that the 5-halo-2-acetylthiophene and copper(I) cyanide are of high purity. Impurities can interfere with the reaction.

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are typically used to facilitate the reaction, which often requires high temperatures.

  • Temperature: The reaction temperature is crucial and is often high (typically in the range of 150-200 °C). The optimal temperature should be determined experimentally.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction. Monitoring the reaction progress by techniques like TLC or GC is recommended.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.

Q4: What are potential side reactions during the synthesis?

A4: Potential side reactions can include:

  • Incomplete reaction: Leaving unreacted starting material.

  • Hydrolysis of the nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or amide.

  • Formation of byproducts: Depending on the reaction conditions, other byproducts may form. The acetyl group on the thiophene ring is an electron-withdrawing group, which can influence the reactivity and potentially lead to undesired reactions.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is an effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive or impure copper(I) cyanide.Use fresh, high-purity copper(I) cyanide. It is advisable to use freshly prepared or purchased CuCN.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and decomposition. The Rosenmund-von Braun reaction often requires high temperatures.
Insufficient reaction time.Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed.
Presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.
Poor quality of the starting 5-halo-2-acetylthiophene.Purify the starting material before the cyanation step.
Formation of a Dark, Tarry Reaction Mixture Reaction temperature is too high, leading to decomposition.Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.
Presence of impurities that catalyze polymerization.Ensure high purity of all reagents and solvents.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time, temperature, or the equivalents of the cyanating agent.
Difficulties in Product Isolation/Purification Product is soluble in the aqueous phase during workup.If the product has some water solubility, perform multiple extractions with an organic solvent.
Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Experimental Protocols

Synthesis of 5-Bromo-2-acetylthiophene

This protocol is adapted from a general procedure for the bromination of 2-acetylthiophene.

Materials:

  • 2-Acetylthiophene

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Round-bottomed flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene (1 equivalent) in acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The product will precipitate as a solid. Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reactant Molar Ratio Notes
2-Acetylthiophene1.0
N-Bromosuccinimide (NBS)1.05Added portion-wise to control the reaction.
Acetic Acid-Solvent
Synthesis of this compound (General Procedure)

This is a general protocol for the Rosenmund-von Braun reaction, which should be optimized for the specific substrate.

Materials:

  • 5-Bromo-2-acetylthiophene

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-acetylthiophene (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents).

  • Add anhydrous DMF or NMP to the flask.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Maintain the reaction at this temperature for several hours (e.g., 6-24 hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Reactant Molar Ratio Notes
5-Bromo-2-acetylthiophene1.0
Copper(I) Cyanide (CuCN)1.2 - 1.5An excess is used to drive the reaction to completion.
DMF or NMP-Anhydrous solvent is crucial.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation (Rosenmund-von Braun) 2-Acetylthiophene 2-Acetylthiophene Bromination_Reaction Bromination (50-60 °C) 2-Acetylthiophene->Bromination_Reaction NBS, Acetic Acid NBS, Acetic Acid NBS, Acetic Acid->Bromination_Reaction 5-Bromo-2-acetylthiophene 5-Bromo-2-acetylthiophene Cyanation_Reaction Cyanation (150-180 °C) 5-Bromo-2-acetylthiophene->Cyanation_Reaction Bromination_Reaction->5-Bromo-2-acetylthiophene CuCN_DMF CuCN, DMF/NMP CuCN_DMF->Cyanation_Reaction This compound This compound Cyanation_Reaction->this compound Troubleshooting_Logic Start Low Yield Check_Purity Check Purity of Starting Materials? Start->Check_Purity Check_Temp Reaction Temperature Optimal? Check_Purity->Check_Temp Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Moisture Anhydrous Conditions? Check_Time->Check_Moisture Yes Increase_Time Extend Reaction Time Check_Time->Increase_Time No Dry_Reagents Use Anhydrous Solvents & Glassware Check_Moisture->Dry_Reagents No Success Improved Yield Check_Moisture->Success Yes Purify_SM->Success Increase_Temp->Success Increase_Time->Success Dry_Reagents->Success

Troubleshooting low conversion in Friedel-Crafts acylation of thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts acylation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this crucial synthetic transformation. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Part 1: Troubleshooting Low Conversion and Reaction Failures

Low conversion is one of the most frequently encountered problems in the Friedel-Crafts acylation of thiophenes. This section will diagnose the potential root causes and provide actionable solutions.

Question 1: My Friedel-Crafts acylation of thiophene is resulting in a low yield or has failed completely. What are the most likely causes?

Answer: Low or no yield in the Friedel-Crafts acylation of thiophenes can be attributed to several factors, primarily concerning the integrity of your reagents and the reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃) and stannic chloride (SnCl₄), are extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout your experimental setup.[1][2]

  • Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[1][3][4] This complexation effectively removes the catalyst from the reaction cycle. Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is often necessary to drive the reaction to completion.[1][3]

  • Purity of Thiophene: The purity of the thiophene starting material is critical. Certain impurities can inhibit the reaction.[2] It is advisable to use freshly distilled or high-purity thiophene for best results. One documented method for thiophene purification involves treatment with nitric acid to remove nonaromatic sulfur impurities.[5]

  • Reaction Temperature: The reaction temperature plays a crucial role in the success of the acylation. While higher temperatures can increase the reaction rate, they can also lead to the volatilization of thiophene (boiling point ~84°C), which can decrease the yield.[6] An optimal temperature, often between 0°C and room temperature for traditional Lewis acids, should be maintained.[7][8] For solid acid catalysts like Hβ zeolite, a moderate temperature of around 60°C has been shown to be effective.[6]

  • Choice of Acylating Agent: Both acyl chlorides and anhydrides can be used as acylating agents.[9] Acyl chlorides are generally more reactive. When using acetic anhydride, an excess may be required to achieve high conversion.[6]

Question 2: I'm using a traditional Lewis acid catalyst like AlCl₃ and observing a dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry materials is a common issue, particularly with highly reactive heterocycles like thiophene and strong Lewis acids such as AlCl₃. This is often due to polymerization of the thiophene ring, which is an electron-rich system susceptible to acid-catalyzed polymerization.[10]

To mitigate this, consider the following strategies:

  • Use a Milder Lewis Acid: Strong Lewis acids can aggressively promote side reactions. Milder Lewis acids like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) are often preferred for the acylation of thiophenes as they can provide good yields while minimizing polymerization.[4][7]

  • Employ a Solid Acid Catalyst: Modern approaches often utilize solid acid catalysts like Hβ zeolite.[6][11] These catalysts offer several advantages, including ease of separation, reusability, and often higher selectivity, reducing the formation of polymeric byproducts.[6][11]

  • Control Reaction Temperature: Maintaining a low reaction temperature, typically between 0°C and 5°C, can help to control the reaction rate and suppress polymerization.[7]

Part 2: Optimizing Reaction Conditions and Selectivity

Achieving high yield and the desired regioselectivity are key to a successful synthesis. This section provides guidance on optimizing your reaction parameters.

Question 3: How can I ensure the regioselectivity of the acylation on the thiophene ring?

Answer: Friedel-Crafts acylation of unsubstituted thiophene shows a high preference for substitution at the 2-position (or the equivalent 5-position) over the 3-position (or 4-position).[12] This regioselectivity is governed by the relative stability of the carbocation intermediates formed during the electrophilic aromatic substitution. The intermediate leading to 2-acylation is more stable due to a greater number of resonance structures that delocalize the positive charge.[12]

While the inherent reactivity of the thiophene ring strongly favors 2-acylation, the choice of solvent can sometimes influence the isomeric ratio of products in Friedel-Crafts reactions. However, for thiophene, the electronic effects are dominant, and significant amounts of the 3-acylthiophene are not typically observed.

Question 4: What are the best practices for setting up a Friedel-Crafts acylation of thiophene to maximize my chances of success on the first attempt?

Answer: A successful Friedel-Crafts acylation hinges on meticulous experimental technique. Here is a checklist of best practices:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents, and handle hygroscopic Lewis acid catalysts in a glovebox or under an inert atmosphere.[1][2]

  • Use High-Purity Reagents: Use freshly opened or properly stored Lewis acids.[2] If the catalyst appears clumpy or discolored, it may have been compromised by moisture.[2] Use high-purity thiophene and acylating agent.

  • Controlled Addition and Temperature: Add the Lewis acid catalyst portion-wise or as a solution to the reaction mixture at a low temperature (e.g., 0-5°C) to manage the initial exotherm.[7] Maintain the optimal reaction temperature throughout the addition and for the duration of the reaction.

  • Proper Stoichiometry: As the ketone product complexes with the Lewis acid, ensure you are using at least a stoichiometric amount of the catalyst.[1][3]

  • Effective Quenching and Workup: Quench the reaction by carefully pouring the reaction mixture onto a mixture of ice and dilute acid (e.g., HCl).[2][13] This will hydrolyze the catalyst-ketone complex and dissolve the inorganic salts. If an emulsion forms during workup, adding a saturated solution of NaCl (brine) can help to break it.[2]

Part 3: Data and Protocols

This section provides quantitative data for catalyst comparison and detailed experimental protocols.

Data Presentation: Comparative Performance of Catalysts in Thiophene Acylation

The choice of catalyst significantly impacts the efficiency and conditions of the acylation reaction. The following table summarizes the performance of various catalytic systems.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[6][11]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[11][14]
Stannic Chloride (SnCl₄)Acetyl Chloride-75-800-5°C, 1h, then 2h at RT[7]
Phosphoric Acid (85%)Acetic Anhydride--70-80°C, 2-3 hours[15][16]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[11]
Experimental Protocols

Protocol 1: Acylation using Stannic Chloride (SnCl₄)

This protocol is a classic method for the synthesis of 2-acetylthiophene.

Materials:

  • Thiophene (16.8 g, 0.2 mole)

  • Acetyl chloride (15.6 g, 0.2 mole)

  • Stannic chloride (52 g, 0.2 mole)

  • Dry benzene (200 cc)

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride or sodium sulfate

  • 500-cc three-necked, round-bottom flask

  • Mechanical stirrer, thermometer, dropping funnel, calcium chloride drying tube

  • Ice bath

Procedure:

  • In a 500-cc three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride drying tube, combine thiophene (16.8 g, 0.2 mole), acetyl chloride (15.6 g, 0.2 mole), and 200 cc of dry benzene.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • With efficient stirring, add freshly distilled stannic chloride (52 g, 0.2 mole) dropwise over approximately 40 minutes, ensuring the temperature is maintained between 0°C and 5°C.[7]

  • After the addition is complete, continue stirring the mixture in the ice bath for one hour.[7]

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional two hours.[7]

Workup:

  • Decompose the reaction mixture by slowly adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.[7]

  • Transfer the mixture to a separatory funnel.

  • Separate the benzene layer and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.[7]

  • Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.[7]

  • Remove the benzene by distillation at atmospheric pressure.[7]

Purification:

  • Distill the residue under reduced pressure. Collect the fraction boiling at 102-105°C at 15 mmHg. The typical yield is 75-80%.[7]

Protocol 2: Acylation using Hβ Zeolite (Solid Acid Catalyst)

This protocol offers a more environmentally friendly approach using a reusable solid acid catalyst.[7]

Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic anhydride (30.6 g, 0.3 mol)

  • Hβ zeolite catalyst (1.17 g)

  • 50 ml round-bottom flask

  • Condenser, thermometer, magnetic stirrer

  • Water bath

Procedure:

  • Catalyst Activation: The Hβ zeolite catalyst should be calcined at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[11]

  • In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[7][11]

  • Add 1.17 g of the activated Hβ zeolite catalyst to the mixture.[7][11]

  • Heat the mixture in a water bath to 60°C (333 K) and stir.[7][11]

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 2 hours.[11][13]

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[13]

  • Separate the solid Hβ zeolite catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.[13]

  • The liquid filtrate, containing the product, can be purified by vacuum distillation to yield 2-acetylthiophene.[13]

Part 4: Visualizations

Diagrams

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_reagent Reagent/Substrate Issues cluster_conditions Reaction Condition Issues Low Conversion Low Conversion Catalyst Issues Catalyst Issues Low Conversion->Catalyst Issues Could be... Reagent/Substrate Issues Reagent/Substrate Issues Low Conversion->Reagent/Substrate Issues Could be... Reaction Condition Issues Reaction Condition Issues Low Conversion->Reaction Condition Issues Could be... Moisture Deactivation Moisture Deactivation Catalyst Issues->Moisture Deactivation Insufficient Loading Insufficient Loading Catalyst Issues->Insufficient Loading Complexation with Product Complexation with Product Catalyst Issues->Complexation with Product Impure Thiophene Impure Thiophene Reagent/Substrate Issues->Impure Thiophene Low Reactivity of Acylating Agent Low Reactivity of Acylating Agent Reagent/Substrate Issues->Low Reactivity of Acylating Agent Non-Anhydrous Conditions Non-Anhydrous Conditions Reaction Condition Issues->Non-Anhydrous Conditions Suboptimal Temperature Suboptimal Temperature Reaction Condition Issues->Suboptimal Temperature Polymerization Side Reaction Polymerization Side Reaction Reaction Condition Issues->Polymerization Side Reaction

Caption: Troubleshooting logic for low conversion in Friedel-Crafts acylation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware & Anhydrous Solvent Dry Glassware & Anhydrous Solvent Combine Thiophene & Acylating Agent Combine Thiophene & Acylating Agent Dry Glassware & Anhydrous Solvent->Combine Thiophene & Acylating Agent Cool to 0-5°C Cool to 0-5°C Combine Thiophene & Acylating Agent->Cool to 0-5°C Slow Addition of Lewis Acid Slow Addition of Lewis Acid Cool to 0-5°C->Slow Addition of Lewis Acid Maintain Temperature Maintain Temperature Slow Addition of Lewis Acid->Maintain Temperature Stir for 1-3 hours Stir for 1-3 hours Maintain Temperature->Stir for 1-3 hours Quench with Ice/Acid Quench with Ice/Acid Stir for 1-3 hours->Quench with Ice/Acid Extract with Organic Solvent Extract with Organic Solvent Quench with Ice/Acid->Extract with Organic Solvent Wash and Dry Wash and Dry Extract with Organic Solvent->Wash and Dry Purify by Distillation Purify by Distillation Wash and Dry->Purify by Distillation

Caption: General experimental workflow for Friedel-Crafts acylation of thiophene.

References

Technical Support Center: Synthesis of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetylthiophene-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and the chemical principles governing success.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a crucial building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is often plagued by issues related to regioselectivity, functional group compatibility, and purification. The two most common synthetic pathways involve either the Friedel-Crafts acylation of 2-thiophenecarbonitrile or the palladium-catalyzed cyanation of 5-acetyl-2-bromothiophene. This guide provides a comprehensive troubleshooting framework for both approaches.

Part 1: Troubleshooting Guide - Synthesis via Friedel-Crafts Acylation

This route involves the direct acylation of 2-thiophenecarbonitrile. While economical in terms of starting materials, the strong electron-withdrawing nature of the nitrile group presents significant challenges.

Q1: My reaction shows low or no conversion. What are the likely causes and solutions?

Answer: This is the most common issue and typically stems from the deactivation of the thiophene ring by the electron-withdrawing nitrile group.

  • Probable Cause 1: Insufficient Electrophilicity/Catalyst Activity. The nitrile group reduces the nucleophilicity of the thiophene ring, making it less reactive towards the acylium ion. The Lewis acid catalyst (e.g., AlCl₃) may also complex with the nitrile nitrogen or the thiophene sulfur, reducing its effective concentration.[1]

  • Solution:

    • Increase Catalyst Stoichiometry: Use a stoichiometric excess of the Lewis acid (e.g., 2.5-3.0 equivalents of AlCl₃) to overcome complexation.

    • Elevate Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor by TLC to track conversion versus byproduct formation.

    • Consider a More Potent Acylating Agent: While acetic anhydride is common, acetyl chloride in the presence of a strong Lewis acid can be more effective.[2]

  • Probable Cause 2: Inappropriate Solvent. Some solvents can compete with the substrate for the Lewis acid.

  • Solution: Dichloromethane or 1,2-dichloroethane are generally effective. For highly deactivated substrates, using nitrobenzene can be an option, although its high boiling point can make removal difficult.[3]

Parameter Standard Condition Troubleshooting Adjustment Rationale
Lewis Acid (AlCl₃) 1.1 - 1.5 eq.2.5 - 3.0 eq.Overcomes catalyst complexation with substrate heteroatoms.
Temperature 0 °C to RTRT to 50 °C (reflux)Provides activation energy for the deactivated ring.
Solvent Dichloromethane1,2-DichloroethaneHigher boiling point allows for increased reaction temperature.
Q2: I've isolated a significant amount of an amide or carboxylic acid byproduct. How can I prevent this?

Answer: This indicates hydrolysis of the nitrile group. The nitrile functional group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under the acidic conditions of the reaction and, more commonly, during aqueous workup.[4][5][6]

  • Probable Cause: Hydrolysis during Aqueous Workup. Quenching the reaction with water or dilute acid (e.g., HCl) creates the perfect environment for nitrile hydrolysis, which can be accelerated by residual Lewis acids.

  • Solution:

    • Use a Non-Aqueous Workup: Quench the reaction by pouring it over crushed ice containing a minimal amount of concentrated HCl, ensuring the temperature stays low. The goal is to hydrolyze the aluminum complexes quickly without prolonged exposure to hot acidic water.

    • Alternative Quench: A reverse quench, where the reaction mixture is added slowly to a vigorously stirred ice/water mixture, can also help dissipate heat and minimize hydrolysis.

    • Purification Strategy: If a small amount of the carboxylic acid (5-acetylthiophene-2-carboxylic acid) is formed, it can often be removed from the desired nitrile product by washing the organic extract with a mild base like sodium bicarbonate solution.

Q3: My product is a mixture of isomers. How can I improve regioselectivity?

Answer: Thiophene acylation strongly favors the 2- and 5-positions (the α-positions) due to the superior resonance stabilization of the Wheland intermediate.[7][8] With the 2-position blocked by the nitrile, acylation should theoretically proceed at the 5-position. Formation of other isomers (e.g., 4-acetyl) suggests that the reaction conditions are too harsh, overcoming the innate directing effects.

  • Probable Cause: High Reaction Temperature. Forcing a deactivated ring to react with high heat can lead to a loss of selectivity.

  • Solution:

    • Optimize Temperature: Find the lowest possible temperature that still affords a reasonable reaction rate.

    • Consider Alternative Catalysts: While classic Lewis acids like AlCl₃ are powerful, they can be aggressive. Heterogeneous solid acid catalysts, such as certain zeolites (e.g., Hβ), have been shown to improve selectivity in thiophene acylations, although they may require higher temperatures.[9]

Part 2: Troubleshooting Guide - Synthesis via Palladium-Catalyzed Cyanation

This route begins with 5-acetyl-2-bromothiophene and introduces the nitrile group using a palladium catalyst and a cyanide source. This method often provides better functional group tolerance but comes with its own set of challenges.

Q1: My cyanation reaction has stalled or gives very low yields. What should I check?

Answer: Low yields in palladium-catalyzed cross-coupling reactions are typically due to catalyst deactivation or suboptimal reaction parameters.

  • Probable Cause 1: Inactive Catalyst or Inappropriate Ligand. The choice of palladium source, ligand, and their ratio is critical. The sulfur atom in the thiophene ring can sometimes act as a mild catalyst poison.

  • Solution:

    • Screen Catalysts and Ligands: While many systems exist, a common starting point is Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like Xantphos or t-BuXPhos.[10]

    • Use a "Ligand-Free" Protocol: Interestingly, some protocols have found success using a simple palladium salt like Pd(OAc)₂ with K₄[Fe(CN)₆] in a high-boiling polar aprotic solvent like DMAc, avoiding phosphine ligands altogether.[11] This can be a robust alternative.

  • Probable Cause 2: Poor Choice of Cyanide Source or Base. The cyanide source and base must be compatible with the catalytic system.

  • Solution:

    • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often effective and less acutely toxic than alkali metal cyanides. However, potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent choice as it is inexpensive, stable, and has very low toxicity.[11]

    • Base: A non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄ is typically used. Ensure the base is finely powdered and dry.

Q2: My main byproduct is 2-acetylthiophene (dehalogenated starting material). Why is this happening?

Answer: The formation of 2-acetylthiophene is the result of a reductive dehalogenation side reaction.

  • Probable Cause: Proton Source and/or Reductive Pathway. This can be caused by trace amounts of water or other protic impurities in the reaction mixture. Some catalytic systems are also more prone to this side reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., DMF, DMAc, Dioxane). Dry all glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Optimize Reaction Parameters: Lowering the reaction temperature or changing the ligand can sometimes suppress the reductive pathway in favor of the desired cyanation.

Part 3: General FAQs

  • Q: Which of the two synthetic routes is generally preferred?

    • A: The choice depends on precursor availability and scale. The Friedel-Crafts route is often more atom-economical if 2-thiophenecarbonitrile is readily available. However, it can be difficult to control and may suffer from the side reactions discussed above. The Palladium-Catalyzed Cyanation route is often more reliable, higher-yielding, and offers broader functional group tolerance, making it a frequent choice in medicinal chemistry programs despite the higher cost of the catalyst and brominated starting material.[12]

  • Q: What are the key analytical techniques to monitor the reaction and characterize the product?

    • A: Thin-Layer Chromatography (TLC) is indispensable for monitoring reaction progress. A typical mobile phase is a mixture of hexanes and ethyl acetate. GC-MS is excellent for identifying the product and any volatile byproducts. Final product characterization should always be performed using ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and isomeric purity.

  • Q: What are the primary safety concerns?

    • A: For the Friedel-Crafts route , AlCl₃ is highly corrosive and reacts violently with water. Acylating agents can be lachrymatory and corrosive. For the cyanation route , while sources like K₄[Fe(CN)₆] are relatively non-toxic, extreme care must be taken to avoid acidification, which could release hydrogen cyanide gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Part 4: Detailed Experimental Protocols

(Disclaimer: These are representative procedures and should be adapted and optimized based on laboratory-specific conditions and safety assessments.)

Protocol 1: Synthesis via Friedel-Crafts Acylation
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.).

  • Cool the flask to 0°C in an ice bath and add anhydrous 1,2-dichloroethane.

  • Slowly add acetic anhydride (1.2 eq.) to the suspension, keeping the temperature below 10°C.

  • Stir the mixture for 15 minutes, then add 2-thiophenecarbonitrile (1.0 eq.) dissolved in a small amount of 1,2-dichloroethane dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).[13]

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation
  • To a flame-dried Schlenk flask, add 5-acetyl-2-bromothiophene (1.0 eq.), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.35 eq.), sodium carbonate (2.0 eq.), and palladium(II) acetate (0.01 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed N,N-Dimethylacetamide (DMAc) via syringe.

  • Heat the reaction mixture to 120-140°C and stir for 8-12 hours, or until TLC/GC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Part 5: Visualization of Reaction Mechanisms

Diagram 1: Friedel-Crafts Acylation Pathway and Side Reactions

This diagram illustrates the main reaction pathway for the acylation of 2-thiophenecarbonitrile and highlights the key side reaction of nitrile hydrolysis.

SM 2-Thiophenecarbonitrile Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate + Acylium Ion Acylium Acylium Ion [CH3CO]+ Acylium->Intermediate Catalyst AlCl3 (Lewis Acid) Catalyst->Acylium Generates Product This compound (Desired Product) Intermediate->Product - H+ Hydrolysis_Product 5-Acetylthiophene-2-carboxylic Acid (Side Product) Product->Hydrolysis_Product Hydrolysis Workup Aqueous Workup (H3O+) Workup->Hydrolysis_Product

Caption: Friedel-Crafts acylation of 2-thiophenecarbonitrile and potential hydrolysis side reaction.

Diagram 2: Palladium-Catalyzed Cyanation Cycle

This diagram shows the catalytic cycle for the cyanation of 5-acetyl-2-bromothiophene, a classic example of a cross-coupling reaction.

Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Complex R-Pd(II)-Br (R = Thienyl) OA->PdII_Complex TE Transmetalation or CN- Exchange PdII_Complex->TE PdII_CN_Complex R-Pd(II)-CN TE->PdII_CN_Complex RE Reductive Elimination PdII_CN_Complex->RE RE->Pd0 Product Product (R-CN) RE->Product Ar-CN SM Starting Material (R-Br) SM->OA Ar-Br CN_Source [CN]- Source CN_Source->TE CN-

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of an aryl bromide.

References

Technical Support Center: Synthesis of 4-acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-acetylthiophene-2-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the formation of this and related isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to produce acetylthiophene-2-carbonitrile isomers?

A1: The most common approach is the Friedel-Crafts acylation of 2-cyanothiophene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

Q2: Why do I obtain a mixture of isomers during the synthesis?

A2: The cyano group (-CN) at the 2-position of the thiophene ring is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, such groups direct the incoming electrophile (the acetyl group) primarily to the meta positions. For 2-cyanothiophene, this results in substitution at both the C4 and C5 positions, leading to a mixture of 4-acetylthiophene-2-carbonitrile and 5-acetylthiophene-2-carbonitrile.

Q3: What is the expected ratio of 4-acetyl to 5-acetyl isomers?

A3: The precise ratio of the 4- and 5-acetyl isomers can be difficult to predict and is highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. It is common to obtain a mixture, and the separation of these isomers is a critical downstream step.

Q4: How can I confirm the identity and purity of my final product and its isomer?

A4: The identity and purity of the isomers can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is particularly useful for distinguishing between the 4-acetyl and 5-acetyl isomers due to the different chemical shifts and coupling patterns of the thiophene ring protons.[1][2] Infrared (IR) spectroscopy can confirm the presence of the ketone and nitrile functional groups.[3] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity and the ratio of the isomers in the product mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Yield of Product The 2-cyanothiophene ring is strongly deactivated by the electron-withdrawing cyano group, making it less reactive towards electrophilic substitution.[4]- Use a more reactive acetylating agent (e.g., acetyl chloride with a strong Lewis acid like AlCl₃).- Increase the reaction temperature, but monitor carefully to avoid degradation.- Employ a higher stoichiometric ratio of the Lewis acid catalyst to activate the acetylating agent sufficiently.
Formation of an Inseparable Mixture of Isomers The electronic directing effects of the cyano group lead to the formation of both 4- and 5-acetyl isomers.- Optimize reaction conditions (catalyst, temperature) to potentially favor one isomer, although a mixture is likely.- Employ advanced chromatographic techniques for separation, such as preparative HPLC or careful column chromatography with a suitable eluent system.[5][6]
Product Degradation or Polymerization Thiophene rings can be sensitive to the harsh conditions of Friedel-Crafts acylation, especially with strong Lewis acids and high temperatures.[7]- Maintain strict control over the reaction temperature, often starting at low temperatures (e.g., 0°C) and slowly warming to room temperature.- Ensure all reagents and glassware are anhydrous, as moisture can deactivate the catalyst and lead to side reactions.- Consider using a milder Lewis acid, although this may require longer reaction times or higher temperatures.
Difficulty in Isolating the Product from the Reaction Mixture The product may form a complex with the Lewis acid catalyst.- During the workup, quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to decompose the catalyst-ketone complex.- Perform a thorough extraction with a suitable organic solvent to isolate the product from the aqueous layer.

Experimental Protocol: Friedel-Crafts Acylation of 2-Cyanothiophene

This protocol provides a general methodology for the synthesis of acetylthiophene-2-carbonitrile isomers. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-Cyanothiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyanothiophene and anhydrous DCM under a nitrogen atmosphere.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add acetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the 4-acetyl and 5-acetyl isomers.

Data Presentation

Table 1: Comparison of Acetylthiophene Isomer Spectroscopic Data

Isomer Approx. ¹H NMR Chemical Shifts (ppm) in CDCl₃ [1]Approx. ¹³C NMR Chemical Shifts (ppm) in CDCl₃ [1]Key IR Absorptions (cm⁻¹)
4-acetylthiophene-2-carbonitrile H3: ~8.1-8.3 ppmH5: ~7.9-8.1 ppm-COCH₃: ~2.6 ppmC2: ~110-115C3: ~138-142C4: ~135-139C5: ~130-134CN: ~115-120C=O: ~190-195C≡N stretch: ~2220-2240C=O stretch: ~1660-1680
This compound H3: ~7.7-7.9 ppmH4: ~7.5-7.7 ppm-COCH₃: ~2.5 ppmC2: ~112-117C3: ~137-141C4: ~132-136C5: ~145-150CN: ~115-120C=O: ~190-195C≡N stretch: ~2220-2240C=O stretch: ~1660-1680
Note: The chemical shift values are estimates and can vary depending on the solvent and concentration. Experimental verification is required.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products 2-Cyanothiophene 2-Cyanothiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Cyanothiophene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation AlCl₃ Sigma Complex (C4 attack) Sigma Complex (C4 attack) Friedel-Crafts Acylation->Sigma Complex (C4 attack) meta-directing effect Sigma Complex (C5 attack) Sigma Complex (C5 attack) Friedel-Crafts Acylation->Sigma Complex (C5 attack) meta-directing effect 4-Acetylthiophene-2-carbonitrile 4-Acetylthiophene-2-carbonitrile Sigma Complex (C4 attack)->4-Acetylthiophene-2-carbonitrile -H⁺ This compound This compound Sigma Complex (C5 attack)->this compound -H⁺

Caption: Reaction pathway for the formation of acetylthiophene-2-carbonitrile isomers.

Troubleshooting_Workflow Start Start Synthesis LowYield Low/No Yield? Start->LowYield IsomerRatio Poor Isomer Ratio? LowYield->IsomerRatio No IncreaseTemp Increase Temperature & Catalyst Stoichiometry LowYield->IncreaseTemp Yes Purification Purify via Chromatography IsomerRatio->Purification No OptimizeConditions Optimize Reaction Conditions (T, Catalyst) IsomerRatio->OptimizeConditions Yes End Characterize Product Purification->End IncreaseTemp->Start OptimizeConditions->Start

Caption: Troubleshooting workflow for the synthesis of 4-acetylthiophene-2-carbonitrile.

References

Preventing hydrolysis of nitrile group during thiophene acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in organic synthesis.

Topic: Preventing Nitrile Group Hydrolysis During Thiophene Acylation

The acylation of thiophene rings is a fundamental transformation, but the presence of sensitive functional groups, such as a nitrile (-CN), presents a significant challenge. The primary side reaction is the hydrolysis of the nitrile to a carboxylic acid, particularly under the harsh conditions of a classical Friedel-Crafts acylation. This guide provides solutions and alternative methods to achieve successful acylation while preserving the nitrile group.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrile group hydrolyzing during the Friedel-Crafts acylation of my cyanothiophene?

A1: The hydrolysis of your nitrile group is likely occurring due to the strongly acidic conditions of the reaction and/or the aqueous workup.[1][2][3] Classical Friedel-Crafts acylation uses a strong Lewis acid (e.g., AlCl₃) which, in the presence of even trace amounts of water, generates a potent Brønsted acid. The nitrile nitrogen gets protonated, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[1][2][4] This process ultimately leads to the formation of a carboxylic acid via an amide intermediate.[5] The acidic aqueous workup required to decompose the reaction complex further promotes this unwanted hydrolysis.

Q2: What are the most critical experimental factors to control to minimize nitrile hydrolysis?

A2: To minimize nitrile hydrolysis, you must rigorously control the following factors:

  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ are highly effective for acylation but are also aggressive promoters of nitrile hydrolysis. Opting for milder Lewis acids is crucial.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. This includes using dry solvents, reagents, and glassware to prevent the formation of strong Brønsted acids that initiate hydrolysis.

  • Reaction Temperature: Lowering the reaction temperature can significantly slow down the rate of hydrolysis relative to the rate of acylation.

  • Workup Procedure: Avoid quenching the reaction directly with water or strong aqueous acids. A non-aqueous workup or a rapid quench at low temperatures with a less acidic solution can prevent hydrolysis.

Q3: What are some milder Lewis acids that can be used for thiophene acylation to avoid nitrile hydrolysis?

A3: Several milder Lewis acids are less likely to promote nitrile hydrolysis compared to aluminum chloride. Solid acid catalysts like zeolites are also an excellent option for mild, environmentally friendly acylation.[6][7] The choice of catalyst may require some optimization for your specific substrate.

Lewis Acid / CatalystRelative StrengthPotential for Nitrile HydrolysisTypical Conditions
Aluminum Chloride (AlCl₃) Very StrongHighStoichiometric amounts, often at 0 °C to RT.[8]
Stannic Chloride (SnCl₄) StrongModerate to HighCan be used catalytically or stoichiometrically.[8]
Zinc Chloride (ZnCl₂) MildLowGenerally requires higher temperatures; less efficient.[8]
Hβ Zeolite Mild (Solid Acid)Very LowHeterogeneous catalyst, often used with acetic anhydride at elevated temperatures (e.g., 60-80 °C).[6][7]

Q4: Are there alternative acylation methods that are inherently more compatible with nitrile groups?

A4: Yes, several alternative methods avoid the harsh conditions of the traditional Friedel-Crafts reaction.

  • Vilsmeier-Haack Reaction: This is an excellent method for formylating (adding a -CHO group) electron-rich heterocycles like thiophene.[9][10][11] It uses a mild reagent generated from DMF and POCl₃ and is highly compatible with nitrile groups.[9][12][13]

  • Houben-Hoesch Reaction: This reaction uses a nitrile as the acylating agent in the presence of HCl and a Lewis acid to acylate electron-rich arenes.[14] It is particularly useful for synthesizing aryl ketones from nitriles.

  • Transition-Metal-Catalyzed C-H Activation: Modern methods using directing groups (e.g., a pyridine ring) and palladium catalysts can achieve highly regioselective acylation under much milder conditions, offering excellent functional group tolerance.[15][16]

Troubleshooting Guide

Problem: Significant yield loss due to the formation of a carboxylic acid byproduct during thiophene acylation.

Below is a workflow to diagnose and solve the issue of nitrile group hydrolysis.

G start Nitrile Hydrolysis Observed cause1 Cause: Strong Lewis Acid (e.g., AlCl₃) start->cause1 cause2 Cause: Presence of Water start->cause2 cause3 Cause: Harsh Aqueous Workup start->cause3 cause4 Cause: High Reaction Temperature start->cause4 solution1 Solution: Switch to milder Lewis Acid (SnCl₄, ZnCl₂, Zeolite) cause1->solution1 solution2 Solution: Use anhydrous solvents/reagents Dry glassware thoroughly cause2->solution2 solution3 Solution: Perform non-aqueous quench (e.g., pyridine) or rapid quench at low temperature cause3->solution3 solution4 Solution: Run reaction at lower temp (e.g., 0 °C or -20 °C) cause4->solution4 alt_method Alternative: Use Vilsmeier-Haack or Pd-Catalyzed C-H Activation solution1->alt_method If problem persists solution2->alt_method If problem persists solution3->alt_method If problem persists solution4->alt_method If problem persists

Caption: Troubleshooting workflow for diagnosing and solving nitrile hydrolysis.

Acylation Method Selection Guide

Choosing the right acylation strategy is critical. This decision tree can help guide your choice based on your specific requirements.

G start Goal: Acylate a Nitrile-Containing Thiophene q1 Is formylation (-CHO) the desired acylation? start->q1 q2 Is the thiophene ring electron-rich? q1->q2 No   method1 Use Vilsmeier-Haack Reaction q1->method1  Yes q3 Is precise regiocontrol at a less reactive position required? q2->q3 Yes   method4 Consider Houben-Hoesch or modify substrate q2->method4  No method2 Use Friedel-Crafts with Mild Lewis Acid (e.g., Hβ Zeolite) q3->method2  No method3 Use Pd-Catalyzed C-H Activation with a Directing Group q3->method3 Yes  

Caption: Decision tree for selecting an appropriate acylation method.

Experimental Protocols

Protocol 1: Mild Friedel-Crafts Acylation using a Solid Acid Catalyst

This protocol describes a general procedure for the acylation of a cyanothiophene using acetic anhydride and Hβ zeolite as a mild, reusable catalyst.

Objective: To synthesize 2-acetyl-4-cyanothiophene while minimizing nitrile hydrolysis.

Materials:

  • 3-Cyanothiophene

  • Acetic Anhydride (anhydrous)

  • Hβ Zeolite (activated by heating under vacuum)

  • Anhydrous Toluene (solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add activated Hβ zeolite (e.g., 0.5 g).

  • Reagents: Add anhydrous toluene (20 mL) followed by 3-cyanothiophene (1.0 equivalent) and anhydrous acetic anhydride (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the zeolite catalyst and wash it with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-acetyl-4-cyanothiophene.

Protocol 2: Vilsmeier-Haack Formylation of a Cyanothiophene

This protocol provides a method for introducing a formyl group onto a nitrile-containing thiophene.

Objective: To synthesize 2-formyl-4-cyanothiophene.

Materials:

  • 3-Cyanothiophene

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated Sodium Acetate Solution

Procedure:

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Substrate: Add a solution of 3-cyanothiophene (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Hydrolysis: Add saturated sodium acetate solution and stir the mixture vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde.

  • Extraction: Extract the mixture with DCM (3 x 20 mL). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the desired 2-formyl-4-cyanothiophene.

References

Technical Support Center: Optimizing Catalyst Choice for Acylation of Thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acylation of thiophene-2-carbonitrile. Given the electron-withdrawing nature of the nitrile group, this reaction presents unique challenges compared to the acylation of unsubstituted thiophene.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of thiophene-2-carbonitrile more challenging than the acylation of thiophene?

A1: The nitrile group (-CN) at the 2-position is strongly electron-withdrawing. This deactivates the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] Consequently, more forcing reaction conditions, such as stronger catalysts or higher temperatures, may be required to achieve a reasonable conversion.

Q2: What is the expected regioselectivity for the acylation of thiophene-2-carbonitrile?

A2: The cyano group at the 2-position primarily directs electrophilic substitution to the 4-position. This is because the intermediate carbocation formed upon attack at the 4-position is less destabilized than the intermediate formed from attack at the 5-position. While acylation of thiophene typically occurs at the 2- and 5-positions due to the stabilizing effect of the sulfur atom on the adjacent carbocation, the powerful deactivating and meta-directing effect of the nitrile group alters this preference.[2][3]

Q3: Which catalysts are recommended for the acylation of thiophene-2-carbonitrile?

A3: Due to the deactivated nature of the substrate, strong Lewis acids are often necessary. However, the choice of catalyst requires a balance between reactivity and the potential for side reactions.

  • Strong Lewis Acids (e.g., AlCl₃): These are highly active but can also promote polymerization and other side reactions, especially with sensitive heterocyclic substrates.[4] Stoichiometric amounts are often required as the product can form a complex with the catalyst.[5]

  • Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, Bi(OTf)₃, Sc(OTf)₃): These offer a less reactive but more selective alternative, minimizing byproduct formation.[6][7] They are often preferred for acylating sensitive heterocycles.[8]

  • Solid Acid Catalysts (e.g., Zeolites like Hβ): These are environmentally friendly, reusable, and can offer high selectivity.[1][9] Their shape-selective properties can be advantageous in directing the acylation to a specific position.

Q4: What are common side reactions to watch out for?

A4: Besides the formation of regioisomers (e.g., the 5-acyl product), common side reactions include:

  • Polymerization: Thiophene rings, even when deactivated, can be susceptible to polymerization under harsh acidic conditions.[4]

  • Complex Formation: The Lewis acid catalyst can form a stable complex with the ketone product, which may necessitate using stoichiometric amounts of the catalyst and a hydrolytic workup.[8]

  • Reaction with the Nitrile Group: While generally stable, under very harsh conditions, the nitrile group could potentially undergo hydrolysis or other transformations.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Deactivation of the catalyst by impurities (e.g., water).1. Switch to a stronger Lewis acid (e.g., from SnCl₄ to AlCl₃). 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Ensure all reagents and solvents are anhydrous and the glassware is thoroughly dried.
Poor Regioselectivity (Mixture of 4- and 5-acyl products) 1. Reaction conditions are not optimized for selectivity. 2. The chosen catalyst is not sufficiently selective.1. Lower the reaction temperature. 2. Consider using a shape-selective solid acid catalyst like Hβ zeolite. 3. Experiment with different solvents, as they can influence regioselectivity.[8]
Formation of a Tar-like Substance 1. Polymerization of the thiophene starting material or product. 2. Reaction temperature is too high.1. Use a milder Lewis acid catalyst (e.g., SnCl₄ or a metal triflate). 2. Lower the reaction temperature and ensure slow, controlled addition of reagents.
Difficult Product Isolation 1. Stable complex formation between the product and the Lewis acid catalyst.1. Perform a careful aqueous workup, often with the addition of acid (e.g., HCl) to break up the complex.

Data Presentation: Comparison of Catalysts for Thiophene Acylation

The following table summarizes the performance of various catalysts in the acylation of unsubstituted thiophene. While direct data for thiophene-2-carbonitrile is limited, this information can guide catalyst selection, keeping in mind that more forcing conditions will likely be necessary for the deactivated substrate.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[1][10]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[9]
SnCl₄Acetyl Chloride-80-850°C to room temp., 3h[11]
Phosphoric Acid (85%)Acetic AnhydrideHigh9465-68°C, 5h[11][12]
IodineAcetic Anhydride-GoodMild conditions[13]
AlCl₃Acetyl Chloride--Can cause polymerization[4]

Experimental Protocols

The following is a general protocol for the acylation of thiophene that can be adapted for thiophene-2-carbonitrile. Note: Due to the deactivating effect of the nitrile group, longer reaction times, higher temperatures, and/or a higher catalyst loading may be necessary. Careful optimization is crucial.

Protocol: Acylation of Thiophene-2-carbonitrile using SnCl₄

Materials:

  • Thiophene-2-carbonitrile

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous stannic chloride (SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Anhydrous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene-2-carbonitrile and the acyl chloride in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous SnCl₄ dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or GC. If no reaction is observed, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Acylation of Thiophene-2-carbonitrile start Start setup Reaction Setup: - Thiophene-2-carbonitrile - Acyl Chloride - Anhydrous Solvent start->setup cool Cool to 0 °C setup->cool add_catalyst Slowly add Lewis Acid Catalyst (e.g., SnCl₄) cool->add_catalyst react Reaction Monitoring (TLC/GC) Adjust Temp/Time as needed add_catalyst->react workup Aqueous Work-up (Ice/HCl) react->workup extract Extraction with Organic Solvent workup->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Purification (Chromatography/Recrystallization) dry->purify product Final Product: Acyl-thiophene-2-carbonitrile purify->product catalyst_choice_logic Catalyst Selection Logic for Thiophene-2-carbonitrile Acylation start Start: Need to Acylate Thiophene-2-carbonitrile deactivated Substrate is Deactivated (Electron-Withdrawing Group) start->deactivated strong_lewis Strong Lewis Acids (e.g., AlCl₃) High Reactivity deactivated->strong_lewis High Conversion Needed mild_lewis Milder Lewis Acids (e.g., SnCl₄, ZnCl₂) Good Selectivity deactivated->mild_lewis Selectivity is Key solid_acid Solid Acids (e.g., Zeolites) Reusable, Selective deactivated->solid_acid Green Chemistry Approach risk Risk of Polymerization and Side Reactions? strong_lewis->risk Yes risk->mild_lewis Mitigate Risk risk->solid_acid Mitigate Risk

References

Managing reaction temperature to avoid byproducts in thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiophene synthesis. The focus is on managing reaction temperature to minimize byproduct formation in three common synthetic routes: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann synthesis.

Managing Reaction Temperature to Avoid Byproducts

Precise temperature control is a critical parameter in thiophene synthesis to ensure high yields of the desired product while minimizing the formation of unwanted byproducts. The optimal temperature can vary significantly depending on the specific synthetic route, substrates, and reagents employed.

Paal-Knorr Thiophene Synthesis

In the Paal-Knorr synthesis, a 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a thiophene. A common byproduct is the corresponding furan, which arises from a competing dehydration reaction.[1]

Qualitative Effect of Temperature on Byproduct Formation:

TemperatureEffect on Furan Byproduct Formation
Too Low The reaction may be sluggish or not proceed to completion.
Optimal Favors the thiophenation reaction over dehydration, maximizing thiophene yield.
Too High Significantly increases the rate of the competing dehydration reaction, leading to a higher yield of the furan byproduct.[1]
Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction used to produce 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. A significant byproduct can be the dimer of the intermediate α,β-unsaturated nitrile.[2][3]

Qualitative Effect of Temperature on Byproduct Formation:

TemperatureEffect on Dimer Byproduct Formation
Too Low The reaction rate may be very slow.
Optimal Promotes the desired cyclization with sulfur to form the 2-aminothiophene.
Too High Can favor the dimerization of the Knoevenagel condensation product, reducing the yield of the desired thiophene.

Note: Quantitative data on the temperature-dependent yield of the dimeric byproduct is not widely published. Reaction conditions, including base and solvent, also play a crucial role in minimizing this side reaction.[2]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to substituted thiophenes through the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. A notable byproduct in this synthesis is the formation of a thioacetal.[4][5]

Qualitative Effect of Temperature on Byproduct Formation:

TemperatureEffect on Thioacetal Byproduct Formation
Too Low The reaction may not proceed at a reasonable rate.
Optimal Favors the intramolecular cyclization to the thiophene ring.
Too High May lead to decomposition of starting materials or products, and potentially influence the equilibrium between the desired product and byproducts.

Note: The formation of the thioacetal byproduct is also highly dependent on the presence of an alcohol in the reaction mixture. The addition of an alcohol can promote the formation of a monoadduct that preferentially cyclizes to the thiophene.[2]

Experimental Protocols

Paal-Knorr Thiophene Synthesis: General Procedure

This protocol describes a typical procedure for the Paal-Knorr synthesis of a thiophene from a 1,4-diketone using Lawesson's reagent.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Lawesson's Reagent (0.5 - 1.0 eq)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to reflux (typically between 110-140°C) and maintain for 2-6 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.[1]

Gewald Aminothiophene Synthesis: General Procedure

This protocol outlines a general one-pot synthesis of a 2-aminothiophene.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-Cyanoester (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Base (e.g., morpholine, triethylamine) (2.0 eq)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a round-bottom flask, add the ketone or aldehyde, the α-cyanoester, and the solvent.

  • Add the base to the mixture and stir at room temperature.

  • Add elemental sulfur in one portion.

  • Heat the reaction mixture to a temperature typically between 40-60°C.

  • Stir the reaction for several hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Fiesselmann Thiophene Synthesis: General Procedure

This protocol provides a general method for the Fiesselmann synthesis.

Materials:

  • α,β-Acetylenic ester (1.0 eq)

  • Thioglycolic acid ester (1.0 eq)

  • Base (e.g., sodium ethoxide in ethanol)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the α,β-acetylenic ester in anhydrous ethanol.

  • Add the thioglycolic acid ester to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of sodium ethoxide in ethanol.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Troubleshooting Guides and FAQs

Paal-Knorr Thiophene Synthesis

Q1: I am getting a low yield of my thiophene product and a significant amount of the corresponding furan. How can I fix this?

A1: This is a common issue and can often be addressed by the following:

  • Lower the reaction temperature: Higher temperatures favor the dehydration pathway leading to the furan byproduct.[1] Experiment with running the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Change the sulfurizing agent: Lawesson's reagent is often considered milder and more selective for thiophene formation compared to phosphorus pentasulfide.[1]

  • Increase the amount of sulfurizing agent: Using a larger excess of the sulfurizing agent can help to push the reaction towards the desired thiophenation.[1]

  • Monitor reaction time: Prolonged reaction times, especially at elevated temperatures, can increase furan formation. Monitor the reaction closely and work it up as soon as the starting material is consumed.[1]

Q2: My reaction is very slow and does not go to completion. What should I do?

A2: To improve the reaction rate and conversion, you can:

  • Gradually increase the reaction temperature: While high temperatures can promote byproduct formation, a modest increase may be necessary for less reactive substrates. Monitor for byproduct formation as you increase the temperature.[1]

  • Use a higher-boiling solvent: Solvents like toluene or xylene allow for higher reaction temperatures, which can help drive the reaction to completion.[1]

  • Check the activity of your sulfurizing agent: Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture. Ensure you are using fresh, properly stored reagents.[1]

Gewald Aminothiophene Synthesis

Q1: I am observing a significant amount of a dimeric byproduct in my reaction. How can I minimize this?

A1: Dimerization of the α,β-unsaturated nitrile intermediate is a known side reaction. To suppress it:

  • Optimize reaction temperature: Carefully control the temperature, as higher temperatures can promote dimerization. A typical range is 40-60°C.

  • Consider a two-step procedure: First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile and isolate it. Then, in a second step, react the purified intermediate with sulfur and a base. This can significantly reduce the formation of the dimer.[2]

  • Use microwave irradiation: In some cases, microwave-assisted synthesis can improve yields and reduce reaction times, which may help to minimize the formation of the dimeric byproduct.

Q2: The reaction is not working, and I am recovering my starting materials. What could be the problem?

A2: A lack of reactivity can be due to several factors:

  • Inefficient Knoevenagel condensation: This initial step is crucial. Ensure you are using an appropriate base for your substrates. The removal of water formed during this step can also be important; consider using a dehydrating agent or a Dean-Stark trap.

  • Poor sulfur reactivity: Ensure the sulfur is finely powdered and the solvent is appropriate to facilitate its reaction. Gentle heating can improve sulfur's reactivity.

Fiesselmann Thiophene Synthesis

Q1: My main product is a thioacetal instead of the desired thiophene. How can I change the outcome?

A1: Thioacetal formation is a common side reaction. To favor the thiophene product:

  • Add an alcohol to the reaction: The presence of an alcohol (e.g., methanol or ethanol) can promote the formation of the monoadduct intermediate, which then preferentially cyclizes to the thiophene.[2]

  • Use a strong base: The final intramolecular cyclization (a Dieckmann-type condensation) often requires a sufficiently strong base, such as a sodium alkoxide.[2]

Q2: The reaction stalls after the initial addition of the thioglycolate. What should I do?

A2: If the reaction stops after the initial Michael addition, it is likely that the base is not strong enough to promote the final cyclization.

  • Switch to a stronger base: Consider using a stronger base like sodium ethoxide or potassium tert-butoxide.

  • Increase the reaction temperature: Gently heating the reaction mixture may provide the necessary energy to overcome the activation barrier for the cyclization step.

Visualizations

Paal_Knorr_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_byproduct Troubleshooting Furan Byproduct start Paal-Knorr Synthesis Issue low_yield Low Yield / Incomplete Reaction start->low_yield byproduct Significant Furan Byproduct start->byproduct temp_low Increase Temperature Gradually low_yield->temp_low solvent Use Higher-Boiling Solvent (e.g., Toluene, Xylene) low_yield->solvent reagent_activity Check Sulfurizing Agent Activity low_yield->reagent_activity temp_high Lower Reaction Temperature byproduct->temp_high reagent_change Switch to Lawesson's Reagent byproduct->reagent_change reagent_amount Increase Stoichiometry of Sulfurizing Agent byproduct->reagent_amount

Caption: Troubleshooting workflow for the Paal-Knorr thiophene synthesis.

Gewald_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_dimer Troubleshooting Dimer Byproduct start Gewald Synthesis Issue low_yield Low Yield of 2-Aminothiophene start->low_yield dimer Significant Dimer Byproduct start->dimer knoevenagel Optimize Knoevenagel Condensation (Base, Water Removal) low_yield->knoevenagel sulfur_reactivity Improve Sulfur Reactivity (Solvent, Gentle Heat) low_yield->sulfur_reactivity temp_control Optimize Reaction Temperature (40-60 °C) dimer->temp_control two_step Implement Two-Step Procedure dimer->two_step Fiesselmann_Troubleshooting cluster_thioacetal Troubleshooting Thioacetal Formation cluster_stalled Troubleshooting Stalled Reaction start Fiesselmann Synthesis Issue thioacetal Thioacetal is Major Product start->thioacetal stalled Reaction Stalls After Michael Addition start->stalled add_alcohol Add Alcohol to Reaction Mixture thioacetal->add_alcohol strong_base Use a Stronger Base thioacetal->strong_base stronger_base Switch to a Stronger Base stalled->stronger_base increase_temp Increase Reaction Temperature stalled->increase_temp

References

Removal of unreacted starting materials from 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 5-Acetylthiophene-2-carbonitrile. Here, we dissect common purification hurdles and offer validated, step-by-step protocols to enhance product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on common synthetic routes, the most prevalent impurities are unreacted starting materials such as 2-acetylthiophene and 2-bromo-5-acetylthiophene. Additionally, residual cyanide salts from the cyanation step may also be present.

Q2: My final product has a low melting point and appears oily. What is the likely cause?

A2: A low melting point or oily consistency suggests the presence of impurities, most likely unreacted 2-acetylthiophene, which is a liquid at room temperature.

Q3: I see multiple spots on my TLC plate after the reaction. How do I identify which is my product?

A3: this compound is more polar than its precursors, 2-acetylthiophene and 2-bromo-5-acetylthiophene. Therefore, on a normal-phase silica TLC plate, the product will have a lower Rf value (it will travel less distance up the plate) compared to the starting materials.

Q4: Is it possible to remove unreacted starting materials without using column chromatography?

A4: Yes, for less stubborn impurities and depending on the scale, a carefully optimized recrystallization can be effective in removing a significant portion of unreacted starting materials.

Troubleshooting Guide: Tackling Impurities Head-On

This section provides a systematic approach to diagnosing and resolving common purification issues.

Problem 1: Residual 2-Acetylthiophene Contamination

Causality: Incomplete initial reaction or side reactions can lead to the presence of the starting material, 2-acetylthiophene, in the crude product. Due to its liquid state at room temperature, even small amounts can significantly impact the purity and physical state of the final product.

Solution Workflow:

start Crude Product (Contaminated with 2-Acetylthiophene) recrystallization Recrystallization (Hexane/Ethyl Acetate) start->recrystallization Initial Purification column Column Chromatography (Hexane/Ethyl Acetate Gradient) recrystallization->column If impurities persist pure_product Pure this compound recrystallization->pure_product If pure column->pure_product

Caption: Purification workflow for removing 2-acetylthiophene.

Detailed Protocols:

1. Recrystallization from a Hexane/Ethyl Acetate Solvent System

This method is ideal for a first-pass purification to remove the bulk of less polar impurities.

  • Step 1: Dissolution. In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Step 2: Hot Filtration (Optional). If insoluble impurities are present, perform a hot filtration.

  • Step 3: Addition of Anti-solvent. Slowly add warm hexane to the hot ethyl acetate solution until the solution becomes slightly turbid (cloudy).

  • Step 4: Crystallization. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Step 5: Isolation. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Table 1: Recrystallization Solvent System

Solvent SystemRatio (approx.)Notes
Hexane / Ethyl Acetate3:1 to 5:1The optimal ratio may vary depending on the impurity concentration.
Isopropanol / Water10:1 to 20:1An alternative for moderately polar impurities.

2. Flash Column Chromatography

For high-purity requirements, column chromatography is the most effective method.[1]

  • Step 1: Column Packing. Prepare a silica gel slurry in hexane and pack it into a column.

  • Step 2: Sample Loading. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Step 3: Elution. Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

  • Step 4: Fraction Collection. Collect fractions and monitor them by TLC.

  • Step 5: Product Isolation. Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: TLC and Column Chromatography Conditions

ParameterRecommendation
Stationary PhaseSilica Gel 60 (230-400 mesh)
Mobile Phase (TLC)80:20 Hexane:Ethyl Acetate
Mobile Phase (Column)Gradient of 95:5 to 80:20 Hexane:Ethyl Acetate
Problem 2: Unreacted 2-Bromo-5-acetylthiophene Detected

Causality: Incomplete cyanation reaction will result in the presence of the bromo-precursor in the final product. The polarity of 2-bromo-5-acetylthiophene is very similar to the desired product, making separation by simple recrystallization challenging.

Solution:

High-Resolution Flash Column Chromatography

A carefully executed column chromatography with a shallow solvent gradient is necessary for this separation.

  • Protocol: Follow the flash column chromatography protocol outlined in Problem 1, but use a much shallower gradient. For instance, start with 98:2 Hexane:Ethyl Acetate and very slowly increase the ethyl acetate concentration.

  • Tip: Using a smaller particle size silica gel can improve the separation resolution.

Problem 3: Inorganic Salt (Cyanide) Contamination

Causality: The use of cyanide salts (e.g., CuCN, NaCN, KCN) in the cyanation step can lead to their presence in the crude product, especially if the workup is not thorough.

Solution:

Aqueous Workup and Liquid-Liquid Extraction

  • Step 1: Dissolution. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Aqueous Wash. Transfer the solution to a separatory funnel and wash it several times with water. This will extract the water-soluble inorganic salts into the aqueous layer.

  • Step 3: Brine Wash. Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.

  • Step 4: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

start Crude Product (with Cyanide Salts) dissolve Dissolve in Organic Solvent start->dissolve wash Aqueous Wash (Separatory Funnel) dissolve->wash dry Dry and Concentrate wash->dry purified Purified Organic Product dry->purified

Caption: Workflow for removing inorganic salt impurities.

References

Stability of 5-Acetylthiophene-2-carbonitrile under basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetylthiophene-2-carbonitrile, focusing on its stability under basic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in the presence of bases?

A1: The main stability concerns for this compound under basic conditions revolve around the reactivity of its two functional groups: the acetyl group and the nitrile group. The thiophene ring itself is relatively stable under many basic conditions, but the functional groups can undergo several transformations. The primary concerns include:

  • Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under basic conditions, especially with heating.

  • Reactions involving the acetyl group: The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or other C-C bond-forming reactions.

  • Intramolecular cyclization: Depending on the reaction conditions and the base used, intramolecular reactions between the acetyl and nitrile functionalities could potentially occur, leading to the formation of fused ring systems like thienopyridines.

  • Ring opening: While less common under moderately basic conditions, very strong bases have been known to induce deprotonation and subsequent ring-opening of the thiophene ring.[1]

Q2: Can I use common bases like NaOH or KOH with this compound?

A2: Yes, but with caution. Aqueous solutions of sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but they can also promote the hydrolysis of the nitrile group to a carboxylic acid, particularly at elevated temperatures. The acetyl group's carbonyl carbon is also susceptible to nucleophilic attack by hydroxide ions, which can lead to the formation of a carboxylate anion.[2] The choice of temperature and reaction time is crucial to minimize these side reactions.

Q3: What is the expected reactivity with strong, non-nucleophilic bases like NaH or LDA?

A3: Strong, non-nucleophilic bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) will readily deprotonate the methyl group of the acetyl moiety to form a thiophene enolate. This is a primary pathway and will likely be the predominant reaction, especially at low temperatures (e.g., -78 °C for LDA). This enolate is a potent nucleophile and can react with various electrophiles. If no suitable electrophile is present, the enolate could potentially react with another molecule of the starting material, leading to self-condensation products.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture and air. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under basic conditions.

Issue Potential Cause Suggested Solution
Low or no yield of the desired product Degradation of starting material: The base and/or temperature may be too harsh, leading to hydrolysis of the nitrile, reactions at the acetyl group, or even ring opening.- Use a milder base (e.g., K₂CO₃, Et₃N instead of NaOH, KOH, or alkoxides).- Run the reaction at a lower temperature.- Reduce the reaction time and monitor the progress closely using TLC or LC-MS.
Incorrect choice of base: The base may not be strong enough to effect the desired transformation, or it might be too nucleophilic and lead to side reactions.- For deprotonation of the acetyl group, use a strong, non-nucleophilic base like NaH or LDA at low temperatures.- For reactions where the nitrile group should remain intact, avoid strong aqueous bases and high temperatures.
Formation of an unexpected carboxylic acid Hydrolysis of the nitrile group: The presence of water and a strong base (like NaOH or KOH) at elevated temperatures will hydrolyze the nitrile.- Use anhydrous reaction conditions.- Employ a non-nucleophilic base.- If an aqueous base is necessary, perform the reaction at a lower temperature and for a shorter duration.
Formation of a polar, high molecular weight byproduct Self-condensation or polymerization: The enolate formed from the deprotonation of the acetyl group can react with another molecule of the starting material.- Use a strong, non-nucleophilic base at low temperatures and add the electrophile slowly to the generated enolate.- Use a dilute solution to disfavor intermolecular reactions.
Formation of a new heterocyclic product Intramolecular cyclization: The enolate of the acetyl group can attack the nitrile group, leading to a cyclized product (a thienopyridine derivative). This is a known reaction pathway for similar substrates.- This may be a desired outcome in some cases. To avoid it, keep the reaction temperature low after forming the enolate and add the desired electrophile promptly.- If this is the desired product, optimizing the base, solvent, and temperature can increase the yield.

Experimental Protocols

General Protocol for Assessing the Stability of this compound under Basic Conditions

This protocol provides a general method to evaluate the stability of this compound with a specific base.

Materials:

  • This compound

  • Selected base (e.g., NaOH, K₂CO₃, NaH)

  • Anhydrous solvent (e.g., THF, Dioxane, DMF)

  • Internal standard (e.g., dodecane, naphthalene)

  • TLC plates and appropriate eluent

  • HPLC or GC-MS for quantitative analysis

  • Standard laboratory glassware and inert atmosphere setup (if using NaH or LDA)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry reaction vessel, dissolve a known amount of this compound (e.g., 100 mg) in an appropriate anhydrous solvent (e.g., 10 mL of THF).

    • Add a known amount of an internal standard.

  • Initial Analysis:

    • Take an initial sample (t=0) from the solution and quench it with a dilute acid (e.g., 1 M HCl).

    • Analyze the t=0 sample by TLC, HPLC, or GC-MS to determine the initial purity and concentration relative to the internal standard.

  • Addition of Base:

    • Add the desired amount of the base (e.g., 1.1 equivalents) to the reaction mixture. If using a solid base like NaH, add it portion-wise under an inert atmosphere.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., room temperature or a specific elevated temperature).

    • At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot with a dilute acid.

  • Analysis of Samples:

    • Analyze each quenched sample by TLC to visually assess the consumption of the starting material and the formation of new products.

    • Perform quantitative analysis of each sample using HPLC or GC-MS to determine the percentage of this compound remaining over time.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

    • Identify any major degradation products by comparing the analytical data of the timed samples with the t=0 sample.

Visualizations

degradation_pathway start This compound enolate Thiophene Enolate start->enolate Base (e.g., NaH, LDA) -H⁺ hydrolysis_amide 5-Acetylthiophene-2-carboxamide start->hydrolysis_amide Base (e.g., NaOH), H₂O condensation Self-condensation Product enolate->condensation [Starting Material] cyclization Thienopyridine Derivative enolate->cyclization Intramolecular Attack hydrolysis_acid 5-Acetylthiophene-2-carboxylic acid hydrolysis_amide->hydrolysis_acid Base, H₂O, Heat

Caption: Potential degradation and reaction pathways of this compound under basic conditions.

troubleshooting_workflow start Problem with Reaction? check_sm Is Starting Material Consumed? start->check_sm low_yield Low Yield of Desired Product check_sm->low_yield Yes no_reaction No Reaction check_sm->no_reaction No side_products Side Products Observed low_yield->side_products analyze_side_products Identify Side Products side_products->analyze_side_products Analyze by LC-MS, NMR check_base Is Base Appropriate? no_reaction->check_base Check Base Strength & Solubility hydrolysis Reduce H₂O, Temp; Use non-nucleophilic base analyze_side_products->hydrolysis Carboxylic Acid? condensation Lower Concentration; Slow addition of electrophile analyze_side_products->condensation Polymer/Dimer? cyclization Lower Temperature; Add electrophile quickly analyze_side_products->cyclization Isomer? increase_strength Increase Base Strength or Change Base/Solvent System check_base->increase_strength No increase_temp Increase Temperature or Reaction Time check_base->increase_temp Yes

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Analysis of 5-Acetylthiophene-2-carbonitrile by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 5-Acetylthiophene-2-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and FAQs

Q1: My ¹H NMR spectrum shows more peaks than expected. How can I identify if they are impurities?

A1: Unforeseen peaks in your ¹H NMR spectrum can arise from several sources. Here's a systematic approach to identify them:

  • Check for Common Solvent Impurities: Residual solvents from purification or the NMR solvent itself are common sources of extra peaks. For instance, if you used ethyl acetate for extraction, you might see its characteristic signals. Similarly, deuterated chloroform (CDCl₃) often shows a residual peak at 7.26 ppm, and water can appear as a broad singlet.[1]

  • Compare with Expected Chemical Shifts: Refer to the data tables below to compare the chemical shifts of your unknown peaks with those of potential synthesis-related impurities.

  • Consider Starting Materials and Byproducts: Impurities often include unreacted starting materials or byproducts from the synthesis. For the synthesis of this compound, potential impurities could include 2-acetylthiophene, thiophene-2-carbonitrile, or regioisomers like 3-acetylthiophene.

  • Look for Over-acylation Products: If a Friedel-Crafts acylation was performed, di-acetylated thiophenes could be present as impurities.

  • Perform 2D NMR Experiments: Techniques like COSY and HSQC can help in assigning proton and carbon signals and distinguishing between the main compound and impurities.

Q2: The peaks in my NMR spectrum are broad. What could be the cause and how can I fix it?

A2: Broad peaks in an NMR spectrum can be due to several factors:

  • Poor Shimming: The magnetic field homogeneity greatly affects peak sharpness. Re-shimming the spectrometer can often resolve this issue.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Diluting your sample might help.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. If suspected, you may need to further purify your sample.

  • Incomplete Dissolution: Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved before analysis.

Q3: I see a broad singlet in my ¹H NMR spectrum that I can't identify. What could it be?

A3: A broad singlet, especially one that can shift its position slightly between samples, is often indicative of an exchangeable proton, such as from water (H₂O) or a carboxylic acid (-COOH). To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad singlet disappears or significantly reduces in intensity, it confirms the presence of an exchangeable proton.

Q4: How can I differentiate between the desired product and its regioisomers by NMR?

A4: Regioisomers will have distinct NMR spectra due to the different electronic environments of the protons and carbons. For example, this compound will show two doublets in the aromatic region of the ¹H NMR spectrum. In contrast, other isomers would exhibit different splitting patterns and coupling constants. Comparing the observed coupling constants and chemical shifts with the predicted or known values for each isomer is key to correct identification.

Data Presentation: NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. These values are calculated and may vary slightly from experimental results. All predicted shifts are relative to TMS (0 ppm) and are for a sample dissolved in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundH3H4Acetyl-CH₃Other Protons
This compound7.65 (d)7.95 (d)2.60 (s)-
2-Acetylthiophene7.69 (dd)7.12 (dd)2.56 (s)H5: 7.67 (dd)
Thiophene-2-carbonitrile7.75 (dd)7.15 (dd)-H5: 7.80 (dd)
5-Acetylthiophene-2-carboxylic acid7.70 (d)8.10 (d)2.62 (s)COOH: ~11-13 (br s)
2,4-Diacetylthiophene8.15 (s)-2.58 (s), 2.65 (s)H5: 8.20 (s)
2,5-Diacetylthiophene7.80 (s)7.80 (s)2.63 (s)-

s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC2C3C4C5Acetyl-C=OAcetyl-CH₃CN/COOH
This compound115.0138.5132.0148.0190.526.8114.2
2-Acetylthiophene144.5133.8128.2132.6190.726.8-
Thiophene-2-carbonitrile109.3137.9127.3132.8--114.7
5-Acetylthiophene-2-carboxylic acid140.0136.0134.5150.0191.026.9167.0
2,4-Diacetylthiophene150.0135.0145.0130.0190.8, 191.226.7, 27.0-
2,5-Diacetylthiophene149.5133.0133.0149.5190.926.9-

Experimental Protocols

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Workflow for Impurity Identification by NMR

Impurity_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_identification Impurity Identification cluster_conclusion Conclusion prep_sample Prepare NMR Sample acquire_1h Acquire ¹H NMR Spectrum prep_sample->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum process_data Process Spectra (FT, Phasing, Baseline) acquire_1h->process_data acquire_2d Acquire 2D NMR (optional) assign_main Assign Signals of this compound process_data->assign_main identify_unknown Identify Unknown Signals assign_main->identify_unknown compare_db Compare with Impurity Databases & Data Tables identify_unknown->compare_db Compare shifts d2o_exchange D₂O Exchange (if needed) identify_unknown->d2o_exchange Broad singlets confirm_structure Confirm Impurity Structures compare_db->confirm_structure d2o_exchange->identify_unknown quantify Quantify Impurities (optional) confirm_structure->quantify report Report Findings quantify->report

Caption: Workflow for the identification of impurities in this compound by NMR.

References

Technical Support Center: Acetylthiophene Compound Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for acetylthiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-acetylthiophene and 3-acetylthiophene in their work. Understanding the stability and degradation pathways of these critical building blocks is paramount for ensuring experimental reproducibility, maintaining the integrity of synthesized materials, and meeting regulatory standards. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of acetylthiophene compounds.

Q1: What are the primary stability concerns for acetylthiophene compounds in a laboratory setting?

A1: The main stability concerns for both 2- and 3-acetylthiophene involve their susceptibility to degradation under several conditions:

  • Oxidative Degradation: The electron-rich thiophene ring, specifically the sulfur atom, is prone to oxidation by atmospheric oxygen or oxidizing agents, which can lead to the formation of S-oxides (sulfoxides) and potentially ring-opened byproducts.[1][2][3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions, causing discoloration (yellowing or darkening) and degradation.[1][2][5] It is strongly recommended to protect these compounds from light.

  • Thermal Stress: Elevated temperatures can accelerate degradation, potentially causing deacetylation or other decomposition reactions.[3][5][6] While generally stable at room temperature when protected, long-term storage should be under refrigerated conditions.

  • Extreme pH: In strongly acidic (pH < 2) or basic (pH > 10) media, the acetyl group can undergo hydrolysis, leading to the formation of the corresponding thiophene carboxylic acid and acetic acid.[1][3][5]

  • Polymerization: In the presence of strong acids or upon prolonged storage under improper conditions, acetylthiophenes can be susceptible to polymerization.[1][2][6]

Q2: My solid acetylthiophene has turned yellow/brown. Can I still use it?

A2: Discoloration is a visual indicator of potential degradation or impurity formation.[2] While a slight change in color may not be critical for all applications, it is highly advisable to verify the purity of the material before use. A simple purity check using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can determine if the compound is suitable for your experiment.[2] For sensitive applications, using a discolored reagent without re-purification is not recommended as it can lead to inconsistent and unreliable results.

Q3: What are the optimal long-term storage conditions for acetylthiophene compounds?

A3: To ensure maximum stability and shelf-life, acetylthiophene compounds should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[2] For solutions, storage at -20°C for up to a month or -80°C for up to six months is recommended, provided they are protected from light.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]

  • Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light and moisture.[2][5]

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze degradation.

Q4: What are the expected degradation products I should look for?

A4: The primary degradation products depend on the stress condition:

  • Hydrolysis (Acid/Base): The main products are the corresponding thiophene carboxylic acid and acetic acid (or its salt).[1][5]

  • Oxidation: Thiophene S-oxides are the initial products.[2][3][7] Further oxidation can lead to ring-opening and the formation of more complex structures.[1]

  • Thermal Degradation: May result in deacetylation, yielding thiophene and acetic acid derivatives.[3]

  • Photodegradation: Can lead to a variety of products, often initiated by the formation of reactive oxygen species that then cause oxidation.[2]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides structured troubleshooting workflows for specific problems encountered during experimentation.

Issue 1: Unexpected Peaks in HPLC/GC Analysis of a Reaction Mixture

You are running a reaction with an acetylthiophene starting material and your chromatogram shows multiple unexpected peaks that are not your desired product.

A troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

  • Starting Material Purity (B, D, E): The most common source of unexpected peaks is the impurity of the starting material. Acetylthiophenes can degrade during storage, leading to the presence of oxides, polymers, or hydrolysis products.[2][6] Always confirm the purity of your starting material before beginning a reaction, especially if it has been stored for an extended period.

  • Reaction Conditions (C, F, H): Acetylthiophenes are sensitive to harsh conditions. High temperatures or strong acidic/basic environments can cause the compound to degrade concurrently with your desired reaction.[3][5] If you suspect this, running a control experiment with only the acetylthiophene under the reaction conditions (without other reactants) can confirm its stability.

  • Solvents and Reagents (G, J): Acidic or basic residues in glassware or the use of old, potentially acidic or peroxidized solvents can trigger degradation.[5] Always use high-purity solvents and ensure all glassware is properly cleaned and neutralized.

Issue 2: Low or Inconsistent Yields in a Synthetic Protocol

You are performing a synthesis that has previously worked, but are now experiencing significantly lower or more variable yields.

  • Verify Starting Material Integrity:

    • Action: Re-analyze the purity of your acetylthiophene stock using a validated analytical method (HPLC is preferred for quantitative analysis).[2][8]

    • Rationale: The presence of degradants or oligomers reduces the molar amount of active starting material, directly impacting theoretical yield.[6] Inconsistent results often point to gradual degradation of a stock solution over time.[5]

  • Evaluate Storage and Handling of Stock Solutions:

    • Action: Prepare fresh stock solutions for each experiment or for a limited series of experiments. Avoid using old solutions.

    • Rationale: Acetylthiophene in solution can degrade, especially if not protected from light and air.[5] Preparing fresh solutions minimizes the impact of this degradation on your reaction stoichiometry.

  • Conduct a Small-Scale Control Reaction:

    • Action: Run the reaction on a small scale using a freshly opened or newly purchased bottle of acetylthiophene.

    • Rationale: This helps to definitively isolate the problem to the starting material. If this reaction proceeds with a high yield, it confirms that your stored material has degraded.

Part 3: Experimental Protocols & Data

This section provides standardized protocols for assessing the stability of acetylthiophene compounds and illustrative data.

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods, as recommended by ICH guidelines.[1][9]

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Develop Stability-Indicating HPLC Method A->G Analyze Samples B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->G Analyze Samples C Oxidation (e.g., 3% H₂O₂, RT) C->G Analyze Samples D Thermal (e.g., 80°C, Solid State) D->G Analyze Samples E Photolytic (UV/Vis Light Exposure) E->G Analyze Samples H Characterize Degradants (LC-MS, NMR) G->H Identify Peaks F Acetylthiophene Stock Solution F->A Expose F->B Expose F->C Expose F->D Expose F->E Expose

A general workflow for conducting forced degradation studies on acetylthiophene compounds.

  • Prepare Stock Solution: Prepare a stock solution of the acetylthiophene compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[1][5]

  • Apply Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.[5]

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3%). Keep at room temperature, protected from light.[5]

    • Thermal: Store the solid compound in a controlled temperature oven (e.g., 80°C).[5]

    • Photolytic: Expose a solution of the compound to a light source providing both UV and visible light (e.g., a photostability chamber), alongside a control sample kept in the dark.[5]

  • Sample Collection: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. A C18 reversed-phase column with a gradient of acetonitrile and water (often with 0.1% formic or phosphoric acid) is a common choice.[5][8]

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.

Protocol 2: Recommended HPLC Method for Purity Analysis

This protocol describes a general-purpose reversed-phase HPLC method suitable for separating acetylthiophene from its common degradants.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[5][8]Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)[5]The organic modifier (acetonitrile) elutes the compound, while the acidic modifier improves peak shape and resolution.
Elution Gradient (e.g., 40% to 70% Acetonitrile over 10 min)[8]A gradient is essential for a stability-indicating method to ensure that both early-eluting polar degradants and potential late-eluting non-polar impurities (like oligomers) are resolved from the main peak.
Flow Rate 1.0 mL/min[5][8]A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV detection at maximum absorbance (e.g., ~260 nm)[8]Provides high sensitivity for the aromatic thiophene ring system.
Column Temp. 30°C[8]Maintaining a constant column temperature ensures reproducible retention times.
Illustrative Degradation Data

The following table provides conceptual data on the expected degradation of an acetylthiophene compound under various forced degradation conditions. Actual degradation rates will vary based on the specific isomer and experimental setup.

Stress ConditionTime (hours)% Degradation (Illustrative)Major Degradation Products
0.1 M HCl @ 60°C 24~5-15%Thiophene carboxylic acid
0.1 M NaOH @ 60°C 24~10-25%Thiophene carboxylate
3% H₂O₂ @ RT 8~20-40%Thiophene S-oxides, ring-opened products
80°C (Solid) 72< 5%Minor deacetylation products
Photolytic 24VariableOxidative products

Part 4: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

Oxidative Degradation Pathway

The primary site of oxidation is the sulfur atom within the thiophene ring, leading to the formation of a reactive thiophene S-oxide intermediate. This intermediate can then undergo further reactions.[2][7][10]

G A Acetylthiophene C Acetylthiophene S-oxide (Reactive Intermediate) A->C Oxidation B [O] (e.g., H₂O₂, Air) B->C D Ring-Opened Products (e.g., Dicarboxylic acids) C->D Further Oxidation / Rearrangement E Dimerization Products C->E Diels-Alder Reaction

Generalized pathway for the oxidative degradation of acetylthiophene.

Hydrolytic Degradation Pathway

Under strong acidic or basic conditions, the acetyl group is susceptible to nucleophilic attack, leading to cleavage of the carbon-carbonyl bond.

G A Acetylthiophene C Thiophene Carboxylic Acid (or Carboxylate Salt) A->C Hydrolysis D Acetic Acid (or Acetate) A->D Hydrolysis B H₃O⁺ (Acid) or OH⁻ (Base) B->C B->D

Simplified pathway for the hydrolytic degradation of acetylthiophene.

References

Technical Support Center: Scaling Up the Synthesis of 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Introduction to Synthesis and Scale-Up Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the Friedel-Crafts acylation of 2-thiophenecarbonitrile. While this reaction is well-established on a lab scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety.

Common hurdles include managing exothermic reactions, controlling the formation of byproducts, and ensuring efficient purification. This guide will address these issues with practical, field-proven insights.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Q1: My reaction is resulting in a low yield or no product at all. What are the likely causes?

A1: Several factors can contribute to low product yield. Consider the following:

  • Ineffective Catalyst: The Lewis acid catalyst is crucial for the Friedel-Crafts acylation. Ensure your catalyst is fresh and active. If you are using a solid acid catalyst, verify its activity. Consider switching to an alternative catalyst if the issue persists.[1]

  • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. For acylation using acetic anhydride with a phosphoric acid catalyst, the temperature should be maintained between 70-80°C.[1] Verify your internal reaction temperature, as localized overheating can lead to byproduct formation.

  • Insufficient Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If you observe unreacted starting material, extending the reaction time may be necessary.[1]

Formation of Dark, Polymeric Byproducts

Q2: The reaction mixture is turning dark, and I'm observing the formation of polymeric byproducts. How can I prevent this?

A2: The formation of dark, polymeric materials is a common issue, often caused by overly aggressive reaction conditions:

  • Aggressive Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride can promote the polymerization of thiophene.[1] Switching to a milder catalyst, such as stannic chloride or phosphoric acid, can mitigate this problem.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions leading to polymerization. Lowering the reaction temperature and carefully monitoring for byproduct formation is recommended.[1]

Difficulties in Product Purification

Q3: I'm struggling to purify the final product. What are the common impurities and how can I remove them?

A3: Purification challenges often stem from the presence of high-boiling point impurities or thermal degradation of the product during distillation.

  • High-Boiling Impurities: Ensure your vacuum distillation setup is efficient. Check for any leaks and confirm that the vacuum pump is achieving the required pressure.[1]

  • Thermal Decomposition: this compound can decompose at high temperatures. Employing a lower distillation temperature under a higher vacuum can prevent thermal degradation.[1]

  • Self-Condensation Byproduct: A known byproduct is (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one (ATAP), which results from the self-aldol condensation of the product followed by dehydration.[2] Longer reaction times and higher temperatures increase the formation of ATAP.[2] Optimizing these parameters can minimize its formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 2-thiophenecarbonitrile using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.[3][4]

Q2: Are there alternative synthesis routes?

A2: Yes, alternative routes exist, though they may be less common for this specific compound. Some general strategies for synthesizing substituted thiophenes include multi-step sequences starting from different precursors. For instance, some syntheses build the thiophene ring itself.[5]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: The primary hazards are associated with the reagents and the reaction itself. Acylating agents and Lewis acids can be corrosive and react violently with water. The reaction can be exothermic, requiring careful temperature control to prevent runaways. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals and perform a thorough risk assessment before proceeding with a scaled-up reaction.

Q4: Can I use a solid acid catalyst for this reaction?

A4: Yes, solid acid catalysts like zeolites (e.g., Hβ) have been shown to be effective for the acylation of thiophene and offer advantages in terms of catalyst separation and reusability, which can be beneficial for industrial-scale production.[6]

IV. Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Acetic Anhydride and Phosphoric Acid

This protocol is adapted from an environmentally conscious procedure.[1]

1. Reactor Setup:

  • Charge the reaction vessel with 2-thiophenecarbonitrile and acetic anhydride. A typical molar ratio is 1:1.2 of 2-thiophenecarbonitrile to acetic anhydride.

2. Catalyst Addition:

  • Add phosphoric acid to the mixture.

3. Reaction:

  • Heat the mixture to 70-80°C and maintain this temperature for 2-5 hours.

  • Monitor the reaction's completion via GC analysis.

4. Purification:

  • Once the reaction is complete, the product is purified by vacuum distillation.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Charge_Reactors Charge 2-thiophenecarbonitrile and Acetic Anhydride Add_Catalyst Add Phosphoric Acid Catalyst Charge_Reactors->Add_Catalyst Heat_Mixture Heat to 70-80°C (2-5 hours) Add_Catalyst->Heat_Mixture Monitor_Progress Monitor by GC Heat_Mixture->Monitor_Progress Vacuum_Distillation Vacuum Distillation Monitor_Progress->Vacuum_Distillation Reaction Complete Collect_Product Collect Pure Product Vacuum_Distillation->Collect_Product Troubleshooting_Logic Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Byproducts Dark Polymeric Byproducts Start->Byproducts Purification_Issues Purification Difficulties Start->Purification_Issues Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Possible Cause Check_Temp Verify Reaction Temperature Low_Yield->Check_Temp Possible Cause Check_Time Extend Reaction Time Low_Yield->Check_Time Possible Cause Switch_Catalyst Use Milder Catalyst Byproducts->Switch_Catalyst Possible Cause Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Possible Cause Optimize_Distillation Optimize Vacuum Distillation Purification_Issues->Optimize_Distillation Possible Cause Check_Impurities Identify High-Boiling Impurities Purification_Issues->Check_Impurities Possible Cause

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Performance of 5-Acetylthiophene-2-carbonitrile and 5-Bromo-2-acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a critical strategy for the development of novel molecular entities. Thiophene derivatives, in particular, are privileged structures found in numerous pharmaceuticals and organic electronic materials. This guide provides an objective comparison of two key building blocks, 5-Acetylthiophene-2-carbonitrile and 5-Bromo-2-acetylthiophene, in the context of palladium and nickel-catalyzed cross-coupling reactions. This analysis, supported by experimental data from the literature, aims to inform researchers on the selection of appropriate substrates and reaction conditions for their synthetic endeavors.

Executive Summary

5-Bromo-2-acetylthiophene is a versatile and highly reactive substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The carbon-bromine bond at the 5-position of the thiophene ring is readily activated by palladium(0) catalysts, allowing for efficient bond formation under relatively mild conditions.

Conversely, this compound represents a more challenging substrate for traditional palladium-catalyzed cross-coupling reactions where the cyano group is intended to be the leaving group. The activation of the C-CN bond is significantly more difficult than the C-Br bond and typically requires more specialized and forceful conditions, often employing nickel catalysts rather than palladium. While the cyano group can be a useful handle for other transformations, its use as a leaving group in cross-coupling is less common and generally less efficient than that of a bromo substituent.

Comparative Reactivity and Performance

The primary difference in reactivity between the two compounds lies in the strength of the carbon-leaving group bond and the mechanism of its activation by a transition metal catalyst. The C(sp²)-Br bond is weaker than the C(sp²)-CN bond, making the oxidative addition of a palladium(0) catalyst to 5-bromo-2-acetylthiophene a more facile and often rate-determining step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. 5-Bromo-2-acetylthiophene has been shown to be an effective substrate in this reaction.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-acetylthiophene with Arylboronic Acids [1][2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(II)-precatalyst (0.25)KOHWater10010>95
24-Methoxyphenylboronic acidPd(II)-precatalyst (0.25)KOHWater10010>95
34-Chlorophenylboronic acidPd(II)-precatalyst (0.25)KOHWater10010>95
4Thiophene-2-boronic acidPd(II)-precatalyst (0.25)KOHWater10010>95

For this compound, palladium-catalyzed Suzuki-Miyaura reactions involving the cleavage of the C-CN bond are not commonly reported. Nickel-catalyzed variants for the coupling of aryl nitriles with organoboron reagents have been developed, suggesting an alternative approach would be necessary. These reactions often require specialized ligands and different reaction conditions compared to their palladium-catalyzed counterparts for aryl bromides.[3][4]

Heck Reaction

The Heck reaction allows for the vinylation of aryl halides. 2-Bromothiophenes are known to be reactive substrates in this transformation.

Table 2: Representative Heck Reaction of Bromothiophenes [5][6][7]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1StyrenePd(OAc)₂ (1-2)P(o-tol)₃ (2-4)K₂CO₃DMF120-140High
2Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10070-95
3Pent-4-en-2-olPd(OAc)₂ (1)PPh₃ (3)K₂CO₃DMF13055

Similar to the Suzuki coupling, the Heck reaction with this compound as the electrophile is not well-documented. Nickel-catalyzed Heck reactions of aryl sulfonates and pivalates have been reported, and it is plausible that similar conditions could be adapted for aryl nitriles, although this would require significant optimization.[8]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides. Bromothiophenes are suitable substrates for this reaction.

Table 3: Representative Sonogashira Coupling of Bromothiophenes [9][10][11]

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylacetylene(AllylPdCl)₂ (1)-DABCOTHFRTHigh
22-Methyl-3-butyn-2-olMCM-41-Pd-bipy (0.1)5Et₃NAcetonitrile8099
3Terminal AlkynesPd(CF₃COO)₂ (2.5)5Et₃NDMF100Good to Excellent

For this compound, a direct Sonogashira coupling using palladium catalysis is unlikely to be efficient. However, recent advances have shown that nickel can catalyze Sonogashira-type reactions of aryl nitriles, providing a potential, albeit different, route to the desired products.[12][13][14][15][16]

Experimental Protocols

General Suzuki-Miyaura Coupling of 5-Bromo-2-acetylthiophene[1]

A mixture of 5-bromo-2-acetylthiophene (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium precatalyst (0.25 mol%), and potassium hydroxide (2.0 mmol) in water (3 mL) is prepared in a reaction vessel. The mixture is stirred and heated at 100 °C for 10 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Heck Coupling of a Bromothiophene[5][6]

In a dry Schlenk flask, the bromothiophene (1.0 mmol), palladium(II) acetate (1-2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 2-4 mol%) are combined with a base (e.g., potassium carbonate, 2.0 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMF) and the alkene (1.2 mmol) are added via syringe. The vessel is sealed and heated to 120-140 °C with stirring until the reaction is complete as monitored by TLC or GC-MS. After cooling, the mixture is worked up by partitioning between water and an organic solvent, followed by drying and purification.

General Sonogashira Coupling of a Bromothiophene[9][11]

To a solution of the bromothiophene (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., (AllylPdCl)₂, 1-2.5 mol%), a copper(I) salt (e.g., CuI, 5 mol%, if not a copper-free protocol), and a base (e.g., an amine base like triethylamine or DABCO). The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the residue is purified by chromatography.

Representative Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Nitrile[3]

An oven-dried flask is charged with the aryl nitrile (1.0 mmol), arylboronic acid (1.5 mmol), a nickel catalyst (e.g., NiCl₂(dppp), 10 mol%), and zinc chloride (2.0 mmol). The flask is evacuated and backfilled with an inert gas. A degassed solvent such as THF is added, and the mixture is heated at reflux. The reaction progress is monitored by GC-MS. Upon completion, the reaction is cooled, quenched, and the product is extracted and purified.

Signaling Pathways and Experimental Workflows

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

For researchers engaged in the synthesis of thiophene-containing molecules, 5-bromo-2-acetylthiophene stands out as a reliable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its reactivity is well-documented, and high yields can be achieved under standard conditions. In contrast, this compound is a less conventional substrate for cross-coupling reactions where the cyano group acts as the leaving group. The activation of the C-CN bond typically necessitates a switch to nickel catalysis and more forcing conditions, which may limit its applicability and functional group tolerance. The choice between these two substrates will, therefore, depend on the specific synthetic strategy, the desired transformation, and the tolerance of other functional groups within the molecule. While the bromo-derivative offers a more straightforward and well-trodden path for cross-coupling, the cyano-derivative may be of interest for researchers exploring novel nickel-catalyzed methodologies or for transformations where the cyano group is retained or further elaborated.

References

A Comparative Guide to the Reactivity of 2-Acetylthiophene and 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable building blocks for the synthesis of a diverse array of pharmaceutical agents and functional materials. The nature and position of substituents on the thiophene ring profoundly dictate its chemical reactivity, thereby influencing synthetic strategies and the ultimate molecular architecture. This guide provides an objective, data-supported comparison of the reactivity of two key thiophene derivatives: 2-acetylthiophene and 5-acetylthiophene-2-carbonitrile. Understanding their distinct electronic profiles is paramount for optimizing reaction conditions and predicting product outcomes in drug discovery and development.

Executive Summary of Reactivity

The primary determinant of reactivity in these molecules is the electronic effect of their substituents. Both the acetyl group (-COCH₃) and the cyano group (-CN) are electron-withdrawing, yet they impart significantly different chemical behaviors to the thiophene ring.

  • 2-Acetylthiophene : The acetyl group at the 2-position deactivates the thiophene ring towards electrophilic attack.[1] The deactivation is more pronounced than if the group were at the 3-position.[1] The ring remains susceptible to electrophilic substitution, albeit under harsher conditions than thiophene itself, with a strong preference for substitution at the C5 position.[1] The acetyl group's carbonyl carbon is itself a site for nucleophilic attack.

Data Presentation: A Quantitative Comparison

The differing electronic natures of the acetyl and cyano groups can be quantified using Hammett substituent constants (σ). These values provide a measure of the electron-donating or electron-withdrawing character of a substituent on an aromatic ring. A more positive σ value indicates a stronger electron-withdrawing effect.

Parameter-COCH₃ (Acetyl)-CN (Cyano)Comparison Insights
Hammett Constant (σp) 0.500.66The cyano group is a significantly stronger electron-withdrawing group than the acetyl group, leading to greater deactivation of the aromatic ring towards electrophiles.
Reactivity towards Electrophiles Deactivated, but substitution at C5 is feasible.[1]Highly deactivated; electrophilic substitution is very difficult.2-Acetylthiophene is the preferred substrate for introducing further electrophilic substitutions.
Reactivity towards Nucleophiles (Ring) Generally unreactive towards SNAr.Activated for SNAr, especially at positions activated by the withdrawing groups.This compound is a candidate for nucleophilic aromatic substitution reactions.
Reactivity of Functional Groups Carbonyl is susceptible to nucleophilic attack (e.g., reduction, Grignard reaction).[2]Nitrile can be hydrolyzed, reduced, or undergo addition of Grignard reagents.[3][4]Both molecules offer handles for further derivatization at their respective functional groups.

Reactivity Pathways and Logical Relationships

The following diagrams illustrate the divergent reactivity profiles of the two compounds.

G cluster_2AT 2-Acetylthiophene Reactivity 2-AT 2-Acetylthiophene EAS Electrophilic Aromatic Substitution (EAS) 2-AT->EAS Electrophile (E+) Carbonyl_Rxn Carbonyl Reactions (e.g., Reduction) 2-AT->Carbonyl_Rxn Nucleophile (Nu-) C5_Sub C5-Substituted Product EAS->C5_Sub Alcohol_Prod Secondary Alcohol Carbonyl_Rxn->Alcohol_Prod

Caption: Reactivity pathways for 2-acetylthiophene.

G cluster_5A2CN This compound Reactivity 5A2CN This compound SNAr Nucleophilic Aromatic Substitution (SNAr) 5A2CN->SNAr Nucleophile (Nu-) Nitrile_Rxn Nitrile Reactions (e.g., Hydrolysis) 5A2CN->Nitrile_Rxn H₂O/H⁺ or OH⁻ SNAr_Prod Ring-Substituted Product SNAr->SNAr_Prod Carboxylic_Acid Carboxylic Acid Derivative Nitrile_Rxn->Carboxylic_Acid

Caption: Reactivity pathways for this compound.

Experimental Protocols

To empirically determine the relative reactivities, the following experimental protocols are proposed.

Experiment 1: Comparative Electrophilic Substitution (Bromination)

This experiment aims to compare the susceptibility of the two thiophene derivatives to electrophilic attack.

Methodology:

  • Reaction Setup : In separate, dry 25 mL round-bottom flasks, dissolve 10 mmol of 2-acetylthiophene and 10 mmol of this compound in 10 mL of acetic acid.

  • Reagent Addition : To each flask, add 10 mmol of N-bromosuccinimide (NBS).

  • Reaction Conditions : Stir both reaction mixtures at 50°C, protecting them from light.

  • Monitoring : Monitor the progress of each reaction over 24 hours by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify product formation and starting material consumption.

  • Work-up : After 24 hours (or upon completion), cool the mixtures to room temperature and pour them into 100 mL of water with stirring. Collect any precipitate by filtration and wash with water.

Expected Outcome: 2-acetylthiophene is expected to yield 5-bromo-2-acetylthiophene.[1] this compound is expected to show little to no reaction, demonstrating its high deactivation towards electrophilic substitution.

G Start Dissolve Thiophene Derivative and NBS in Acetic Acid Heat Stir at 50°C Start->Heat Monitor Monitor by TLC/GC-MS (t = 0, 1, 4, 24h) Heat->Monitor Workup Quench with Water, Filter, and Analyze Products Monitor->Workup Reaction Complete or 24h End Compare Reactivity Workup->End

Caption: Workflow for comparative electrophilic substitution.

Experiment 2: Comparative Nucleophilic Reaction (Hydrolysis of Nitrile vs. Stability of Acetyl Group)

This experiment investigates the reactivity of the functional groups towards nucleophilic attack under basic conditions.

Methodology:

  • Reaction Setup : In separate flasks, prepare a 1 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol.

  • Substrate Addition : To each flask, add 5 mmol of 2-acetylthiophene and this compound, respectively.

  • Reaction Conditions : Heat both mixtures to reflux (approximately 80-90°C).

  • Monitoring : Monitor the reactions by TLC, looking for the disappearance of the starting material and the appearance of new, more polar spots.

  • Work-up : After 4 hours, cool the reactions, neutralize with 1 M HCl, and extract with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic extracts by GC-MS.

Expected Outcome: this compound is expected to undergo hydrolysis of the nitrile group to form 5-acetylthiophene-2-carboxylic acid.[4] 2-Acetylthiophene is expected to be largely unreactive under these conditions, demonstrating the relative stability of the acetyl group compared to the nitrile group towards basic hydrolysis.[2]

Conclusion

The reactivity of 2-acetylthiophene and this compound is starkly different, governed by the electronic nature of their substituents.

  • 2-Acetylthiophene serves as a moderately deactivated thiophene suitable for further functionalization via electrophilic substitution at the C5 position. Its acetyl group also provides a handle for nucleophilic additions.

  • This compound is an electron-deficient heterocycle, rendering it inert to electrophilic attack but primed for nucleophilic aromatic substitution . Its nitrile group is a versatile functional handle for transformations such as hydrolysis and reduction.

This comparative guide underscores the importance of substituent effects in heterocyclic chemistry. A thorough understanding of these principles is critical for the rational design of synthetic routes in medicinal chemistry and materials science, enabling the targeted synthesis of complex molecules with desired properties.

References

A Comparative Guide to the Synthesis of Substituted 2-Acetylthiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 2-acetylthiophenes are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The strategic introduction of an acetyl group at the 2-position of a substituted thiophene ring provides a versatile handle for further molecular elaboration. This guide offers an in-depth comparison of the primary synthetic routes to this important class of compounds, providing field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and remains a widely used method for the synthesis of 2-acetylthiophenes.[1] The reaction typically involves the treatment of a thiophene derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or a solid acid catalyst.[1][2]

Causality Behind Experimental Choices

The high reactivity of the thiophene ring towards electrophiles drives this reaction. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the resulting cationic intermediate (Wheland intermediate) through resonance, which involves the sulfur atom's lone pairs.[3][4] Attack at the C2 position allows for three resonance structures to delocalize the positive charge, whereas attack at the C3 position only permits two.[3] This inherent electronic preference makes Friedel-Crafts acylation a highly regioselective method for producing 2-acylthiophenes from unsubstituted or symmetrically 2,5-disubstituted thiophenes.

However, for 3-substituted thiophenes, this inherent regioselectivity presents a significant challenge. The directing effect of the substituent at the 3-position often competes with the intrinsic preference for α-acylation, leading to mixtures of 2-acyl and 5-acyl products.[5] Electron-donating groups at the 3-position can enhance reactivity but often yield the 2-acyl-3-substituted thiophene as the major product, while electron-withdrawing groups deactivate the ring, necessitating harsher conditions that can lead to side reactions.[5]

Advantages:

  • Readily available and inexpensive starting materials.

  • Often high-yielding for simple thiophenes.

  • Well-established and understood mechanism.

Disadvantages:

  • Poor regioselectivity with unsymmetrically substituted thiophenes.

  • Requires stoichiometric amounts of Lewis acid catalysts, which can be difficult to remove during workup and generate significant waste.

  • Strong Lewis acids can lead to polymerization or degradation of sensitive substrates.

Mechanistic Diagram: Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion ([CH₃CO]⁺) Acetyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid_Complex [AlCl₄]⁻ Thiophene Thiophene Sigma_Complex σ-Complex (Wheland Intermediate) Thiophene->Sigma_Complex + [CH₃CO]⁺ Product 2-Acetylthiophene Sigma_Complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_Regen AlCl₃

Caption: Mechanism of the Friedel-Crafts acylation of thiophene.

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions to overcome the limitations of classical methods. For the synthesis of substituted 2-acetylthiophenes, Suzuki and Negishi couplings are particularly valuable. These methods offer greater functional group tolerance and precise control over regioselectivity.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7] For the synthesis of 5-substituted-2-acetylthiophenes, a common strategy is to couple a 2-acetyl-5-halothiophene with an appropriate boronic acid.[7]

Causality Behind Experimental Choices: This approach provides excellent regiocontrol as the positions of the coupling partners are predetermined. The choice of a pre-acetylated halothiophene ensures the acetyl group is at the desired C2 position. The reaction is tolerant of a wide range of functional groups on both coupling partners, making it suitable for the synthesis of complex molecules.[8] The use of aqueous bases and environmentally benign boronic acids are also advantageous from a green chemistry perspective. Microwave irradiation can significantly accelerate these reactions.[7]

Advantages:

  • Excellent regioselectivity.

  • Broad substrate scope and functional group tolerance.

  • Commercially available starting materials.

  • Milder reaction conditions compared to Friedel-Crafts.

Disadvantages:

  • Requires the pre-synthesis of a halogenated 2-acetylthiophene.

  • Palladium catalysts can be expensive.

  • Potential for side reactions such as homocoupling of the boronic acid.

Mechanistic Diagram: Suzuki Coupling

Suzuki_Coupling Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex R¹-Pd(II)Ln-X Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)Ln-R² Transmetalation->PdII_Intermediate Red_Elim Reductive Elimination PdII_Intermediate->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R¹-R² Red_Elim->Product R1X 2-Acetyl-5-halothiophene (R¹X) R1X->Ox_Add R2BOH2 Arylboronic Acid (R²B(OH)₂) R2BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate catalyzed by a nickel or palladium complex.[1] Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases.[9] A key application for synthesizing 2-acetylthiophenes is the acylation of a thienylzinc reagent with an acyl chloride.

Causality Behind Experimental Choices: The high reactivity of organozinc reagents allows for efficient coupling, even with less reactive electrophiles.[9] This method offers a direct route to introduce the acetyl group onto a pre-formed thienylzinc species, providing excellent regiocontrol. The Negishi coupling is known for its high functional group tolerance, making it suitable for complex substrates.[1]

Advantages:

  • High reactivity and yields.

  • Excellent regioselectivity.

  • Broad functional group tolerance.

Disadvantages:

  • Organozinc reagents are often moisture and air-sensitive, requiring anhydrous reaction conditions.

  • Preparation of the organozinc reagent is an additional step.

  • Zinc byproducts can sometimes complicate purification.

Mechanistic Diagram: Negishi Coupling

Negishi_Coupling Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex R¹-Pd(II)Ln-X Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)Ln-R² Transmetalation->PdII_Intermediate Red_Elim Reductive Elimination PdII_Intermediate->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R¹-R² Red_Elim->Product R1X Acyl Halide (R¹X) R1X->Ox_Add R2ZnX Thienylzinc Halide (R²ZnX) R2ZnX->Transmetalation

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Multi-step Synthesis via Vilsmeier-Haack Reaction

An alternative, multi-step approach to 5-aryl-2-acetylthiophenes involves the Vilsmeier-Haack reaction as a key transformation.[10] This route typically begins with an acetophenone derivative, which undergoes chloroformylation with the Vilsmeier reagent (generated from POCl₃ and DMF) to form a β-chloroacrolein.[10][11] This intermediate is then cyclized with a sulfur source, such as sodium sulfide, followed by reaction with chloroacetone to construct the 2-acetylthiophene ring.[10]

Causality Behind Experimental Choices: This method is particularly useful when the desired aryl substituent is readily available on a starting acetophenone. The Vilsmeier-Haack reaction is a powerful tool for formylation and, in this case, chloroformylation, providing the necessary precursor for the thiophene ring formation.[12] The subsequent cyclization is a robust method for constructing the thiophene core.

Advantages:

  • Utilizes readily available acetophenones as starting materials.

  • Allows for the synthesis of a variety of 5-aryl-2-acetylthiophenes by varying the initial acetophenone.

Disadvantages:

  • A multi-step synthesis, which can lead to lower overall yields.

  • The Vilsmeier reagent is corrosive and moisture-sensitive.

  • The reaction conditions for each step need to be carefully optimized.

Mechanistic Diagram: Vilsmeier-Haack Route to 5-Aryl-2-Acetylthiophenes

Vilsmeier_Haack_Route Acetophenone Aryl Acetophenone Chloroacrolein β-Aryl-β-chloroacrolein Acetophenone->Chloroacrolein + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Thiolate Thiolate Intermediate Chloroacrolein->Thiolate + Na₂S Na2S Na₂S Cyclization_Intermediate Cyclization Intermediate Thiolate->Cyclization_Intermediate + Chloroacetone Chloroacetone Chloroacetone Product 5-Aryl-2-acetylthiophene Cyclization_Intermediate->Product + K₂CO₃ K2CO3 K₂CO₃

Caption: Synthetic pathway to 5-aryl-2-acetylthiophenes via the Vilsmeier-Haack reaction.

Comparative Summary of Synthetic Routes

FeatureFriedel-Crafts AcylationSuzuki CouplingNegishi CouplingVilsmeier-Haack Route
Starting Materials Thiophene derivative, acylating agent2-Acetyl-5-halothiophene, boronic acidThienyl halide (for organozinc), acyl halideAryl acetophenone, POCl₃, DMF, Na₂S, chloroacetone
Regioselectivity High for C2/C5 on unsubstituted thiophene; poor for 3-substituted thiophenesExcellentExcellentExcellent (builds the ring with defined substitution)
Functional Group Tol. Moderate (sensitive groups may degrade)HighHighModerate
Reaction Conditions Often harsh (strong Lewis acids)MildMild (but requires anhydrous conditions)Multi-step, varied conditions
Key Advantages Simple, inexpensive starting materialsHigh regioselectivity and functional group toleranceHigh reactivity and regioselectivityUtilizes readily available acetophenones
Key Disadvantages Poor regioselectivity on substituted thiophenes, waste generationPre-functionalized starting material needed, catalyst costMoisture-sensitive reagents, extra step for organozincMulti-step, potentially lower overall yield
Typical Yields 75-98% (for simple thiophenes)[13]80-95%[7]70-90%Good yields for each step[10]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Thiophene

This protocol describes the synthesis of the parent 2-acetylthiophene using a solid acid catalyst, which offers a more environmentally friendly alternative to traditional Lewis acids.[13]

Materials:

  • Thiophene (0.1 mol, 8.4 g)

  • Acetic anhydride (0.3 mol, 30.6 g)

  • Hβ zeolite catalyst (1.17 g)

  • 50 mL round-bottom flask, condenser, thermometer, magnetic stirrer, water bath

Procedure:

  • To a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

  • Add 1.17 g of fresh Hβ zeolite catalyst to the mixture.

  • Heat the mixture in a water bath to 60°C and stir.

  • Monitor the reaction progress by gas chromatography (GC). Total conversion is typically achieved within 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the solid catalyst by filtration. The catalyst can be regenerated and reused.

  • The liquid product can be purified by distillation to yield 2-acetylthiophene (yields up to 98.6%).[13]

Protocol 2: Suzuki Coupling for the Synthesis of 2-Acetyl-5-phenylthiophene

This protocol details the synthesis of 2-acetyl-5-phenylthiophene from 2-acetyl-5-bromothiophene and phenylboronic acid under microwave irradiation.[7]

Materials:

  • 2-Acetyl-5-bromothiophene (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Potassium hydroxide (KOH) (2 mmol)

  • Palladium(II) precatalyst (0.25 mol%)

  • Water (3 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 2-acetyl-5-bromothiophene (1 mmol), phenylboronic acid (1.2 mmol), TBAB (0.6 mmol), KOH (2 mmol), and the palladium(II) precatalyst (0.25 mol%) in water (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture under the appropriate microwave conditions (time and temperature to be optimized, but typically short reaction times are effective).

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 2-acetyl-5-phenylthiophene.

Protocol 3: Multi-step Synthesis of a 5-Aryl-2-acetylthiophene via Vilsmeier-Haack Reaction

This protocol outlines the general procedure for the synthesis of a 5-aryl-2-acetylthiophene starting from an acetophenone derivative.[10]

Step 1: Synthesis of β-Aryl-β-chloroacrolein

  • At 0°C, slowly add phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (1.5 eq) and stir the mixture for 10 minutes to form the Vilsmeier reagent.

  • Add a solution of the starting acetophenone (1 eq) in DMF dropwise to the Vilsmeier reagent with stirring.

  • Heat the reaction mixture to 60°C and monitor the reaction by TLC.

  • Upon completion, cool the solution to room temperature and pour it slowly into a 10% aqueous sodium acetate solution to precipitate the β-aryl-β-chloroacrolein.

  • Filter the solid and wash with water. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 5-Aryl-2-acetylthiophene

  • To a solution of sodium sulfide nonahydrate (1 eq) in DMF, add the β-aryl-β-chloroacrolein from Step 1.

  • Stir the mixture at 60°C and monitor by TLC.

  • Once the reaction is complete, rapidly add chloroacetone (1 eq) and continue stirring at 60°C for 6 hours.

  • Add a solution of potassium carbonate (1 eq) in a small amount of water to the reaction mixture and stir for 30 minutes at 60°C.

  • Cool the mixture to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-aryl-2-acetylthiophene.

Conclusion

The synthesis of substituted 2-acetylthiophenes can be approached through several distinct and effective routes. The classical Friedel-Crafts acylation remains a viable option for simple, unsubstituted thiophenes due to its simplicity and low cost. However, for the synthesis of more complex, substituted derivatives, modern palladium-catalyzed cross-coupling reactions such as the Suzuki and Negishi couplings offer superior regioselectivity and functional group tolerance. The multi-step Vilsmeier-Haack route provides a valuable alternative, particularly when starting from readily available acetophenones. The choice of the optimal synthetic strategy will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

Alternative reagents to 5-Acetylthiophene-2-carbonitrile for thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the thienopyrimidine scaffold is a critical step in the discovery of novel therapeutics, particularly in the fields of oncology and anti-infective agents. While 5-acetylthiophene-2-carbonitrile serves as a valuable starting material, a diverse array of alternative reagents and synthetic strategies offer advantages in terms of yield, substituent diversity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Alternative Synthetic Strategies at a Glance

The synthesis of the thienopyrimidine core can be broadly categorized into two main strategies:

  • Strategy A: Annulation of a Pyrimidine Ring onto a Pre-formed Thiophene. This is the most versatile and widely reported approach. It typically starts with a 2-aminothiophene derivative, which is then cyclized with various one- or two-carbon sources to form the pyrimidine ring. This strategy allows for significant flexibility in introducing substituents onto the thiophene ring.[1]

  • Strategy B: Construction of a Thiophene Ring onto a Pre-existing Pyrimidine. This approach is less common but offers a different route for structural diversity.

This guide will focus on the more prevalent Strategy A, comparing various starting materials and cyclizing agents as alternatives to pathways involving this compound.

Performance Comparison of Key Synthetic Routes

The choice of starting material and cyclizing agent significantly impacts reaction yields and conditions. The following table summarizes the performance of common alternative routes to thienopyrimidine-4-ones and their derivatives.

Starting MaterialCyclizing ReagentProduct TypeTypical Yield (%)Key Reaction ConditionsReference
2-Amino-3-ethoxycarbonyl-4,5-disubstituted-thiophenePhenyl isothiocyanate2-Thioxo-thienopyrimidin-4-oneHighMicrowave irradiation (45s) or reflux in ethanol[2][3]
2-Amino-3-ethoxycarbonyl-4,5-disubstituted-thiopheneFormamideThienopyrimidin-4-one92%Reflux, 1.5h[3]
2-Amino-3-ethoxycarbonyl-4,5-disubstituted-thiopheneUreaThienopyrimidine-2,4-dioneGood (72-91%)High temperature, neat, 2-3h[4]
2-Amino-3-cyanothiophenePhenyl isothiocyanate / K₂CO₃2-Mercapto-thienopyrimidin-4-one78%Reflux in acetonitrile[4]
Ketone, Malononitrile, Elemental Sulfur, Formamide(Multicomponent)Thieno[2,3-d]pyrimidin-4-amineHighMild catalytic conditions[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Thioxo-thienopyrimidin-4-one from 2-Aminothiophene and Isothiocyanate (Strategy A)

This protocol details the synthesis of a thienylthiourea intermediate followed by its cyclization.

Step 1: Synthesis of Thienylthiourea Intermediate

A mixture of a 2-amino-3-ethoxycarbonyl-4,5-disubstituted-thiophene (2 mmol) and phenyl isothiocyanate (2 mmol) is placed in a 50 mL beaker, covered with a watch glass, and irradiated with microwaves (600 W) for 45 seconds.[2] Alternatively, the mixture can be refluxed in ethanol. After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 2-Thioxo-thienopyrimidin-4-one

A mixture of the thienylthiourea intermediate (13.5 mmol) and potassium hydroxide (13.5 mmol) in absolute ethanol (55 mL) is heated under reflux with stirring for 1 hour.[2] The resulting potassium salt can be isolated, or the reaction mixture can be acidified with concentrated hydrochloric acid to precipitate the final 2-thioxo-thienopyrimidin-4-one product, which is then filtered, washed with water, and recrystallized.[3]

Protocol 2: One-Pot Synthesis of Thieno[2,3-d]pyrimidin-4-amine via Multicomponent Reaction (Green Chemistry Approach)

This protocol exemplifies a modern, efficient approach that minimizes waste.

A mixture of a ketone, malononitrile, elemental sulfur (S₈), and formamide is reacted under mild catalytic conditions to afford the desired thieno[2,3-d]pyrimidin-4-amine derivatives in high yields.[5] This method avoids the use of expensive and hazardous thiophene precursors.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for thienopyrimidine synthesis.

G cluster_A Strategy A: Building on a Thiophene Core cluster_B Reference: this compound Route A_start 2-Aminothiophene-3-carboxylate or 3-carbonitrile A_product Thienopyrimidine Core A_start->A_product Cyclization A_reagent Cyclizing Agent (Isothiocyanate, Formamide, Urea, etc.) A_reagent->A_product B_start This compound B_intermediate Thiophene intermediate B_start->B_intermediate B_product Thienopyrimidine Core B_intermediate->B_product

Caption: Comparative synthetic workflows for thienopyrimidine synthesis.

Biological Significance: Thienopyrimidines in Cellular Signaling

Thienopyrimidine derivatives are renowned for their roles as inhibitors of various protein kinases, making them highly relevant in cancer drug discovery.[6] They often function as bioisosteres of purines, such as adenine and guanine, allowing them to interact with ATP-binding sites of enzymes.[4][7] One of the key pathways targeted by thienopyrimidine-based inhibitors is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Thieno Thienopyrimidine Inhibitor Thieno->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by thienopyrimidine derivatives.

Conclusion

While this compound remains a viable precursor, the landscape of thienopyrimidine synthesis is rich with alternative reagents and methodologies. The use of substituted 2-aminothiophenes offers a highly flexible and efficient platform for generating diverse libraries of thienopyrimidine derivatives. Furthermore, the emergence of green, multicomponent reactions provides a more sustainable and atom-economical approach. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and environmental considerations. The data and protocols presented here offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

A Spectroscopic Deep Dive: 5-Acetylthiophene-2-carbonitrile and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development and materials science, a thorough understanding of a molecule's structure and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of the promising bicyclic heteroaromatic compound, 5-Acetylthiophene-2-carbonitrile, and its fundamental precursors, 2-Acetylthiophene and 2-Cyanothiophene. Through a systematic analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document offers researchers and scientists a comprehensive resource for identification, characterization, and quality control.

At a Glance: A Comparative Overview

The introduction of a nitrile group to the thiophene ring in the 5-position of 2-acetylthiophene significantly alters the electronic and structural landscape of the molecule. This is reflected in the distinct spectroscopic signatures of this compound when compared to its precursors. The acetyl and nitrile functionalities, being electron-withdrawing, influence the chemical shifts of the thiophene ring protons and carbons, and introduce characteristic absorption bands in the IR and UV-Vis spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors, 2-Acetylthiophene and 2-Cyanothiophene.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundH3H4H5/CH₃
This compound Data not availableData not availableData not available
2-Acetylthiophene [1]7.677.122.56 (CH₃)
2-Cyanothiophene Data not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundC2C3C4C5C=OCH₃CN
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
2-Acetylthiophene [1]144.52133.82128.19132.61190.7126.83-
2-Cyanothiophene Data not availableData not availableData not availableData not available--Data not available

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν(C=O)ν(C≡N)Thiophene Ring Vibrations
This compound Data not availableData not availableData not available
2-Acetylthiophene ~1665-~1514, ~1414, ~850
2-Cyanothiophene -Data not availableData not available

Table 4: UV-Vis Spectroscopic Data (in Ethanol, λmax, nm)

Compoundπ → π* Transitionn → π* Transition
This compound Data not availableData not available
2-Acetylthiophene ~260, ~285Not distinctly observed
2-Cyanothiophene Data not availableData not available

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound [2]151Predicted fragments available
2-Acetylthiophene [1]126111, 83, 43
2-Cyanothiophene 10982, 64

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducible research.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyanation of a pre-functionalized acetylthiophene derivative. A common precursor for such a transformation is 5-bromo-2-acetylthiophene.

Synthesis of 5-bromo-2-acetylthiophene from 2-acetylthiophene:

This procedure is adapted from a known method for the bromination of 2-acetylthiophene.[3]

  • To a solution of 2-acetylthiophene (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-2-acetylthiophene.

Cyanation of 5-bromo-2-acetylthiophene:

The bromo-substituted intermediate can then be converted to the desired nitrile using a metal-catalyzed cyanation reaction.

  • In a reaction vessel, combine 5-bromo-2-acetylthiophene (1 equivalent), a cyanide source such as copper(I) cyanide or zinc cyanide (1-2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a suitable ligand (e.g., dppf).

  • The reaction is carried out in a high-boiling point aprotic solvent like DMF or DMA.

  • The mixture is heated to a high temperature (typically >100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of a complexing agent (e.g., ethylenediamine or aqueous ammonia) to remove the copper salts.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography affords this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • UV-Vis Spectroscopy: Ultraviolet-visible absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Ethanol or methanol are common solvents for this analysis.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

Synthetic Pathway Visualization

The logical synthetic progression from a common starting material, 2-bromothiophene, to this compound is depicted below. This pathway highlights the key transformations involved in the construction of the target molecule.

Synthesis_Pathway 2-Bromothiophene 2-Bromothiophene 2-Acetyl-5-bromothiophene 2-Acetyl-5-bromothiophene 2-Bromothiophene->2-Acetyl-5-bromothiophene Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) This compound This compound 2-Acetyl-5-bromothiophene->this compound Cyanation (CuCN or Zn(CN)₂, Pd catalyst) Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID UV_Vis UV_Vis Purification->UV_Vis Electronic Transitions MS MS Purification->MS Molecular Weight Data_Interpretation Data_Interpretation NMR->Data_Interpretation IR->Data_Interpretation UV_Vis->Data_Interpretation MS->Data_Interpretation

References

A Researcher's Guide to Confirming the Structure of 5-Acetylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel 5-acetylthiophene-2-carbonitrile derivatives is a critical step in the journey from synthesis to application. The substitution pattern on the thiophene ring significantly influences the physicochemical and pharmacological properties of these compounds. Therefore, a multi-technique approach is essential for complete structural elucidation. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

To illustrate the application and comparative value of each technique, this guide will utilize data from closely related acetylthiophene derivatives. The methodologies presented are directly applicable to the structural confirmation of this compound derivatives. The primary techniques for structural elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms within a molecule.

Table 1: Comparative ¹H NMR Spectral Data for Representative Acetylthiophene Derivatives

Compound/DerivativeProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-(4-methoxyphenyl)-2-acetylthiophene [1]H-37.47d4.0
H-47.63d4.0
-OCH₃3.85s-
-COCH₃2.55s-
Aryl-H6.98-7.68m-
3-Acetyl-2-amino-4-methylthiophene [2]H-56.33s-
-NH₂5.90br s-
-COCH₃2.33s-
4-CH₃2.20s-
3-Acetyl-2-amino-4,5-dimethylthiophene [2]-NH₂5.72br s-
-COCH₃2.30s-
4-CH₃2.13s-
5-CH₃2.11s-

Table 2: Comparative ¹³C NMR Spectral Data for Representative Acetylthiophene Derivatives

Compound/DerivativeCarbonChemical Shift (δ, ppm)
3-Acetyl-2-amino-4-methylthiophene [2]C=O191.2
C-2159.5
C-3122.1
C-4134.9
C-5118.8
-COCH₃28.1
4-CH₃15.6
3-Acetyl-2-amino-4,5-dimethylthiophene [2]C=O191.1
C-2157.9
C-3121.7
C-4130.8
C-5125.4
-COCH₃27.9
4-CH₃14.9
5-CH₃13.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Comparative IR Spectral Data for Representative Acetylthiophene Derivatives

Compound/DerivativeWavenumber (cm⁻¹)Assignment
3-Acetyl-2-amino-4-methylthiophene [2]3421, 3317N-H stretching
1618C=O stretching
1550N-H bending
3-Acetyl-2-amino-4,5-dimethylthiophene [2]3425, 3320N-H stretching
1615C=O stretching
1552N-H bending
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [3]2210C≡N stretching
1650C=O stretching (amide)
3367N-H stretching (amide)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable clues about its structure.

Table 4: Comparative Mass Spectrometry Data for Representative Acetylthiophene Derivatives

Compound/DerivativeMolecular Ion (m/z)Key Fragments (m/z)
This compound [4]151.01136 ([M-CH₃]⁺), 108 ([M-COCH₃]⁺)
3-Acetyl-2-amino-4-methylthiophene [2]155140 ([M-CH₃]⁺), 112 ([M-COCH₃]⁺)
3-Acetyl-2-amino-4,5-dimethylthiophene [2]169154 ([M-CH₃]⁺), 126 ([M-COCH₃]⁺)

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a typical spectral width is -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.[5]

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying close attention to the C≡N stretch (around 2210-2230 cm⁻¹) and the C=O stretch (around 1650-1680 cm⁻¹).

Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph for volatile compounds.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information and confirm the presence of key functional groups.

Protocol for Single Crystal X-ray Crystallography

For crystalline derivatives, single crystal X-ray crystallography provides the definitive three-dimensional structure.[7]

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[7]

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.[7]

  • Data Collection: Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[7]

Visualizing the Workflow for Structural Confirmation

The following diagrams illustrate the logical workflow for synthesizing and confirming the structure of this compound derivatives.

cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials reaction Chemical Reaction (e.g., Gewald Synthesis) start->reaction product Crude Product reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Derivative purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms xray X-ray Crystallography (if crystalline) final_product->xray structure Structure Confirmed nmr->structure ir->structure ms->structure xray->structure

Caption: General workflow for synthesis and structural confirmation.

The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes, which can be precursors to or analogs of the target compounds.[8][9][10]

ketone α-Methylene Ketone (e.g., Acetone derivative) intermediate Knoevenagel Condensation Product & Thiolation ketone->intermediate nitrile Active Methylene Nitrile (e.g., Malononitrile) nitrile->intermediate sulfur Elemental Sulfur (S₈) sulfur->intermediate base Base (e.g., Morpholine, Triethylamine) base->intermediate product 2-Aminothiophene-3-carbonitrile Derivative intermediate->product

Caption: Key steps in the Gewald synthesis pathway.

References

A Head-to-Head Battle for Purity: HPLC vs. GC-MS in the Analysis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of substituted thiophenes is a critical parameter influencing the efficacy, safety, and reproducibility of their work. These sulfur-containing heterocyclic compounds are pivotal building blocks in numerous pharmaceutical agents. Ensuring their purity demands robust analytical techniques capable of separating and identifying closely related impurities. This guide provides an in-depth, objective comparison of two analytical workhorses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of substituted thiophenes, supported by experimental protocols and data.

Principles of Separation and Detection: A Tale of Two Phases

At their core, both HPLC and GC-MS are chromatographic techniques that separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase. However, the nature of these phases and the underlying principles of separation and detection diverge significantly.

High-Performance Liquid Chromatography (HPLC) operates on the principle of separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] The separation is driven by the analyte's polarity, and its interaction with the stationary and mobile phases. Non-volatile and thermally labile compounds, which are common among substituted thiophenes, are well-suited for HPLC analysis.[2] Detection is typically achieved using UV-Vis spectroscopy, which measures the absorbance of light by the analyte, or more advanced detectors like mass spectrometry (LC-MS) for enhanced identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is tailored for volatile and thermally stable compounds.[2] In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint for identification and structural elucidation.[3]

At a Glance: Key Performance Characteristics

The choice between HPLC and GC-MS for the purity analysis of substituted thiophenes hinges on a variety of factors, from the specific properties of the analyte and potential impurities to the desired level of sensitivity and the need for structural confirmation. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4]
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[2]Best for volatile and thermally stable compounds.[2]
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for polar or non-volatile compounds to increase volatility.
Sensitivity Moderate to high (typically in the µg to ng range).High (typically in the ng to pg range).[4]
Resolution High, capable of separating structurally similar compounds.Very high, excellent for resolving complex mixtures of volatile compounds.
Identification Based on retention time compared to a reference standard. Coupling with MS (LC-MS) provides structural information.Provides definitive structural identification through mass spectral fragmentation patterns and library matching.[3]
Common Impurities Detected Non-volatile starting materials, by-products, and degradation products.Residual solvents, volatile starting materials, and thermally stable by-products.[4]
Analysis Time Typically 10-60 minutes per sample.[2]Can be faster, often a few minutes to 30 minutes, depending on the complexity of the sample.[2]

Experimental Workflows: A Visual Guide

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for purity analysis of substituted thiophenes using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Substituted Thiophene Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column C18 Reverse-Phase Column HPLC->Column Mobile Phase Flow Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Substituted Thiophene Sample Dissolve Dissolve in volatile solvent (e.g., Dichloromethane) Sample->Dissolve Derivatization Derivatization (if necessary) Dissolve->Derivatization GCMS GC-MS System Derivatization->GCMS Inject Column Capillary GC Column (e.g., DB-5) GCMS->Column Carrier Gas Flow MS Mass Spectrometer Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC MassSpectra Obtain Mass Spectra of Peaks TIC->MassSpectra Identification Identify Impurities via Library Search MassSpectra->Identification Purity Calculate Purity (% Area) Identification->Purity

References

Thiophene vs. Furan Nitrile Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a heterocyclic scaffold is a critical decision in drug discovery, profoundly influencing a compound's biological activity and pharmacokinetic profile. Among the five-membered aromatic heterocycles, thiophene and furan rings are frequently employed as bioisosteres. The substitution of one for the other, particularly with the introduction of a nitrile group, can lead to significant differences in their therapeutic potential. This guide provides an objective comparison of the biological activities of thiophene and furan nitrile derivatives, supported by experimental data, to inform rational drug design and development.

Anticancer Activity: A Tale of Two Heterocycles

Both thiophene and furan nitrile derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Comparative studies often reveal nuanced differences in their potency and selectivity against various cancer cell lines.

In a comparative study of pyrazolyl hybrid chalcones, both furan and thiophene analogs demonstrated cytotoxic effects. Notably, a thiophene-containing chalcone exhibited high potency against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin, suggesting a potential superiority of the thiophene moiety in this particular molecular framework.[1]

Conversely, other studies have highlighted the potent anticancer activity of furan-containing compounds. For instance, certain 3-(furan-2-yl)-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives have shown moderate to significant cytotoxic effects against breast cancer cell lines like MDA-MB-468 and T-47D.[2]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Thiophene and Furan Analogs

Compound ClassThiophene Analog (IC₅₀ µM)Furan Analog (IC₅₀ µM)Cancer Cell LineReference
Pyrazolyl Chalcones26.6 (HepG2)38.8 (HepG2)HepG2 (Liver)[1]
Flavone Schiff Bases9.12 ± 0.818.54 ± 0.72HCT116 (Colon)[3]
Flavone Schiff Bases11.56 ± 1.0210.21 ± 0.93PANC-1 (Pancreatic)[3]
Flavone Schiff Bases14.23 ± 1.3212.87 ± 1.15SKBR3 (Breast)[3]

Antimicrobial Activity: Thiophene Derivatives Often Exhibit an Edge

In the search for new antimicrobial agents to combat drug-resistant pathogens, both thiophene and furan nitrile derivatives have been investigated. However, comparative analyses frequently suggest that thiophene analogs possess superior antibacterial and antifungal activity.

A study investigating novel antimicrobial derivatives found that replacing a thiophene ring with a furan core did not significantly improve antibacterial activity against drug-resistant Gram-negative bacteria.[3] In several direct comparisons, the thiophene analog demonstrated a lower Minimum Inhibitory Concentration (MIC) than its furan counterpart against the same bacterial strain.[3]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiophene and Furan Analogs

Compound ClassThiophene Analog (MIC µg/mL)Furan Analog (MIC µg/mL)Bacterial StrainReference
Amide Derivatives32>64A. baumannii ATCC 17978[3]
Amide Derivatives64>64E. coli ATCC 25922[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the thiophene and furan nitrile derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.[3]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[3]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC of the thiophene and furan nitrile derivatives against various bacterial strains is typically determined using the broth microdilution method.

Methodology:

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.[3]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Signaling Pathways and Structure-Activity Relationships

The biological activities of thiophene and furan derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

signaling_pathway cluster_stimulus External Stimuli (e.g., Growth Factors) cluster_receptor Cell Surface Receptor cluster_mapk MAPK/ERK Pathway cluster_ppar PPAR Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Ligand Fatty Acids / Eicosanoids PPAR PPAR Ligand->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression_PPAR Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression_PPAR Regulates Gene_Expression_MAPK Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression_MAPK Regulates Thiophene_Nitrile Thiophene Nitrile Derivatives Thiophene_Nitrile->MEK Inhibits? Furan_Nitrile Furan Nitrile Derivatives Furan_Nitrile->PPAR Modulates?

Caption: Potential modulation of MAPK and PPAR signaling pathways by thiophene and furan nitrile derivatives.

The structure-activity relationship (SAR) of these compounds is highly dependent on the nature and position of substituents on both the heterocyclic ring and the nitrile-containing side chain.

experimental_workflow Start Compound Synthesis Thiophene Thiophene Nitrile Derivatives Start->Thiophene Furan Furan Nitrile Derivatives Start->Furan Anticancer Anticancer Screening (MTT Assay) Thiophene->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Thiophene->Antimicrobial Furan->Anticancer Furan->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR SAR & Pathway Analysis Data_Analysis->SAR End Lead Optimization SAR->End

Caption: General experimental workflow for comparing the biological activities of thiophene and furan nitrile derivatives.

References

Comparative Cytotoxicity Analysis of 5-Acetylthiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values for various thiophene derivatives from the literature, compared against common cancer cell lines and standard chemotherapeutic agents. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Cytotoxicity of Thiazole-Thiophene Derivatives against MCF-7 Breast Cancer Cells

CompoundModificationIC50 (µM) against MCF-7Reference CompoundIC50 (µM) against MCF-7
4b Thiazole-bearing thiophene2.13Cisplatin4.54
13a Thiazole-bearing thiophene3.51Cisplatin4.54

Data synthesized from a study on thiazole-bearing thiophene derivatives, which demonstrated potent activity against the MCF-7 breast cancer cell line.[1]

Table 2: Cytotoxicity of Fused Thiophene Scaffolds against HeLa and HepG2 Cancer Cells

CompoundIC50 (µg/mL) against HeLaIC50 (µg/mL) against HepG2Reference CompoundIC50 (µg/mL) against HeLa & HepG2
471 23.7913.34PaclitaxelNot specified in the same manner
480 33.4212.61PaclitaxelNot specified in the same manner

This study highlights the cytotoxic potential of functionalized 2,3-fused thiophene scaffolds.[2]

Table 3: Cytotoxicity of Chalcone Derivatives of 2-Acetylthiophene against HT-29 Colon Cancer Cells

CompoundModificationIC50 (µM) against HT-29Reference CompoundIC50 (µM) against HT-29
C06 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one> 25 (at 24h), < 25 (at 48h & 72h)Not specifiedNot specified
C09 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one> 25 (at 24h), < 25 (at 48h & 72h)Not specifiedNot specified

Chalcone derivatives of 2-acetylthiophene have demonstrated significant cytotoxicity against human colon adenocarcinoma cells.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of 5-acetylthiophene-2-carbonitrile derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water to remove the TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

G Experimental Workflow for Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h add_compounds Addition of Thiophene Derivatives (Varying Concentrations) incubation_24h->add_compounds incubation_48h 48-72h Incubation add_compounds->incubation_48h add_reagent Add MTT or Fix with TCA (for SRB) incubation_48h->add_reagent incubation_assay Incubation (4h for MTT, 1h for SRB) add_reagent->incubation_assay solubilization Solubilization of Formazan (MTT) or Staining with SRB incubation_assay->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of a typical cytotoxicity assay.

Proposed Signaling Pathway: Intrinsic Apoptosis

Several studies suggest that thiophene derivatives induce cytotoxicity through the intrinsic apoptotic pathway, which is initiated by intracellular stress and mediated by the mitochondria.[2][3]

G Proposed Signaling Pathway: Intrinsic Apoptosis cluster_mito Mitochondrion cluster_caspase Caspase Cascade thiophene 5-Acetylthiophene-2- carbonitrile Derivatives bax Bax/Bak Activation thiophene->bax bcl2 Bcl-2/Bcl-xL Inhibition thiophene->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->bax apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptotic pathway.

References

In-Silico Docking of 5-Acetylthiophene-2-carbonitrile Analogs: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies of 5-acetylthiophene-2-carbonitrile analogs and related thiophene derivatives investigated for their potential as anticancer agents. The following sections summarize quantitative data from various studies, detail the experimental protocols for in-silico docking, and visualize the computational workflow, offering a valuable resource for researchers in the field of drug design and development.

Comparative Docking Performance of Thiophene Derivatives

The following table summarizes the in-silico docking results of various thiophene derivatives against prominent anticancer targets. The data is compiled from multiple studies to provide a comparative overview of their potential binding affinities.

Compound ID/SeriesTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference Study
AP-C12EGFR-Not Specified--INVALID-LINK--[1]
AP-C7EGFR-Not Specified--INVALID-LINK--[1]
Thiophene-derived Benzodiazepine (BZ4)EGFR (4WKQ)High Binding EnergyNot Specified--INVALID-LINK--[2]
Thiazole-Thiophene Scaffold (4b)Not SpecifiedPromising ActivityNot Specified--INVALID-LINK--[3]
Thiazole-Thiophene Scaffold (13a)Not SpecifiedPromising ActivityNot Specified--INVALID-LINK--[3]
5-(Thiophen-2-yl)Uracil (10)CDK2-Not Specified--INVALID-LINK--[4]
Thiopyrimidine-5-carbonitrile (4a)Thymidylate Synthase-Not Specified--INVALID-LINK--[5][6]
Thiopyrimidine-5-carbonitrile (6b)Thymidylate Synthase-88.52Arg-50, Ser-216--INVALID-LINK--[5]

Experimental Protocols for In-Silico Docking

The methodologies employed in the cited studies for molecular docking simulations are detailed below. These protocols provide a framework for conducting similar in-silico investigations.

General Protocol for Molecular Docking of Thiophene Derivatives
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR, CDK2, Thymidylate Synthase) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and heteroatoms are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

    • The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound analogs and other thiophene derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • The 2D structures are converted to 3D structures and optimized using a suitable force field (e.g., MMFF94).

    • Charges are assigned to the ligand atoms.

  • Molecular Docking Simulation:

    • The docking simulation is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Discovery Studio.

    • The prepared protein is set as the receptor, and the prepared thiophene derivatives are set as ligands.

    • A binding site on the receptor is defined, typically based on the location of a co-crystallized ligand or through active site prediction algorithms.

    • The docking algorithm then explores various conformations and orientations of the ligand within the binding site to identify the most favorable binding pose.

    • The results are typically ranked based on a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol).

  • Analysis of Docking Results:

    • The predicted binding poses of the ligands are visualized and analyzed to understand the key molecular interactions with the protein's active site residues.

    • Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.

    • The docking scores and interaction patterns are used to compare the binding affinities of different analogs and to propose structure-activity relationships (SAR).

Visualizing the In-Silico Docking Workflow

The following diagram illustrates a typical workflow for an in-silico molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output & Interpretation Protein_Preparation Protein Preparation (PDB Download, Cleaning, H-addition) Define_Binding_Site Define Binding Site (Grid Box Generation) Protein_Preparation->Define_Binding_Site Ligand_Preparation Ligand Preparation (2D to 3D Conversion, Energy Minimization) Molecular_Docking Molecular Docking (Conformational Search & Scoring) Ligand_Preparation->Molecular_Docking Define_Binding_Site->Molecular_Docking Pose_Analysis Binding Pose Analysis (Interaction Visualization) Molecular_Docking->Pose_Analysis Binding_Affinity Binding Affinity Estimation (Docking Score/Energy) Pose_Analysis->Binding_Affinity SAR_Analysis Structure-Activity Relationship (SAR) (Identify Key Moieties) Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

References

A Comparative Guide to Quantum Chemical Studies of Substituted Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Substituted aminothiophenes are a versatile class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1][2][3] Their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, are well-documented.[1][3][4][5] Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure-property relationships of these molecules, guiding rational drug design, and elucidating reaction mechanisms.[4][6][7] This guide provides a comparative overview of recent quantum chemical studies on substituted aminothiophenes, focusing on computational methodologies, key findings, and their correlation with experimental data.

Comparison of Computational Methodologies

The accuracy of quantum chemical predictions is highly dependent on the chosen level of theory, which includes the exchange-correlation functional and the basis set. Different studies have employed various combinations to investigate the properties of substituted aminothiophenes. A summary of methodologies from recent literature is presented below.

Study FocusDFT FunctionalBasis SetSoftwareReference
Reaction Mechanism (Gewald Synthesis)M06-2X / ωB97X-Daug-cc-pV(T+d)ZGaussian 16[8][9]
Reaction Mechanismr²SCAN-3c(Implicitly defined)ORCA 5.0.1[7]
Molecular & Electronic PropertiesB3LYP6-311++G(d,p)Gaussian 09W[4]
Structural & Electronic PropertiesB3LYP6-31G(d,p)(Not specified)[5]
Structural ParametersB3LYPG-311(Not specified)[10]
Molecular Orbitals & Optical PropertiesB3LYP6-311G(d,p)(Not specified)[11]

This comparison highlights that B3LYP is a commonly used functional for studying the electronic and structural properties of these compounds, often paired with Pople-style basis sets like 6-311G. For more complex problems like reaction mechanisms, more sophisticated functionals such as M06-2X or modern composite approaches like r²SCAN-3c are employed to achieve higher accuracy.[7][8][9]

Experimental and Computational Protocols

Synthesis Protocol: The Gewald Reaction

A prevalent method for synthesizing 2-aminothiophenes is the Gewald one-pot reaction.[1][8][9] The general procedure involves the reaction of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

Example Protocol for 3-aminothiophene-2-carboxamides:

  • A mixture of a 2-cyano-3-mercapto-N-phenyl-3-(phenylamino)acrylamide derivative (0.002 mol), N-(4-acetylphenyl)-2-chloroacetamide (0.44 g, 0.002 mol), and sodium methoxide (0.11 g, 0.002 mol) is prepared.[4]

  • The mixture is refluxed in 20 mL of dioxane for 2 hours.[4]

  • After cooling, the reaction mixture is poured into ice water.[4]

  • The resulting solid precipitate is collected by filtration and recrystallized from ethanol to yield the final 3-aminothiophene product.[4]

Computational Protocol: DFT Calculations

Quantum chemical calculations are typically performed to optimize the molecular geometry and compute various electronic properties.

General Workflow:

  • Structure Optimization: The geometry of the synthesized compounds is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculation: Key electronic properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔEH-L), dipole moment, and molecular electrostatic potential (MEP).[4][5]

  • Data Analysis: The calculated data is analyzed to understand the molecule's reactivity, stability, and potential interaction sites. For example, the HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.[4]

Logical Workflow for Aminothiophene Drug Discovery

The following diagram illustrates a typical workflow that integrates computational and experimental approaches in the study of substituted aminothiophenes for drug development.

G cluster_0 Computational Design cluster_1 Experimental Validation cluster_2 Analysis & Optimization A Virtual Screening & Molecular Design B Quantum Chemical Calculations (DFT) A->B C Property Prediction (HOMO-LUMO, MEP, etc.) B->C D ADMET & QSAR Analysis C->D E Chemical Synthesis (e.g., Gewald Reaction) D->E Select Promising Candidates F Structural Characterization (NMR, X-ray, etc.) E->F G In Vitro Biological Assays (Antimicrobial, Antitumor) F->G H Structure-Activity Relationship (SAR) Study G->H Correlate Theory & Experiment I Lead Optimization H->I I->A Iterative Design Cycle

Caption: Integrated workflow for computational and experimental studies of aminothiophenes.

Comparative Analysis of Calculated Properties

Quantum chemical calculations provide quantitative data on molecular properties that are difficult to measure experimentally. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitability and chemical reactivity.

Compound Type / DerivativeEHOMO (eV)ELUMO (eV)ΔEH-L (eV)Key FindingReference
3-Amino-thiophene-2-carboxamides (7a-c)-5.58 to -5.83-1.99 to -2.153.63 to 3.83Highest energy gap among the series, suggesting higher stability.[4]
3-Hydroxy-thiophene-2-carboxamides (3a-c)-5.73 to -5.91-2.18 to -2.313.55 to 3.60Intermediate stability and reactivity.[4]
3-Methyl-thiophene-2-carboxamides (5a-c)-5.60 to -5.81-2.14 to -2.693.11 to 3.46Lowest energy gap, indicating higher reactivity.[4]
Phenylamino-thiophene (Compound 8)-4.994-1.1423.852A negative chemical potential indicates a stable molecular system.[5]

Correlation Between Theoretical and Experimental Results

A crucial aspect of computational chemistry is its ability to predict and explain experimental observations. Several studies on substituted aminothiophenes have successfully correlated calculated parameters with biological activity.

For instance, a study on various 3-substituted thiophene-2-carboxamides found that the computationally predicted properties aligned well with their experimentally determined antibacterial activity.[4]

Compound ClassPredicted Reactivity (based on ΔEH-L)Experimental Antibacterial ActivityCorrelationReference
3-Amino derivatives (7a-c)Least reactive (most stable)Highest activity (40.0% to 86.9% inhibition)The high activity is attributed to favorable electronic properties and potential for hydrogen bonding, despite higher kinetic stability.[4]
3-Hydroxy derivatives (3a-c)Moderately reactiveModerate activity (20.0% to 78.3% inhibition)A clear trend is observed where electronic and structural features influence biological function.[4]
3-Methyl derivatives (5a-c)Most reactive (least stable)Lowest activity (no activity to 47.8% inhibition)The higher reactivity does not directly translate to higher antibacterial efficacy, indicating other factors like steric hindrance or specific binding interactions are at play.[4]

This comparison demonstrates that while the HOMO-LUMO gap is a useful indicator of reactivity, biological activity is a complex phenomenon where other factors, such as molecular shape, polarity, and specific intermolecular interactions (e.g., hydrogen bonding), play a significant role.[4] Computational tools like Molecular Electrostatic Potential (MEP) maps and Hirshfeld surface analysis can provide further insights into these interactions.[5]

References

Thiophene-Based Kinase Inhibitors: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of kinase inhibitors derived from thiophene scaffolds. Thiophene and its derivatives are a promising class of compounds in the design of novel kinase inhibitors, which are pivotal in targeted cancer therapy.[1] The unique structural and electronic characteristics of the thiophene ring allow for effective interaction with the ATP-binding pocket of various kinases.[1] This interaction can inhibit critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] This guide presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate further research and drug discovery.

Comparative Inhibitory Activity of Thiophene-Based Compounds

The efficacy of kinase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of the target kinase's activity. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values of several thiophene-based compounds against key oncogenic kinases and cancer cell lines, with Sorafenib, a well-established multi-kinase inhibitor, included for benchmarking purposes.

Table 1: Kinase Inhibitory Activity (IC50) of Thiophene-Based Compounds and Sorafenib

CompoundTarget KinaseIC50 (µM)
Thiophene Derivative 4cVEGFR-20.075[1]
AKT4.60[1]
Thiophene Derivative 16bClk40.011[2]
DRAK10.087[2]
Haspin0.1257[2]
Clk10.163[2]
Dyrk1B0.284[2]
Dyrk1A0.3533[2]
Thiophene Derivative 21aEGFR0.00047[3]
HER20.00014[3]
Sorafenib (Reference)VEGFR-20.09[1]
B-Raf0.02[1]
c-Raf0.006[1]
PDGFR-β0.02[1]

Table 2: Cytotoxic Activity (IC50) of Thiophene-Based Compounds and Doxorubicin against Cancer Cell Lines

CompoundHCT-116 (Colon)A549 (Lung)U87MG (Glioblastoma)Hela (Cervical)MCF-7 (Breast)HepG-2 (Liver)
Thiophene Derivative 16b10.1 µM[2]11.3 µM[2]7.2 µM[2]9.8 µM[2]--
Thienopyrimidine 5----7.301 µM[4]5.3 µM[4]
Thienopyrimidine 8----4.132 µM[4]3.3 µM[4]
Doxorubicin (Reference)----0.49 µM[4]0.52 µM[4]

Key Signaling Pathways in Cancer

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design. Several key pathways are implicated in cancer progression, including the VEGFR, EGFR, and B-Raf/MAPK pathways.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] The binding of VEGF-A to its receptor, VEGFR-2, triggers a signaling cascade that primarily utilizes the PLCγ-PKC-MAPK pathway to promote endothelial cell proliferation.[5][7]

VEGFR_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes

VEGFR-2 Signaling Pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is fundamental in regulating cell growth, survival, and differentiation.[8] Aberrant EGFR signaling is a common feature in many cancers. Upon ligand binding, EGFR activates several downstream cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[9][10][11]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 Grb2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

EGFR Signaling Pathways.
B-Raf/MAPK Signaling Pathway

B-Raf is a key component of the MAPK/ERK signaling cascade, which plays a central role in mediating cellular responses to growth signals.[12][13] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and are found in a high percentage of melanomas.[14][15][16]

BRAF_MAPK_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

B-Raf/MAPK Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagent Preparation : Prepare a kinase buffer, a solution of the kinase substrate (e.g., a peptide or inactive protein), ATP, and the purified, active recombinant kinase enzyme.[17]

  • Assay Reaction : In a microplate, combine the kinase, the test compound (at various concentrations), and the substrate. Initiate the reaction by adding ATP.

  • Detection : After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity detection (if using [³²P]- or [³³P]-ATP), fluorescence, or luminescence-based assays.[18][19]

  • Data Analysis : Calculate the percentage of kinase inhibition relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Plate cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment : Treat the cells with various concentrations of the thiophene-based compounds or a reference drug for 48-72 hours.[1]

  • MTT Incubation : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the water-soluble MTT to an insoluble purple formazan.[1]

  • Formazan Solubilization : Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of a kinase or its downstream targets.

  • Cell Treatment and Lysis : Treat cells with the kinase inhibitor for a specified time. Lyse the cells to extract the proteins.

  • Protein Quantification : Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis : Separate the proteins by size using SDS-PAGE.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[20]

  • Detection : Add a chemiluminescent or colorimetric substrate and detect the signal, which corresponds to the amount of the target protein.[1]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellViability Cell Viability Assay (MTT) (Cytotoxicity IC50) WesternBlot Western Blot (Target Engagement) CellViability->WesternBlot Confirm On-Target Effect ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Determine Mechanism of Death Compound Thiophene-Based Kinase Inhibitor Compound->KinaseAssay Compound->CellViability

General Experimental Workflow.

References

Safety Operating Guide

Safe Disposal of 5-Acetylthiophene-2-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Acetylthiophene-2-carbonitrile as hazardous waste and consult your institution's environmental health and safety (EHS) office for specific guidance. Improper disposal can pose significant environmental and health risks.

This document provides comprehensive guidance on the proper disposal procedures for this compound (CAS No. 13679-73-7), synthesized from publicly available Safety Data Sheets (SDS). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Profile and Safety Considerations

This compound is a chemical compound that requires careful handling due to its toxicological and ecotoxicological properties. It is crucial to prevent its release into the environment.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.[1] Some sources also indicate toxicity upon skin contact or inhalation.[2]
Eye Irritation Causes serious eye irritation.[1]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]
Flammability Combustible liquid. Keep away from heat and open flames.[1][3]

Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a regulated hazardous waste.

1. Waste Collection and Storage:

  • Container: Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from heat sources and incompatible materials.[5]

2. Disposal of Unused Product and Contaminated Materials:

  • Pure Chemical: Unused or expired this compound must be disposed of as hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your EHS office.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, and contaminated gloves, must also be collected and disposed of as hazardous waste.[6] Keep these materials in a suitable, closed container for disposal.[4][6]

3. Spill Management and Cleanup:

  • Immediate Action: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[6] Remove all sources of ignition.[4]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[5][6]

  • Cleanup: Absorb the spill using an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[6][7] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.[7]

4. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[6] Contact your institution's EHS department to arrange for pickup.

  • Approved Disposal Methods: An approved method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.[6] Another option is to dissolve the material in a combustible solvent for incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_generated Waste Generated (Unused product, contaminated items) fume_hood->waste_generated is_spill_node Spill? fume_hood->is_spill_node collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_generated->collect_waste spill Spill Occurs absorb Absorb with Inert Material spill->absorb is_spill is_spill is_spill_node->waste_generated No is_spill_node->spill Yes absorb->collect_waste store_waste Store in a Designated, Cool, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs licensed_disposal Transfer to a Licensed Waste Disposal Company contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific protocols and the most current Safety Data Sheet for this compound.

References

Personal protective equipment for handling 5-Acetylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Acetylthiophene-2-carbonitrile (CAS No: 88653-55-8), designed for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Hazard Identification and Immediate Precautions

This compound is classified as a toxic solid.[1][2] Exposure can be hazardous if the substance is swallowed, comes into contact with the skin, or is inhaled. It is known to cause skin and serious eye irritation.[3][4] All handling procedures must be designed to minimize direct contact and aerosol generation.

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if ingested, absorbed through the skin, or inhaled.[3]

  • Skin and Eye Irritation: Can cause significant irritation upon contact.[3][4]

  • Solid Form: As a solid, it can create hazardous dust if not handled carefully.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense against exposure.

  • Hand Protection: Nitrile gloves are recommended for splash protection. Given the compound's toxicity, double-gloving is a best practice. Gloves must be inspected for tears or punctures before use and changed immediately upon contamination.[5][6]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[3] A face shield should be worn over safety goggles whenever there is a risk of splashes or dust generation.

  • Body Protection: A flame-resistant lab coat, fully buttoned, must be worn. Long pants and closed-toe shoes are required to ensure no skin is exposed.[5]

  • Respiratory Protection: All handling of solid this compound must occur within a certified chemical fume hood to control exposure to dust or vapors.[3][6] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator is necessary.[3]

Quantitative Data: Nitrile Glove Chemical Resistance

Chemical ClassGeneral Resistance RatingEstimated Breakthrough Time (Splash Contact)
Weak Acids & Bases Excellent> 2 hours
Organic Solvents (e.g., Heptane) Good> 15 minutes
Aromatic Hydrocarbons (e.g., Toluene) Poor< 1 minute
Ketones (e.g., Acetone) Poor< 1 minute[7]
Concentrated Acids (e.g., Sulfuric) Poor< 1 minute[7][8]
Halogenated Hydrocarbons Poor< 1 minute

This table is a summary based on general nitrile glove compatibility.[5][7][8][9] Breakthrough times can vary significantly by manufacturer and glove thickness.[10]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling workflow from preparation to cleanup.

Workflow Diagram: Safe Handling of this compound

G prep 1. Preparation ppe 2. Don PPE (Double Nitrile Gloves, Goggles, Face Shield, Lab Coat) prep->ppe Safety First fume_hood 3. Verify Fume Hood Functionality ppe->fume_hood handling 4. Chemical Handling (Weighing/Transfer) fume_hood->handling Work Inside Hood spill_kit 5. Ensure Spill Kit is Accessible handling->spill_kit procedure 6. Perform Experiment handling->procedure decon 7. Decontaminate Surfaces & Glassware procedure->decon Post-Experiment waste 8. Segregate & Label Hazardous Waste decon->waste doff_ppe 9. Doff & Dispose of PPE (Gloves, etc.) waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for the safe handling of toxic solids.

Methodology:

  • Preparation:

    • Review the Safety Data Sheet (SDS) before beginning work.

    • Ensure all necessary equipment, including a designated hazardous waste container, is inside the chemical fume hood.[6]

    • Place absorbent, disposable bench paper on the work surface to contain potential spills.[6]

  • Donning PPE:

    • Put on all required PPE as specified in Section 2, ensuring a proper fit.

  • Engineering Controls:

    • Verify that the chemical fume hood is operational and the certification is current.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transferring the solid, within the fume hood to contain dust.

    • Use non-sparking tools if solvents are present.[11]

    • Keep the primary container of the chemical tightly closed when not in use.[3]

  • Spill Preparedness:

    • Confirm that a spill kit containing absorbent material suitable for chemical spills is readily accessible.

    • In case of a spill, evacuate the area, alert others, and follow established laboratory emergency procedures. Do not attempt cleanup without appropriate training and PPE.

  • Post-Experiment Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

Disposal Plan

Improper disposal of this compound can pose a significant environmental and safety risk.

Procedure:

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, bench paper, wipes, and excess reagent, must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: this compound".[12][13]

    • Liquid Waste: If the chemical is dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[3][13]

  • Final Disposal:

    • Disposal must be conducted through a licensed professional waste disposal service.[12] Do not pour this chemical or its solutions down the sewer system or dispose of it in regular trash.[14] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

References

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